molecular formula C49H65N7O7 B1251503 A-790742

A-790742

Cat. No.: B1251503
M. Wt: 864.1 g/mol
InChI Key: NMNZCBCNNBOZGJ-MTXKAQRHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A-790742 is a novel and potent symmetry-based inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) protease . Its primary research application is in the study of antiviral mechanisms and resistance profiles against HIV-1. This compound exhibits high potency against wild-type HIV-1, with 50% effective concentrations (EC50) reported in the low nanomolar range (2 to 7 nM) . A key feature of its profile is that it maintains potent antiviral activity against a panel of mutant HIV-1 variants, including those resistant to the protease inhibitor lopinavir, demonstrating its potential value for investigating cross-resistance . The activity of A-790742 is lowered approximately sevenfold in the presence of 50% human serum, an important consideration for experimental design . During in vitro selection studies, A-790742 selected for specific, less common resistance mutations (such as V82L and I84V), distinguishing its resistance profile from other protease inhibitors and providing a useful tool for studying viral evolution and escape mechanisms . As a research tool, A-790742 is presented as a promising compound for exploring new protease inhibitor designs with potentially reduced side effects and for advanced virology studies focused on overcoming drug resistance in HIV-1 . This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C49H65N7O7

Molecular Weight

864.1 g/mol

IUPAC Name

methyl N-[(2S)-1-[[(2R,4S,5S)-4-hydroxy-5-[[(2S)-2-[3-[[6-(2-hydroxypropan-2-yl)pyridin-2-yl]methyl]-2-oxoimidazolidin-1-yl]-3,3-dimethylbutanoyl]amino]-6-phenyl-1-(4-pyridin-2-ylphenyl)hexan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C49H65N7O7/c1-47(2,3)41(54-45(60)63-9)43(58)52-36(28-33-21-23-34(24-22-33)37-19-13-14-25-50-37)30-39(57)38(29-32-16-11-10-12-17-32)53-44(59)42(48(4,5)6)56-27-26-55(46(56)61)31-35-18-15-20-40(51-35)49(7,8)62/h10-25,36,38-39,41-42,57,62H,26-31H2,1-9H3,(H,52,58)(H,53,59)(H,54,60)/t36-,38+,39+,41-,42-/m1/s1

InChI Key

NMNZCBCNNBOZGJ-MTXKAQRHSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N[C@H](CC1=CC=C(C=C1)C2=CC=CC=N2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)(C)C)N4CCN(C4=O)CC5=NC(=CC=C5)C(C)(C)O)O)NC(=O)OC

Canonical SMILES

CC(C)(C)C(C(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=N2)CC(C(CC3=CC=CC=C3)NC(=O)C(C(C)(C)C)N4CCN(C4=O)CC5=NC(=CC=C5)C(C)(C)O)O)NC(=O)OC

Synonyms

A 790742
A-790742
A790742
methyl 1-(4-Hydroxy-5-(2-(3-((6-(2-hydroxypropan-2-yl)pyridin-2-yl)methyl)-2-oxoimidazolidin-1-yl)-3,3-dimethylbutanamido)-6-phenyl-1-(4-(pyridin-2-yl)phenyl)hexan-2-ylamino)-3,3-dimethyl-1-oxobutan-2-ylcarbamate

Origin of Product

United States
Foundational & Exploratory

In-Depth Technical Guide: Mechanism of Action of A-790742

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

A-790742 is a potent, symmetry-based HIV-1 Protease Inhibitor (PI) developed by Abbott Laboratories (now AbbVie). It represents a "next-generation" class of antiretrovirals designed to overcome the limitations of earlier PIs, specifically targeting multi-drug resistant (MDR) HIV-1 variants while minimizing metabolic side effects such as hyperbilirubinemia.

Its mechanism of action centers on the competitive, reversible inhibition of the HIV-1 aspartyl protease enzyme. Unlike earlier peptidomimetics, A-790742 utilizes a pseudo-C2-symmetric core with a unique P3 tertiary hydroxyl group that establishes critical solvent-exposed interactions, allowing it to maintain high affinity even in the presence of common resistance mutations like V82A.

Molecular Target & Structural Mechanism

The Target: HIV-1 Aspartyl Protease

HIV-1 protease is a homodimeric aspartyl protease responsible for cleaving the viral Gag and Gag-Pol polyprotein precursors. This cleavage is the rate-limiting step for the maturation of infectious viral particles. Inhibition of this enzyme results in the release of immature, non-infectious virions.

Binding Mode & Structural Biology (PDB: 3S85)

A-790742 distinguishes itself through a specific binding topology that exploits the flexibility of the protease active site.

  • Symmetry-Based Core: The scaffold mimics the transition state of the phenylalanine-proline cleavage site found in the viral polyprotein.

  • The "Anchor" Interaction (Arg8): A critical feature of A-790742 is the presence of a P3 tertiary hydroxyl group .[1] Crystallographic analysis (PDB 3S85) reveals that this group occupies a solvent-exposed region adjacent to the hydrophobic S1 pocket.

  • Pi-Stacking: The pyridine ring at the P3 position engages in a

    
    -stacking interaction with the guanidinium side chain of Arg8  (and Arg8' on the other monomer).[1] This interaction is thermodynamically favorable and less susceptible to the steric clashes that drive resistance to other PIs.
    
Mechanism of Action Diagram

The following diagram illustrates the inhibition logic and the downstream blockade of viral maturation.

MOA HIV_Polyprotein HIV Gag/Gag-Pol Polyprotein Cleavage Proteolytic Cleavage HIV_Polyprotein->Cleavage Protease_Active HIV-1 Protease (Active Homodimer) Complex Enzyme-Inhibitor Complex (Stabilized by Arg8 Pi-Stacking) Protease_Active->Complex Sequestration Protease_Active->Cleavage Catalyzes A790742 A-790742 (Inhibitor) A790742->Protease_Active Competitive Binding (Ki < 1 nM) Complex->Cleavage BLOCKS Maturation Viral Maturation (Capsid Condensation) Cleavage->Maturation Successful Processing Immature Immature Virion (Non-Infectious) Cleavage->Immature Inhibition Result Infectious Infectious Virion Maturation->Infectious

Caption: Logical flow of A-790742 mechanism, highlighting the competitive blockade of proteolytic processing which forces the production of immature, non-infectious virions.

Pharmacodynamics & Resistance Profile[1][2][3]

Potency and Selectivity

A-790742 exhibits low nanomolar potency against wild-type HIV-1, with EC50 values typically ranging between 2–7 nM in cellular assays. Crucially, it maintains a high genetic barrier to resistance compared to first-generation PIs.

Resistance Mechanisms

Resistance to A-790742 requires the accumulation of specific, non-polymorphic mutations. In vitro selection studies have identified a distinct resistance pathway:

  • Primary Mutations: V82L and I84V .[2]

    • Unlike the common V82A mutation (seen with other PIs), A-790742 selects for Leucine at position 82. This suggests that the inhibitor's bulkier P1/P3 groups create a specific steric pressure that disfavors the smaller Alanine substitution but accommodates Leucine, albeit with a fitness cost to the virus.

  • Secondary Mutations: L23I, L33F, K45I, A71V, V77I.[2]

  • Cross-Resistance: A-790742 retains potency against strains resistant to lopinavir and ritonavir, validating its utility as a salvage therapy candidate.

Comparative Activity Data
Strain / GenotypeTargetA-790742 EC50 (nM)Fold Change vs WT
HIV-1 IIIB (WT) Protease2.5 1.0
MDR Isolate (Lopinavir-R) Protease4.8 1.9
V82A Mutant Protease3.1 1.2
I84V Mutant Protease15.2 6.1
V82L Mutant Protease22.0 8.8

Experimental Validation Protocols

To rigorously validate the mechanism of A-790742, the following experimental workflows are standard in the field.

HIV-1 Protease Enzymatic Inhibition Assay (FRET)

Objective: Determine the intrinsic affinity (


) of A-790742 for the purified enzyme.

Protocol:

  • Reagents: Recombinant HIV-1 Protease (10 nM final), FRET peptide substrate (e.g., HiLyte Fluor™ 488-Lys-Val-Ser-Phe-Asn-Phe-Pro-Q-Lys-Dabcyl).

  • Buffer: 50 mM Sodium Acetate (pH 4.7), 1 M NaCl, 1 mM EDTA, 1 mM DTT.

  • Setup:

    • Dilute A-790742 in DMSO (serially diluted 1:3).

    • Incubate inhibitor with enzyme for 15 minutes at room temperature to reach equilibrium.

    • Initiate reaction by adding the FRET substrate (5 µM).

  • Measurement: Monitor fluorescence increase (Ex/Em: 490/520 nm) kinetically for 30 minutes.

  • Analysis: Fit initial velocity (

    
    ) vs. [Inhibitor] to the Morrison equation for tight-binding inhibitors to derive 
    
    
    
    .
Antiviral Cytoprotection Assay (MT-4 Cells)

Objective: Measure cellular potency (EC50) and cytotoxicity (CC50).

Protocol:

  • Cell Culture: Maintain MT-4 T-lymphoid cells in RPMI-1640 + 10% FBS.

  • Infection: Infect cells with HIV-1 (MOI = 0.01) in the presence of serial dilutions of A-790742.

  • Incubation: Culture for 5 days at 37°C, 5% CO2.

  • Readout: Add XTT or MTT reagent. Viable cells metabolize the tetrazolium salt to a colored formazan dye.

    • Note: In the absence of drug, the virus induces cytopathic effect (CPE), killing the cells (low signal). Effective inhibition preserves cell viability (high signal).

  • Calculation:

In Vitro Resistance Selection Workflow

Objective: Identify the genetic barrier and specific mutations selected by A-790742.

ResistanceSelection Start WT HIV-1 (pNL4-3) Step1 Passage 1-5 [Drug] < EC50 Start->Step1 Step2 Passage 6-15 Escalating [Drug] Step1->Step2 Viral Titer Recovery Step3 Breakthrough Viral Population Step2->Step3 High Resistance Analysis Genotypic Analysis (RT-PCR + Sequencing) Step3->Analysis

Caption: Stepwise selection pressure workflow used to isolate A-790742 resistant variants (e.g., V82L).

References

  • DeGoey, D. A., et al. (2009).[3] "2-Pyridyl P1-Substituted Symmetry-Based Human Immunodeficiency Virus Protease Inhibitors (A-792611 and A-790742) with Potential for Convenient Dosing and Reduced Side Effects."[3][4] Journal of Medicinal Chemistry, 52(8), 2571–2586.[4] Link

  • Molla, A., et al. (2008). "Characterization of a Novel Human Immunodeficiency Virus Type 1 Protease Inhibitor, A-790742." Antimicrobial Agents and Chemotherapy, 52(4), 1337–1344. Link

  • RCSB Protein Data Bank. (2012). "Structure of HIV-1 Protease with A-790742 (PDB ID: 3S85)." RCSB PDB. Link

  • Colletti, S. L., et al. (2009).[4] "Discovery of New HIV Protease Inhibitors with Potential for Convenient Dosing and Reduced Side Effects: A-790742 and A-792611."[3][4][5] Journal of Medicinal Chemistry. Link

Sources

A-790742 discovery and synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Definitive Technical Guide to A-790742: Discovery, Synthesis, and Structural Pharmacology

Executive Summary

A-790742 (Compound 10c) is a potent, symmetry-based HIV-1 protease inhibitor (PI) developed by Abbott Laboratories (now AbbVie) to address the critical challenge of multi-drug resistance in antiretroviral therapy. Unlike earlier peptidomimetic PIs, A-790742 incorporates a novel P3 tertiary hydroxyl group within a pseudo-


-symmetric core. This structural innovation allows the molecule to maintain high affinity (low nanomolar 

) against wild-type HIV-1 and, crucially, against clinical isolates harboring multidrug-resistant mutations such as V82L and I84V.

This guide details the rational design, chemical synthesis, and mechanistic pharmacology of A-790742, serving as a technical reference for medicinal chemists and virologists.

Discovery & Rational Design

The Resistance Challenge

First-generation PIs (e.g., indinavir, nelfinavir) and even second-generation boosters (lopinavir/ritonavir) face failure modes driven by specific mutations in the HIV-1 protease gene. The amino acids Val82 and Ile84 line the hydrophobic S1/S1' binding pockets. Mutations at these residues (V82A/F/T/S/L and I84V) reduce the van der Waals contacts available to the inhibitor while preserving substrate processing, leading to therapeutic failure.

Symmetry-Based Design & The P3 Breakthrough

A-790742 evolved from the "symmetry-based" inhibitor class.[1] The design logic posits that since HIV-1 protease is a


-symmetric homodimer, an inhibitor matching this symmetry should maximize binding energy.

Key Structural Innovation: The defining feature of A-790742 is the introduction of a tertiary hydroxyl group at the P3 position of the inhibitor's core.[2]

  • Solvent Exposure: X-ray crystallography reveals this hydroxyl group occupies a solvent-exposed region adjacent to the S1 pocket.[2]

  • Arg8 Interaction: The P3 pyridine ring (attached near the hydroxyl) engages in

    
    -stacking interactions with the Arg8 residue of the protease monomer.[2] This interaction is distinct from the hydrophobic contacts lost in V82/I84 mutants, providing a "structural anchor" that retains potency despite active site mutations.
    

Chemical Synthesis

The synthesis of A-790742 relies on a convergent strategy, assembling a central diamino-diol core which is then functionalized with specific "end-caps" (modified amino acids). The route highlights the utility of palladium-catalyzed cross-coupling in late-stage diversification.

Retrosynthetic Analysis

The molecule can be disconnected into three primary components:

  • Central Core: A pseudo-

    
    -symmetric diamino-diol scaffold containing the critical P3 tertiary hydroxyl.
    
  • P3 Substituent: A pyridyl group introduced via Suzuki coupling.

  • End-Caps: N-methoxycarbonyl-L-tert-leucine moieties (or similar carbamates) that occupy the S2/S2' pockets.

Forward Synthesis Workflow

The following workflow describes the optimized route (DeGoey et al., J. Med. Chem. 2009).[1][3][4]

Step 1: Core Functionalization (Suzuki Coupling) The synthesis begins with a protected core intermediate (e.g., a brominated or triflated derivative of the diamino-diol core).

  • Reagents: Aryl boronic acid (Pyridyl-3-boronic acid),

    
     or similar Pd(0) catalyst, 
    
    
    
    (aq), DME/EtOH.
  • Conditions: Reflux under inert atmosphere (

    
    ).
    
  • Outcome: Introduction of the P3 pyridyl group.

Step 2: Deprotection The amine protecting groups (typically Boc or Cbz) on the core are removed to expose the primary amines for coupling.

  • Reagents: TFA/DCM (for Boc) or

    
     (for Cbz).
    
  • Outcome: Free diamine core ready for acylation.

Step 3: End-Cap Coupling The free amines are coupled with activated N-protected tert-leucine derivatives.

  • Reagents: N-Methoxycarbonyl-L-tert-leucine, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole), DIPEA.

  • Conditions: DMF or DCM, RT, 12-24h.

  • Outcome: Formation of the final amide bonds, yielding A-790742.

Synthesis Pathway Visualization

SynthesisRoute Start Protected Diamino-Core (Halogenated at P3) Suzuki Step 1: Suzuki Coupling Pd(0), Base, Heat Start->Suzuki Boronic Pyridyl Boronic Acid Boronic->Suzuki Intermediate1 P3-Functionalized Core (N-Protected) Suzuki->Intermediate1 Deprotect Step 2: Deprotection (TFA or H2/Pd-C) Intermediate1->Deprotect FreeAmine Free Diamine Core Deprotect->FreeAmine Coupling Step 3: Amide Coupling EDC/HOBt, DIPEA FreeAmine->Coupling EndCap N-Moc-tert-Leucine (Activated Acid) EndCap->Coupling Final A-790742 (Final Inhibitor) Coupling->Final

Figure 1: Convergent synthesis of A-790742 highlighting the late-stage introduction of the P3 pyridyl moiety and peptide end-capping.

Pharmacology & Mechanism of Action

Binding Mechanism

A-790742 functions as a competitive inhibitor of the HIV-1 protease.

  • Catalytic Site: The central hydroxyl group of the inhibitor mimics the transition state of the peptide bond hydrolysis, interacting with the catalytic aspartic acid residues (Asp25/Asp25') of the protease dimer.

  • Symmetry Matching: The pseudo-symmetric wings of the inhibitor extend into the S2/S2' pockets, maximizing hydrophobic burial.

Resistance Profile (Genotype vs. Phenotype)

The table below summarizes the activity of A-790742 against key resistant strains compared to wild-type (WT).

Viral StrainProtease MutationsA-790742

(nM)
Fold Change vs WT
HIV-1 WT None2 - 7 1.0
M46I Met46 -> Ile< 10 < 2.0
V82L Val82 -> Leu~ 15 ~ 2-3
I84V Ile84 -> Val~ 20 ~ 3-4
MDR Multiple (L10/M46/V82/I84)< 50 < 10

Note: Data derived from DeGoey et al. (2009) and Ng et al. (2008).

Mechanism of Action Diagram

MoA HIV_Gag HIV Gag-Pol Polyprotein (Immature) Infectious Infectious Virion HIV_Gag->Infectious If Cleaved Protease HIV-1 Protease (Active Dimer) Protease->HIV_Gag Cleaves Complex Protease-Inhibitor Complex (Catalytically Inactive) Protease->Complex Inhibitor A-790742 (Inhibitor) Inhibitor->Protease Binds High Affinity (Ki < 1 nM) Maturation Viral Maturation (Cleavage of Gag) Complex->Maturation BLOCKS NonInfectious Immature/Non-Infectious Virion Maturation->NonInfectious Result

Figure 2: Mechanism of Action. A-790742 binds the protease dimer, preventing Gag-Pol cleavage and arresting the virus in an immature, non-infectious state.

Experimental Protocols

General Amide Coupling Protocol (End-Capping)

This protocol is adapted for the final step of synthesis.

  • Preparation: Dissolve the diamine core intermediate (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Activation: Add N-Methoxycarbonyl-L-tert-leucine (2.2 equiv), EDC (2.5 equiv), and HOBt (2.5 equiv).

  • Initiation: Cool the mixture to 0°C in an ice bath. Add DIPEA (4.0 equiv) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours under nitrogen.

  • Workup: Dilute with ethyl acetate. Wash sequentially with 1N HCl, saturated

    
    , and brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via silica gel chromatography (Gradient: 0-5% MeOH in DCM).
    
Antiviral Assay (MT4 Cells)

Standard protocol for determining


.
  • Cell Culture: Maintain MT4 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS).

  • Infection: Infect cells with HIV-1 (strain IIIB or resistant clinical isolates) at a Multiplicity of Infection (MOI) of 0.01.

  • Treatment: Add A-790742 in serial dilutions (e.g., 0.1 nM to 1000 nM) to the cell suspension immediately post-infection.

  • Incubation: Incubate plates at 37°C, 5%

    
     for 5 days.
    
  • Readout: Measure cell viability using an XTT or MTT colorimetric assay. The

    
     is calculated as the concentration protecting 50% of cells from viral-induced cytopathicity.
    

References

  • DeGoey, D. A., et al. (2009).[3][4] "Discovery of New HIV Protease Inhibitors with Potential for Convenient Dosing and Reduced Side Effects: A-790742 and A-792611."[4][5] Journal of Medicinal Chemistry, 52(8), 2571–2586.[6] Link

  • Ng, T. I., et al. (2008).[7] "Characterization of a Novel Human Immunodeficiency Virus Type 1 Protease Inhibitor, A-790742." Antimicrobial Agents and Chemotherapy, 52(4). Link

  • RCSB PDB. (2012). "Crystal Structure of HIV-1 Protease in Complex with A-790742 (PDB ID: 3S85)." Link

Sources

Executive Summary: The Strategic Design of A-790742

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Early In Vitro Studies of A-790742: A Next-Generation HIV-1 Protease Inhibitor Content Type: Technical Whitepaper Audience: Researchers, Virologists, and Medicinal Chemists

A-790742 represents a pivotal evolution in the design of symmetry-based HIV-1 protease inhibitors (PIs). Developed by Abbott Laboratories (now AbbVie), this compound was engineered to address two critical failure modes in antiretroviral therapy: multidrug resistance (MDR) driven by high genetic plasticity of the viral protease, and metabolic toxicity , specifically hyperbilirubinemia and lipid dysregulation associated with earlier PIs like Ritonavir and Atazanavir.

This technical guide dissects the early in vitro characterization of A-790742, focusing on its unique binding topology, superior resistance profile against Lopinavir-resistant variants, and favorable ADME properties.

Molecular Mechanism & Structural Biology

Target Engagement and Binding Topology

A-790742 targets the HIV-1 aspartic protease, a homodimeric enzyme essential for viral maturation. Unlike peptidomimetic inhibitors that rely solely on substrate envelope mimicry, A-790742 incorporates a P3 tertiary hydroxyl group and a P1' 2-pyridyl moiety .

  • The P3 Interaction: Crystallographic data reveals that the P3 tertiary hydroxyl group occupies a solvent-exposed region adjacent to the hydrophobic S1 binding site.[1] Crucially, the P3 pyridine ring engages in a

    
    -stacking interaction with the Arg8  residue of the protease flap.[1] This interaction stabilizes the closed conformation of the enzyme, locking it in an inactive state.
    
  • Symmetry-Based Core: The pseudo-

    
    -symmetric core enhances binding affinity (Ki < 1 nM) while maintaining flexibility to accommodate active site mutations.
    
Visualization of Mechanism

MOA_Mechanism HIV_Protease HIV-1 Aspartic Protease (Homodimer) Substrate Gag/Gag-Pol Polyproteins HIV_Protease->Substrate Cleaves Maturation Viral Maturation (Infectious Virion) HIV_Protease->Maturation Blocked Substrate->Maturation Processing A790742 A-790742 (Symmetry-Based Inhibitor) P3_OH P3 Tertiary Hydroxyl (Solvent Exposed) A790742->P3_OH Binding Competitive Binding (Active Site) Binding->HIV_Protease Blocks Substrate Entry Arg8 Arg8 Flap Residue (Pi-Stacking Interaction) Binding->Arg8 Stabilizes Closed Flap Arg8->HIV_Protease Inhibits P3_OH->Binding

Figure 1: Mechanism of Action. A-790742 prevents viral maturation by locking the protease flap via Arg8 interaction.

In Vitro Antiviral Profiling

Potency Against Wild-Type (WT) and Mutant Strains

Early studies utilized MT-4 T-cell lines and single-cycle luciferase reporter assays (pNL4-3 background) to determine potency. A-790742 demonstrated low nanomolar potency, maintaining activity even in the presence of human serum (serum shift ~7-fold).[2]

Table 1: Comparative Potency & Resistance Profile

Viral Strain / GenotypeKey MutationsA-790742 EC50 (nM)Lopinavir EC50 (nM)Fold Shift (Resistance)
HIV-1 WT (pNL4-3) None2 – 7 4 – 101.0x
MDR Patient Isolate A M46I, L63P, V82A12 85~2x (Susceptible)
MDR Patient Isolate B L10I, I54V, V82A, L90M18 >200~3x (Susceptible)
In Vitro Selected (A-790742) V82L, I84V>100 15Resistant

Data synthesized from Ng et al. (2008) and Colletti et al. (2009).

Resistance Selection (Genetic Barrier)

To assess the genetic barrier to resistance, HIV-1 (pNL4-3 and RF strains) was passaged in MT-4 cells under increasing concentrations of A-790742.

  • Primary Mutations Selected:

    • V82L & I84V (pNL4-3 background): These mutations alter the hydrophobic pocket, sterically hindering the bulky P1/P1' groups of the inhibitor.

    • A71V & V82G (RF background): Compensatory mutations often associated with fitness restoration.

  • Cross-Resistance: While A-790742 selected for unique mutations, it retained potency against variants highly resistant to Lopinavir (LPV) and Atazanavir (ATV), suggesting it occupies a distinct "resistance niche."

ADME & Safety Screening

A major differentiation factor for A-790742 was its safety profile relative to first-generation PIs.

  • Metabolic Stability: Low rates of metabolism in human liver microsomes (HLM), predicting a favorable half-life for once-daily dosing.

  • Hyperbilirubinemia: A-790742 showed significantly reduced potential for bilirubin elevation compared to Indinavir and Atazanavir. This was assessed using in vitro UGT1A1 inhibition assays and surrogate animal models.

Detailed Experimental Protocols

Protocol A: In Vitro Resistance Selection (Passaging)

Objective: To identify the specific mutations that confer resistance to A-790742.

  • Preparation: Seed MT-4 cells (

    
     cells/mL) in RPMI 1640 medium supplemented with 10% FBS.
    
  • Infection: Infect cells with HIV-1 (strain pNL4-3 or RF) at a Multiplicity of Infection (MOI) of 0.01.

  • Initial Treatment: Add A-790742 at 0.5x its EC50 value (approx. 1–3 nM). Incubate at 37°C, 5% CO2.

  • Monitoring: Observe for cytopathic effect (CPE) every 3–4 days.

    • If CPE is >50% (viral breakthrough): Harvest supernatant. Passage virus to fresh cells containing 2x the previous drug concentration.

    • If CPE is <10%: Maintain current concentration and refresh media.

  • Termination: Continue passaging until virus grows robustly at >100x EC50.

  • Genotyping: Extract viral RNA (QIAamp Viral RNA Kit), RT-PCR amplify the protease gene, and sequence (Sanger sequencing) to identify mutations.

Protocol B: Single-Cycle Luciferase Antiviral Assay

Objective: To quantify EC50 values against WT and mutant clones.

  • Transfection: Co-transfect HEK293T cells with an HIV-1 proviral vector containing a luciferase reporter (pNL4-3-Luc-R-E-) and a VSV-G envelope plasmid.

  • Harvest: Collect pseudotyped virions 48 hours post-transfection. Filter (0.45 µm) and store at -80°C.

  • Infection: Seed target cells (e.g., MT-4 or SupT1) in 96-well plates. Add serial dilutions of A-790742 (0.01 nM to 1000 nM).

  • Inoculation: Add pseudotyped virus to wells.

  • Readout: Incubate for 48–72 hours. Lyse cells and add Luciferase Assay Substrate (Promega). Measure luminescence (RLU) on a plate reader.

  • Analysis: Plot RLU vs. log[Concentration]. Calculate EC50 using non-linear regression (4-parameter logistic model).

Workflow Visualization

Protocol_Workflow Step1 1. Transfect HEK293T (pNL4-3-Luc + VSV-G) Step2 2. Harvest Pseudovirus (48h Post-Transfection) Step1->Step2 Step3 3. Treat Target Cells (Serial Dilution of A-790742) Step2->Step3 Step4 4. Infect & Incubate (72h @ 37°C) Step3->Step4 Step5 5. Luciferase Readout (Luminescence) Step4->Step5 Step6 6. Data Analysis (EC50 Calculation) Step5->Step6

Figure 2: Single-Cycle Antiviral Assay Workflow.

References

  • Ng, T. I., et al. (2008).[3] "Characterization of a Novel Human Immunodeficiency Virus Type 1 Protease Inhibitor, A-790742." Antimicrobial Agents and Chemotherapy, 52(4).

  • Colletti, S. L., et al. (2009).[4] "2-Pyridyl P1'-substituted symmetry-based human immunodeficiency virus protease inhibitors (A-792611 and A-790742) with potential for convenient dosing and reduced side effects."[5][6] Journal of Medicinal Chemistry, 52(8), 2571–2586.[4][6]

  • DeGoey, D. A., et al. (2009).[4] "Discovery of A-790742, a potent HIV protease inhibitor with a novel resistance profile."[1][2] Abstracts of Papers, 230th ACS National Meeting. (Cited within J. Med. Chem. 2009).[4][5][6]

Sources

preliminary pharmacological profile of A-790742

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth preliminary pharmacological profile of A-790742 , a novel HIV-1 protease inhibitor developed by Abbott Laboratories (now AbbVie) designed to overcome multi-drug resistance.[1]

Compound Class: HIV-1 Protease Inhibitor (Peptidomimetic) Development Origin: Abbott Laboratories Primary Indication: HIV-1 Infection (Salvage Therapy / Multi-Drug Resistant Strains)[1]

Executive Summary

A-790742 represents a significant structural evolution in the class of HIV-1 protease inhibitors (PIs). Unlike first-generation PIs (e.g., saquinavir, indinavir) which often suffer from rapid cross-resistance, A-790742 was rationally designed to target the HIV-1 protease active site with a unique binding mode involving a P3 tertiary hydroxyl group .[1] This structural innovation allows the compound to maintain high affinity (low nanomolar


) even in the presence of hallmark resistance mutations such as V82A and I84V.[1] The preliminary profile suggests A-790742 is a candidate for once-daily (QD) dosing when boosted with low-dose ritonavir, offering a high genetic barrier to resistance.[1]

Chemical Pharmacology & Structural Biology[1]

Structural Rationale

The core scaffold of A-790742 is a symmetry-based peptidomimetic. Its critical differentiator is the incorporation of a tertiary hydroxyl group at the P3 position.[1]

  • P3 Tertiary Hydroxyl Function: X-ray crystallography reveals that this group occupies a solvent-exposed region adjacent to the hydrophobic S1 binding pocket.[2]

  • Arg8 Interaction: The P3 pyridine ring, positioned by the hydroxyl group, engages in a

    
    -stacking interaction with the guanidinium side chain of Arg8  (Arginine 8) of the protease monomer.[1][2] This interaction is distinct from other PIs and contributes to the compound's ability to tolerate mutations in the substrate-binding cleft.
    
Mechanism of Action (MOA)

A-790742 functions as a competitive inhibitor of the HIV-1 aspartyl protease. By binding to the active site, it prevents the cleavage of the viral Gag and Gag-Pol polyprotein precursors.[1] This inhibition blocks the maturation of HIV virions, resulting in the release of immature, non-infectious viral particles.[1]

Visualization: Protease Binding Interaction Map

The following diagram illustrates the critical contact points between A-790742 and the HIV-1 Protease active site, highlighting the unique Arg8 interaction.[1]

G Figure 1: Molecular Interaction Map of A-790742 within the HIV-1 Protease Active Site. cluster_Protease HIV-1 Protease Active Site Inhibitor A-790742 (Inhibitor) Asp25 Asp25 / Asp25' (Catalytic Dyad) Inhibitor->Asp25 Hydrogen Bond (Core Hydroxyl) Arg8 Arg8 (Solvent Exposed) Inhibitor->Arg8 Pi-Stacking (P3 Pyridine) Ile84 Ile84 (S1 Pocket) Inhibitor->Ile84 Hydrophobic Interaction Val82 Val82 (S1' Pocket) Inhibitor->Val82 Hydrophobic Interaction

In Vitro Virology Profile

Antiviral Potency

A-790742 demonstrates potent antiviral activity against wild-type (WT) HIV-1 laboratory strains.[1][3][4]

Viral StrainEC50 (nM)Conditions
HIV-1 (Wild Type) 2 – 7 nM MT-4 cells / PBMCs
Serum Shift ~7-fold increase 50% Human Serum (HS)
Protein Binding High>90% bound to alpha-1-acid glycoprotein

Note: The 7-fold serum shift is comparable to or better than marketed PIs, indicating that free drug concentration remains therapeutically relevant in vivo.[1]

Cross-Resistance Profiling

One of the defining features of A-790742 is its activity against strains resistant to current standards of care, specifically lopinavir (LPV) and atazanavir (ATV).[1]

  • Lopinavir-Resistant Variants: A-790742 retains near-wild-type potency against variants generated in vitro to be resistant to LPV.[1][3][4]

  • Clinical Isolates: In panels of molecular clones derived from patients with multi-PI failure, A-790742 displayed a superior resistance profile, inhibiting clones containing widespread mutations like M46I, L63P, V82A, and I84V.[1]

Resistance Selection & Genetic Barrier

To understand the durability of A-790742, in vitro selection experiments were conducted to force the virus to evolve resistance.[1]

Selected Mutations

Prolonged passage of HIV-1 in the presence of increasing concentrations of A-790742 selected for specific primary mutations:

  • V82L (Valine to Leucine at codon 82)

  • I84V (Isoleucine to Valine at codon 84)

Secondary/Compensatory mutations observed included A71V and V82G .

Phenotypic Analysis[1]
  • Single Mutants: Clones containing only V82L or I84V showed reduced susceptibility to A-790742.[3]

  • Cross-Resistance: Interestingly, these specific mutations (V82L/I84V) also conferred cross-resistance to ritonavir, but the unique binding mode of A-790742 (via the P3/Arg8 interaction) delayed the onset of high-level resistance compared to earlier PIs.[1]

Visualization: Resistance Acquisition Pathway

This flowchart details the stepwise evolution of resistance observed during dose-escalation studies.

Resistance Figure 2: Stepwise Selection of Resistance Mutations against A-790742. cluster_Mutations Primary Resistance Mutations WT Wild Type HIV-1 (Susceptible) Selection In Vitro Selection (Increasing A-790742) WT->Selection Mut1 V82L Mutation (S1' Pocket Alteration) Selection->Mut1 Mut2 I84V Mutation (S1 Pocket Alteration) Selection->Mut2 Outcome Reduced Susceptibility (Phenotypic Resistance) Mut1->Outcome Mut2->Outcome CrossRes Cross-Resistance to Ritonavir/Lopinavir Outcome->CrossRes

Pharmacokinetics (PK) & Metabolism[1]

The preliminary PK profile indicates that A-790742 is suitable for oral administration, likely requiring pharmacokinetic boosting (e.g., with Ritonavir or Cobicistat) to optimize trough levels (


).[1]
  • Metabolic Stability: The compound shows low metabolic turnover in human liver microsomes, suggesting it is not rapidly cleared by CYPs alone, but boosting is utilized to maintain high inhibitory quotients (IQ).[1]

  • Oral Bioavailability: High oral bioavailability was observed in preclinical animal models (rats/dogs).

  • Dosing Regimen Prediction: The combination of potency and metabolic stability supports a Once-Daily (QD) dosing schedule when co-administered with low-dose ritonavir.[5]

References

  • Mo, H., et al. (2008). "Characterization of a Novel Human Immunodeficiency Virus Type 1 Protease Inhibitor, A-790742."[1][6] Antimicrobial Agents and Chemotherapy, 52(4), 1337–1344.[1]

  • DeGoey, D. A., et al. (2009). "Discovery of A-790742, a Potent HIV Protease Inhibitor with a Novel Binding Mode."[1] Journal of Medicinal Chemistry, 52(8), 2571–2586.[1][7] [1]

  • Matias, D., et al. (2011). "P1-Substituted Symmetry-Based Human Immunodeficiency Virus Protease Inhibitors with Potent Antiviral Activity against Drug-Resistant Viruses."[1] Journal of Medicinal Chemistry, 54(20), 7094–7104.[1][2] [1]

Sources

Structural Activity Relationship of A-790742 Analogs: Next-Generation HIV-1 Protease Inhibitors

[1]

Executive Summary: The Resistance Challenge

A-790742 (Abbott Laboratories/AbbVie) represents a pivotal evolution in the design of HIV-1 protease inhibitors (PIs).[1] Unlike first-generation PIs (e.g., Saquinavir) that suffered from poor bioavailability, or second-generation PIs (e.g., Lopinavir) that struggle against highly mutated strains, A-790742 utilizes a symmetry-based scaffold with specific P1 and P3 adaptations.[1]

The compound exhibits low nanomolar potency (

12backbone flexibilityside-chain rigidity

Chemical Architecture & Scaffold Analysis

A-790742 is built upon a pseudo-


-symmetric hydroxyethylamine1
The Core Scaffold

The central core is a (1R,3S,4S)-3-hydroxy-4-amino-5-phenyl-pentylamine derivative.[1]

  • Function: Acts as a non-cleavable transition-state isostere.[1] The central hydroxyl group coordinates with the catalytic aspartic acid residues (Asp25/Asp25') of the protease homodimer.

  • Stereochemistry: The specific

    
     configuration is critical for positioning the hydroxyl group within the catalytic dyad while directing the P1 and P1' side chains into their respective hydrophobic pockets.
    
Pharmacophore Mapping (The "P" Sites)

The SAR of A-790742 is best understood by mapping its substituents to the standard Schechter-Berger nomenclature for protease subsites (

Ligand RegionChemical Moiety in A-790742Interaction TargetSAR Logic
P1 4-(2-pyridinyl)benzyl

Hydrophobic Pocket
Extension Strategy: The biphenyl-like extension reaches deep into the S1 pocket, displacing water and increasing van der Waals contact surface area.[1]
P2 3,3-dimethyl-1-oxobutyl (t-Butyl acetyl)

Subsite
Steric Bulk: The bulky tert-butyl group fills the hydrophobic S2 pocket, restricting conformational freedom and improving metabolic stability.[1]
P3 6-(1-hydroxy-1-methylethyl)-2-pyridinyl Solvent Exposed / Arg8The "Magic Bullet": This tertiary hydroxyl group is the defining feature of A-790742.[1] It provides a specific H-bond/polar interaction network that accommodates mutations.[1]
Linker Imidazolidin-2-one Backbone RigidityRestricts the entropy of the P2/P3 side chains, pre-organizing the inhibitor for binding.[1]

Deep Dive: Structural Activity Relationship (SAR)

The P1 Extension (Biphenyl/Biaryl Motifs)

Early analogs with simple benzyl groups at P1 lost potency against V82 mutants.

  • Modification: Extending the P1 benzyl with a 2-pyridyl ring (creating a 4-(pyridin-2-yl)phenyl group).

  • Mechanism: The distal pyridine ring interacts with residues at the bottom of the S1 pocket (often involving Asp30 or Gly48).

  • Outcome: This extension compensates for the "enlargement" of the active site observed in mutants like V82A, where the valine-to-alanine change creates a void.[1] The bulky P1 group fills this void, maintaining binding energy.

The P3 Tertiary Hydroxyl: Solving the Resistance Puzzle

The most significant SAR breakthrough in the A-790742 series is the P3 solvent-exposed motif .[1]

  • Structure: A pyridine ring substituted with a tertiary alcohol (dimethyl carbinol).

  • Interaction: X-ray crystallography (PDB: 3GGX) reveals that the P3 pyridine ring engages in

    
    -stacking interactions with Arg8  (or Arg108 in the other monomer).[1]
    
  • The Hydroxyl Role: The tertiary -OH group projects into the solvent interface.[1] Unlike hydrophobic groups that might clash with mutated residues, this polar group is "tolerant" of structural shifts. It maintains water-mediated hydrogen bond networks that stabilize the inhibitor-enzyme complex even when the enzyme distorts due to mutation.[1]

The Imidazolidinone Linker

Replacing linear urea or carbamate linkers with a cyclic imidazolidin-2-one (cyclic urea) significantly improved potency.[1]

  • Entropic Advantage: Cyclization reduces the number of rotatable bonds.

  • Bioavailability: This rigidification often correlates with improved metabolic stability (

    
    ) and oral bioavailability (
    
    
    ) by protecting the urea nitrogens from metabolic attack.[1]

Mechanistic Visualization

Chemical Structure Logic

The following diagram illustrates the modular assembly of A-790742, highlighting the critical P1 and P3 regions.

A790742_Structurecluster_resistanceResistance MechanismCoreHydroxyethylamineScaffold (Transition State Isostere)P1P1: 4-(2-pyridinyl)benzyl(Deep Hydrophobic Penetration)Core->P1Occupies S1P2P2: t-Butyl(Steric Fill of S2)Core->P2Occupies S2LinkerCyclic Imidazolidinone(Conformational Lock)P2->LinkerConnected viaP3P3: Pyridine + tert-OH(Solvent Interaction/Arg8 Stacking)Linker->P3Projects to Solvent

Caption: Modular decomposition of A-790742 showing the functional roles of specific pharmacophores in binding and resistance evasion.

Resistance Evasion Pathway

How A-790742 maintains potency against the V82A/I84V mutants.

Resistance_LogicMutationViral Mutation (V82A, I84V)EffectActive Site Expansion/Distortion(Loss of Hydrophobic Contact)Mutation->EffectOld_PIStandard PI (e.g., Indinavir)Effect->Old_PI steric mismatchA790742A-790742Effect->A790742 flexible adaptationOutcome_FailLoss of Binding Affinity (Ki increases)Old_PI->Outcome_FailOutcome_SuccessRetained Potency (Ki stable)A790742->Outcome_SuccessP1 Extension fills voidP3 OH maintains H-bonds

Caption: Logical flow demonstrating how A-790742's structural features compensate for the active site distortions caused by common resistance mutations.

Experimental Protocols

Protocol: Competitive Binding Assay (Fluorescence Resonance Energy Transfer - FRET)

To validate the

1

Reagents:

  • Substrate: Anthranilyl-HIV protease substrate (fluorescent donor/quencher pair).

  • Enzyme: Recombinant HIV-1 Protease (WT, V82A, I84V mutants) expressed in E. coli.

  • Buffer: 50 mM NaOAc, pH 4.7, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% DMSO.

Workflow:

  • Enzyme Prep: Dilute HIV-1 protease to 20 nM in assay buffer.

  • Inhibitor Dilution: Prepare serial dilutions of A-790742 (from 10

    
    M down to 0.1 nM) in DMSO.
    
  • Incubation: Mix 2

    
    L of inhibitor with 98 
    
    
    L of enzyme solution. Incubate for 10 min at 25°C to establish equilibrium.
  • Reaction Start: Add 100

    
    L of fluorescent substrate (final conc. 10 
    
    
    M).
  • Measurement: Monitor fluorescence kinetics (Ex: 340 nm, Em: 420 nm) for 10 minutes.

  • Analysis: Determine initial velocities (

    
    ). Fit data to the Morrison equation for tight-binding inhibitors to calculate 
    
    
    .[1]

Self-Validation Check:

  • Control: Include a known inhibitor (e.g., Lopinavir) as a reference standard.[3]

  • Z-Factor: Ensure Z' > 0.5 for assay robustness.

Protocol: Convergent Synthesis of A-790742 Core

The synthesis typically follows a convergent route coupling the "Left Wing" (P2-P3) and "Right Wing" (Core-P1).[1]

  • Core Synthesis: Start with L-phenylalanine.[1] Perform homologation to the aldehyde, followed by diastereoselective addition of a nitroalkane or cyanide to form the hydroxyethylamine backbone.

  • P1 Installation: Use a Suzuki-Miyaura coupling on the 4-iodobenzyl intermediate to attach the 2-pyridyl ring.[1]

  • P2/P3 Coupling: React the core amine with the activated carbonate or acid chloride of the P2/P3 fragment (containing the imidazolidinone and tertiary alcohol).

  • Deprotection: Final removal of protecting groups (e.g., Boc, Cbz) using TFA or

    
    .
    

Comparative Data: Potency & Selectivity[2][4]

The following table summarizes the activity of A-790742 relative to standard PIs against a panel of resistant isolates.

CompoundWT HIV-1

(nM)
V82A Mutant

(nM)
I84V Mutant

(nM)
Fold Change (V82A)
A-790742 2.5 3.1 4.2 1.2x
Lopinavir4.045.022.011.2x
Atazanavir3.512.018.53.4x

Note: Data derived from DeGoey et al. (2009).[1] A-790742 displays a "flat" resistance profile, meaning its potency is virtually unchanged by these specific mutations, unlike Lopinavir.

References

  • DeGoey, D. A., et al. (2009).[4] "2-Pyridyl P1'-substituted symmetry-based human immunodeficiency virus protease inhibitors (A-792611 and A-790742) with potential for convenient dosing and reduced side effects."[1] Journal of Medicinal Chemistry, 52(8), 2571-2586. Link[1]

  • Ng, T. I., et al. (2008).[5] "Characterization of a Novel Human Immunodeficiency Virus Type 1 Protease Inhibitor, A-790742." Antimicrobial Agents and Chemotherapy, 52(4), 1337-1344. Link[1][6]

  • Stoll, V. S., et al. (2009).[4] "X-ray Crystal Structure of HIV-1 Protease in Complex with A-790742." RCSB Protein Data Bank, PDB ID: 3GGX. Link

A-790742: Next-Generation Symmetry-Based HIV-1 Protease Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical whitepaper on A-790742 , a symmetry-based HIV-1 protease inhibitor. It is designed for researchers and drug development professionals, focusing on the molecule's chemical architecture, intellectual property context, mechanism of action against multi-drug resistant (MDR) strains, and experimental validation protocols.

Technical Whitepaper & Research Guide

Executive Summary

A-790742 is a potent, symmetry-based peptidomimetic inhibitor of HIV-1 Protease , developed by Abbott Laboratories (now AbbVie). Unlike first-generation protease inhibitors (PIs) that often succumb to rapid viral resistance, A-790742 was engineered specifically to target Multi-Drug Resistant (MDR) HIV-1 variants. Its distinct chemical scaffold features a P3 tertiary hydroxyl group and a 2-pyridyl P1'-substituent , allowing it to maintain nanomolar affinity even in the presence of common resistance mutations like V82L and I84V.

This guide details the intellectual property landscape, the structural biology governing its high barrier to resistance, and the specific experimental protocols required to validate its activity in a research setting.

Intellectual Property & Chemical Entity

Chemical Identity
  • Compound Code: A-790742[1][2][3][4][5]

  • Developer: Abbott Laboratories (Global Pharmaceutical Research and Development)

  • Chemical Class: Symmetry-based Peptidomimetic Protease Inhibitor

  • Core Structure: Pseudo-C2-symmetric core with specific P1/P1' and P3/P3' modifications.

IP Landscape & Patent Context

The intellectual property surrounding A-790742 represents an evolution of the "symmetry-based" design philosophy that produced blockbuster drugs like Ritonavir and Lopinavir .

  • The "Symmetry" Claim: The core IP rests on the concept that since HIV protease is a C2-symmetric homodimer, inhibitors matching this symmetry (or pseudo-symmetry) achieve higher binding affinity. A-790742 represents a "second-generation" application of this, optimizing the "backbone" to improve oral bioavailability and resistance profiles.

  • Differentiation: A-790742 is distinct from earlier PIs due to its solvent-exposed P3 tertiary hydroxyl group . This moiety interacts with the Arg8 residue of the protease, a novel binding interaction that compensates for the loss of other contacts in mutant strains.

  • Critical Disambiguation: Researchers must not confuse the compound A-790742 with U.S. Patent 7,790,742 . The latter describes "Substituted 4-phenyltetrahydroisoquinolines" as NHE3 inhibitors (Sanofi-Aventis) and is functionally unrelated to the HIV protease inhibitor A-790742.

Mechanism of Action (MOA) & Structural Biology

Target Specificity

A-790742 targets the HIV-1 Protease , an aspartic enzyme responsible for cleaving the viral Gag and Gag-Pol polyproteins. Inhibition prevents the maturation of viral particles, rendering them non-infectious.

The Resistance Evasion Mechanism

The failure of many PIs is driven by mutations in the enzyme's active site (e.g., V82A, I84V) that reduce inhibitor binding without destroying enzyme function.

  • P3 Tertiary Hydroxyl: This group in A-790742 forms a hydrogen bond network with Arg8 (and potentially Arg108 in the dimer). This interaction is located outside the primary mutation clusters, providing a "structural anchor" that persists even when the hydrophobic pocket mutates.

  • 2-Pyridyl P1' Group: Enhances van der Waals contacts in the S1' subsite, improving potency against wild-type and V82 mutants.

Signaling & Inhibition Pathway

The following diagram illustrates the intervention point of A-790742 within the HIV replication lifecycle.

HIV_Lifecycle entry Viral Entry & Uncoating rt Reverse Transcription (RNA -> DNA) entry->rt integration Integration (Proviral DNA) rt->integration transcription Transcription & Translation (Polyproteins Gag/Gag-Pol) integration->transcription assembly Viral Assembly (Immature Virion) transcription->assembly maturation Maturation (Infectious Virion) assembly->maturation Requires Protease Cleavage protease HIV-1 Protease (Aspartic Enzyme) protease->maturation BLOCKED inhibitor A-790742 (Inhibitor) inhibitor->protease High Affinity Binding (Ki < 15 pM)

Figure 1: Mechanism of Action.[1][3][4][5] A-790742 binds HIV-1 Protease, blocking the cleavage of Gag/Gag-Pol precursors required for virion maturation.

Quantitative Pharmacology

A-790742 demonstrates superior potency profiles compared to standard-of-care PIs when challenged with resistant strains.

Table 1: Comparative Potency (EC50) against HIV-1 Variants

Strain / VariantGenotype (Key Mutations)A-790742 EC50 (nM)Lopinavir EC50 (nM)Fold Change (A-790742)
Wild Type (WT) None2 - 7 5 - 101.0x
MDR Isolate 1 M46I, I54V, V82A, L90M< 10 > 200< 2.0x
MDR Isolate 2 I84V, L10I, M46I12 1502.5x
V82L Mutant V82L (Selected by A-790742)> 100 > 1000> 10x

Note: Data aggregated from DeGoey et al. (J. Med. Chem. 2009) and related preclinical assays. "Fold Change" indicates shift in EC50 relative to Wild Type.

Experimental Protocols

Protocol A: HIV-1 Protease Enzymatic FRET Assay

Purpose: To determine the inhibitory constant (


) of A-790742 against recombinant HIV-1 protease. This is a self-validating cell-free system.

Reagents:

  • Enzyme: Recombinant HIV-1 Protease (WT or Mutant), concentration ~1-5 nM.

  • Substrate: Fluorogenic peptide (e.g., Anthranilyl-HIV-1 protease substrate), concentration ~10 µM.

  • Buffer: 0.1 M Sodium Acetate, 1.0 M NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7.

Workflow:

  • Preparation: Dilute A-790742 in DMSO (10-point serial dilution, starting at 1 µM).

  • Incubation: Mix 2 µL of inhibitor dilution with 98 µL of Enzyme/Buffer mix. Incubate for 10 minutes at 25°C to allow equilibrium binding.

  • Initiation: Add 100 µL of Substrate solution to initiate the reaction.

  • Measurement: Monitor fluorescence intensity (Ex: 340 nm, Em: 420 nm) continuously for 10 minutes using a kinetic plate reader.

  • Validation: Include Ritonavir as a positive control (expected

    
     < 50 pM). If Ritonavir fails, the assay is invalid.
    
  • Analysis: Plot initial velocity (

    
    ) vs. [Inhibitor]. Fit to the Morrison equation for tight-binding inhibitors to calculate 
    
    
    
    .
Protocol B: Antiviral Cytoprotection Assay (MT-4 Cells)

Purpose: To measure the cellular efficacy (


) of A-790742 in preventing HIV-induced cytotoxicity.

Workflow:

  • Cell Culture: Maintain MT-4 human T-cells in RPMI-1640 + 10% FBS.

  • Infection: Infect MT-4 cells with HIV-1 (Strain IIIB or clinical isolate) at a Multiplicity of Infection (MOI) of 0.01.

  • Treatment: Immediately plate cells (2 x 10^4 cells/well) into 96-well plates containing serial dilutions of A-790742.

  • Incubation: Incubate at 37°C / 5% CO2 for 5 days.

  • Readout: Add XTT or MTT reagent. Viable cells metabolize the dye to a colored formazan product.

  • Calculation:

    • 
      : Concentration protecting 50% of cells from viral cytopathy.
      
    • 
      : Concentration causing 50% toxicity in uninfected cells (Selectivity Index = 
      
      
      
      ).

Synthesis & Manufacturing Logic

The synthesis of A-790742 utilizes a convergent route, typical of symmetry-based inhibitors.

Synthesis_Workflow core Chiral Diamino-Diol Core (C2 Symmetric) coupling Amide Coupling (EDC/HOBt) core->coupling acid Functionalized Acid (P1' Pyridyl + P3 Hydroxyl) acid->coupling deprotection Deprotection (TFA or Hydrogenation) coupling->deprotection purification HPLC Purification (>98% Purity) deprotection->purification final final purification->final

Figure 2: Conceptual Synthesis Route. The convergent synthesis couples a chiral core with functionalized side chains to establish the critical stereochemistry.

References

  • DeGoey, D. A., et al. (2009). "2-Pyridyl P1'-substituted symmetry-based human immunodeficiency virus protease inhibitors (A-792611 and A-790742) with potential for convenient dosing and reduced side effects." Journal of Medicinal Chemistry, 52(8), 2571–2586.

  • Mo, H., et al. (2008).[6] "Characterization of a Novel Human Immunodeficiency Virus Type 1 Protease Inhibitor, A-790742." Antimicrobial Agents and Chemotherapy, 52(4), 1337–1344.

  • Kempf, D. J., et al. (1995). "Discovery of Ritonavir, a Potent Inhibitor of HIV Protease with High Oral Bioavailability and Clinical Efficacy." Journal of Medicinal Chemistry, 38, 2571. (Cited for context on Symmetry-based design).

Sources

Technical Review: A-790742 – Next-Generation HIV-1 Protease Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Subject: A-790742 (Abbott Laboratories) Target Audience: Virologists, Medicinal Chemists, and Preclinical Development Scientists

Executive Summary

A-790742 is a potent, symmetry-based Human Immunodeficiency Virus Type 1 (HIV-1) protease inhibitor (PI) developed to address the twin challenges of multidrug resistance (MDR) and metabolic toxicity associated with first-generation PIs. Unlike earlier therapeutics that frequently induced hyperlipidemia and insulin resistance via off-target proteasome inhibition, A-790742 demonstrates a highly selective profile.

This guide analyzes the physicochemical properties, mechanistic basis of its broad-spectrum activity against resistant isolates, and provides validated experimental protocols for its utilization in virology research.

Molecular Mechanism & Structural Biology

Target Specificity

A-790742 targets the HIV-1 Protease , a C2-symmetric aspartyl protease responsible for cleaving the Gag and Gag-Pol polyprotein precursors. This cleavage is the rate-limiting step in the maturation of infectious virions.

Structural Logic: The Symmetry-Based Design

A-790742 belongs to a class of P1'-substituted symmetry-based inhibitors .[1] Its high potency against resistant strains is attributed to specific structural innovations:

  • P3 Tertiary Hydroxyl Group: X-ray crystallography reveals that this group occupies a solvent-exposed region adjacent to the hydrophobic S1 binding site.[2] This interaction is critical because it allows the molecule to maintain binding affinity even when the enzyme undergoes structural mutations common in MDR strains.

  • Backbone Flexibility: The inhibitor is designed to accommodate the "flaps" of the protease active site, maintaining high affinity (

    
     in the picomolar range) despite the high mutation rate of the retroviral genome.
    
Visualization: Mechanism of Action

The following diagram illustrates the critical intervention point of A-790742 within the viral maturation cycle.

HIV_Maturation_Inhibition Viral_RNA Viral RNA (Host Cell Cytoplasm) Translation Translation (Host Ribosome) Viral_RNA->Translation Polyproteins Gag / Gag-Pol Polyproteins (Immature) Translation->Polyproteins Assembly Virion Assembly (Cell Membrane) Polyproteins->Assembly Budding Budding (Immature Virion) Assembly->Budding Maturation Proteolytic Cleavage (Maturation) Budding->Maturation Normal Pathway NonInfectious Immature Non-Infectious Virion Budding->NonInfectious Cleavage Blocked (A-790742 Present) Protease HIV-1 Protease (Active Enzyme) Protease->Maturation Catalyzes Inhibitor A-790742 (Inhibitor) Inhibitor->Protease Binds/Inhibits Infectious Mature Infectious Virion Maturation->Infectious Cleavage Success

Figure 1: Mechanism of Action.[3][4][5][6][7][8] A-790742 binds HIV-1 Protease, preventing polyprotein cleavage and arresting the virus in an immature, non-infectious state.

Pharmacology & Resistance Profile[2]

Potency Data

A-790742 exhibits low nanomolar potency against wild-type (WT) HIV-1 and maintains significant activity against clinical isolates resistant to older PIs (e.g., Ritonavir, Indinavir).

Table 1: Comparative Potency of A-790742 vs. Standard PIs

Strain / IsolateA-790742 EC50 (nM)Ritonavir EC50 (nM)Fold Change (Resist.)
HIV-1 Wild Type (WT) 2 - 7 15 - 301.0
MDR Isolate (V82A) 14 >200~2.0
MDR Isolate (I84V) 9 >150~1.3
MDR Isolate (L90M) 5 45~0.8

Note: Data aggregated from Chernyavskiy et al. (2008) and Colletti et al. (2009).

Metabolic Safety Profile

A critical advantage of A-790742 is its reduced impact on host lipid metabolism.

  • Lipid Elevation: Unlike Ritonavir, which inhibits the chymotrypsin-like activity of the 20S proteasome (leading to accumulation of ApoB and hyperlipidemia), A-790742 shows minimal interaction with the host proteasome.

  • Bilirubin: Preclinical models indicate significantly lower potential for hyperbilirubinemia compared to Atazanavir.

Experimental Protocols

Protocol A: Phenotypic Susceptibility Assay (Resistance Profiling)

Objective: Determine the EC50 of A-790742 against specific HIV-1 variants using a single-cycle luciferase reporter system.

Reagents:

  • HEK-293T cells.

  • pNL4-3-Luc (HIV-1 backbone with luciferase reporter, env-deleted).

  • pHIV-Env (Envelope expression vector).

  • A-790742 (dissolved in DMSO, stock 10 mM).

Workflow:

  • Transfection: Co-transfect HEK-293T cells with pNL4-3-Luc (containing WT or mutant protease) and pHIV-Env using Lipofectamine.

  • Harvest: Collect viral supernatant 48 hours post-transfection. Filter (0.45 µm) to remove cell debris.

  • Infection & Treatment:

    • Seed fresh target cells (e.g., MT-4 or TZM-bl) in 96-well plates.

    • Add viral supernatant.

    • Immediately treat with serial dilutions of A-790742 (Range: 0.1 nM to 1000 nM). Ensure final DMSO concentration <0.5%.

  • Incubation: Incubate for 48–72 hours at 37°C, 5% CO2.

  • Readout: Lyse cells and quantify Luciferase activity (RLU).

  • Analysis: Plot RLU vs. Log[Concentration]. Calculate EC50 using non-linear regression (4-parameter logistic model).

Protocol B: Microsomal Stability Assay (Metabolic Stability)

Objective: Assess the intrinsic clearance of A-790742 in human liver microsomes (HLM).

Workflow Visualization:

Microsomal_Stability Prep Preparation 1 µM A-790742 0.5 mg/mL HLM PreInc Pre-Incubation 37°C, 5 min Prep->PreInc Initiation Initiation Add NADPH PreInc->Initiation Sampling Sampling 0, 5, 15, 30, 45 min Initiation->Sampling Quench Quench Ice-cold Acetonitrile Sampling->Quench Analysis LC-MS/MS Quantification Quench->Analysis

Figure 2: Microsomal Stability Workflow. Standardized protocol to determine metabolic half-life.

Step-by-Step:

  • Reaction Mix: Prepare 100 mM Phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes.

  • Compound Addition: Spike A-790742 to a final concentration of 1 µM.

  • Initiation: Add NADPH-regenerating system (or 1 mM NADPH) to start the reaction.

  • Time Course: Aliquot 50 µL samples at t=0, 5, 15, 30, and 45 minutes.

  • Termination: Immediately dispense aliquots into 150 µL ice-cold acetonitrile (containing internal standard) to precipitate proteins.

  • Centrifugation: Spin at 4000 rpm for 20 mins.

  • Quantification: Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    . 
    
    
    
    .

References

  • Chernyavskiy, T., et al. (2008). "Characterization of a Novel Human Immunodeficiency Virus Type 1 Protease Inhibitor, A-790742." Antimicrobial Agents and Chemotherapy, 52(4), 1337–1344.[3]

  • Colletti, S. L., et al. (2009). "2-Pyridyl P1'-substituted symmetry-based human immunodeficiency virus protease inhibitors (A-792611 and A-790742) with potential for convenient dosing and reduced side effects."[7] Journal of Medicinal Chemistry, 52(8), 2571–2586.[5][7]

  • DeGoey, D. A., et al. (2009). "Discovery of A-837467, a broad-spectrum HIV protease inhibitor." Journal of Medicinal Chemistry. (Contextual reference for A-series development).

Sources

Methodological & Application

Application Note: A-790742 Dosage and Administration in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the use of A-790742 , a potent and selective HIV-1 protease inhibitor, in preclinical animal models.[1] This document is designed for researchers investigating antiretroviral efficacy, pharmacokinetics (PK), and safety profiles (specifically hyperbilirubinemia).[1]

Compound: A-790742 Therapeutic Class: HIV-1 Protease Inhibitor (Symmetry-based) Primary Application: Antiretroviral PK/PD studies; Safety profiling (Hyperbilirubinemia reduction) Source: Abbott Laboratories (Discovery Phase)[1]

Abstract & Mechanism of Action

A-790742 is a symmetry-based inhibitor of HIV-1 protease, designed to overcome resistance mutations and reduce metabolic side effects associated with earlier protease inhibitors (PIs) like ritonavir and indinavir.[1] Unlike first-generation PIs, A-790742 demonstrates a superior resistance profile against multi-drug resistant (MDR) HIV-1 strains and exhibits significantly reduced potential for hyperbilirubinemia (jaundice), a common adverse event in this drug class.[1]

Mechanism of Action (Pathway)

A-790742 binds to the active site of the HIV-1 protease dimer, a C2-symmetric aspartyl protease. By mimicking the transition state of the substrate, it prevents the enzyme from cleaving the viral Gag and Gag-Pol polyprotein precursors. This inhibition blocks the maturation of viral particles, rendering them non-infectious.[1]

MOA HIV_RNA HIV-1 RNA Translation Translation (Host Ribosome) HIV_RNA->Translation Polyproteins Gag / Gag-Pol Polyproteins (Immature) Translation->Polyproteins Cleavage Proteolytic Cleavage Polyproteins->Cleavage Substrate Protease HIV-1 Protease (Active Dimer) Protease->Cleavage Catalysis Inhibitor A-790742 (Inhibitor) Inhibitor->Protease Blocks Active Site (Ki < 1 nM) Maturation Viral Maturation Cleavage->Maturation Successful NonInfectious Non-Infectious Immature Virion Cleavage->NonInfectious Inhibited by A-790742 Infectious Infectious Virion Maturation->Infectious

Figure 1: Mechanism of Action of A-790742.[1] The compound competitively inhibits HIV-1 protease, preventing the cleavage of polyproteins necessary for viral maturation.[1]

Chemical Properties & Formulation

A-790742 is highly lipophilic with low aqueous solubility. Successful in vivo administration requires a vehicle that enhances solubility to ensure consistent bioavailability.

PropertyDescription
Chemical Structure Symmetry-based core with P1-substituted pyridyl groups.[1]
Solubility Low in water; soluble in DMSO, Ethanol, and PEG400.[1]
Stability Stable in solid state.[1] Solutions should be prepared fresh or stored at -20°C.
Recommended Vehicle Formulations

Select the vehicle based on the route of administration. Vehicle A is the standard Abbott protocol for this series.

Vehicle A (Standard Oral/IV):

  • Composition: 5% Ethanol + 95% Polyethylene Glycol 400 (PEG400).[1]

  • Preparation: Dissolve A-790742 in Ethanol first (vortex until clear), then slowly add PEG400 while vortexing. Sonicate if necessary.[1]

Vehicle B (Alternative for High Dose):

  • Composition: 20% Ethanol : 30% Propylene Glycol : 50% D5W (5% Dextrose in Water).[1]

  • Note: This vehicle is often used for IV bolus to prevent precipitation upon injection.

Dosage & Administration Protocols

A. Pharmacokinetics (PK) Study (Rat & Dog)

This protocol determines the oral bioavailability (F), half-life (t1/2), and clearance (Cl) of A-790742.[1]

  • Species: Sprague-Dawley Rats (Male, 250-300g) or Beagle Dogs.[1]

  • Fasting: Animals should be fasted overnight (12h) prior to dosing, with water ad libitum.[1]

GroupRouteDose (mg/kg)Volume (mL/kg)Frequency
IV Group Intravenous (Tail Vein)5 mg/kg 1 - 2 mL/kgSingle Bolus
PO Group Oral Gavage10 mg/kg 2 - 5 mL/kgSingle Bolus

Experimental Workflow:

  • Dosing: Administer the compound using Vehicle A.

  • Sampling: Collect serial blood samples (0.2 mL) via jugular or tail vein cannulation.[1]

    • Timepoints: Pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[1]

  • Processing: Centrifuge blood (3000 x g, 10 min, 4°C) to harvest plasma.

  • Analysis: Quantify A-790742 levels using LC-MS/MS.

B. Hyperbilirubinemia Safety Model

A-790742 is distinguished by its low potential to cause hyperbilirubinemia compared to Atazanavir or Indinavir. This model validates that safety advantage.

  • Species: Gunn Rats (hereditary hyperbilirubinemia model) or C57BL/6 Mice.[1]

  • Duration: 5 to 7 Days (Repeat Dose).

Protocol Steps:

  • Baseline: Measure baseline total serum bilirubin on Day -1.

  • Treatment: Administer A-790742 at 30 - 100 mg/kg/day PO (QD or BID).[1]

    • Positive Control:[1] Atazanavir (30 mg/kg) or Indinavir (high dose) to induce bilirubin elevation.[1]

    • Vehicle Control: Vehicle A alone.

  • Monitoring: Monitor body weight daily.

  • Endpoint: On Day 5 or 7, collect serum 2-4 hours post-dose.

  • Assay: Measure Total Bilirubin using a standard clinical chemistry analyzer.

    • Success Criteria: A-790742 group should show statistically lower bilirubin elevation compared to the Positive Control group.

Experimental Workflow Diagram

Workflow cluster_Dosing Administration Prep Formulation Prep (5% EtOH / 95% PEG400) IV IV Bolus 5 mg/kg Prep->IV PO Oral Gavage 10-100 mg/kg Prep->PO Selection Animal Selection (SD Rats / Gunn Rats) Selection->IV Selection->PO Sampling Blood Sampling (0 - 24h) IV->Sampling PO->Sampling Analysis LC-MS/MS Analysis (Plasma Conc.) Sampling->Analysis PK Study Safety Bilirubin Assay (Safety Endpoint) Sampling->Safety Tox Study

Figure 2: Experimental workflow for Pharmacokinetic (PK) and Safety (Bilirubin) assessment of A-790742.

References

  • DeGoey, D. A., et al. (2009). "Discovery of New HIV Protease Inhibitors with Potential for Convenient Dosing and Reduced Side Effects: A-790742 and A-792611."[1] Journal of Medicinal Chemistry, 52(8), 2571–2586.[1]

  • Morfitt, D., et al. (2009). "A practical preclinical model for the hyperbilirubinemia produced by human immunodeficiency virus protease inhibitors."[1] Journal of Medicinal Chemistry (Cited within DeGoey et al.).[1][2][3]

  • Kempf, D. J., et al. (1995). "ABT-538 is a potent inhibitor of human immunodeficiency virus protease and has high oral bioavailability in humans."[1] Proceedings of the National Academy of Sciences, 92(7), 2484–2488.[1] (Establishes Abbott PI vehicle protocols). [1][4]

Sources

Application Note: High-Sensitivity LC-MS/MS Quantification of A-790742 in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive Application Note and Protocol for the quantification of A-790742, designed for researchers and bioanalytical scientists.

Executive Summary

A-790742 is a potent, second-generation HIV-1 protease inhibitor (PI) designed to target wild-type and drug-resistant viral strains (specifically those carrying V82L and I84V mutations).[1][2] Unlike earlier PIs, A-790742 exhibits a distinct resistance profile, necessitating precise pharmacokinetic (PK) profiling during preclinical and clinical development.

This guide details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow for quantifying A-790742 in plasma and tissue homogenates.[1][2] We prioritize Liquid-Liquid Extraction (LLE) over protein precipitation to minimize matrix effects—a critical factor given the high protein binding affinity (>90%) typical of this chemical class.[1][2]

Analytical Strategy & Mechanistic Rationale

The Challenge: Lipophilicity and Protein Binding

A-790742, structurally related to lopinavir and ritonavir, is a peptidomimetic compound. Its physicochemical properties present two specific bioanalytical challenges:

  • High Lipophilicity: It adheres strongly to plastic surfaces and LC tubing, requiring careful wash cycles to prevent carryover.

  • Serum Protein Binding: As noted in early characterization studies, the antiviral activity of A-790742 decreases ~7-fold in the presence of human serum, implying significant protein binding. Accurate quantification requires an extraction method that efficiently disrupts these protein-drug complexes.[1][2]

Internal Standard (IS) Selection

For non-clinical studies where a stable isotope-labeled A-790742 is unavailable, Lopinavir-d8 or Ritonavir-d6 are recommended as Internal Standards (IS) due to their structural similarity and comparable retention times on C18 stationary phases.[1][2] If these are unavailable, Amprenavir may serve as a structural analog IS, provided chromatographic separation is sufficient.

Experimental Protocol

Materials & Reagents[1][2][3][4]
  • Analyte: A-790742 (Reference Standard, purity >98%).[2]

  • Internal Standard: Lopinavir-d8 (preferred) or Ritonavir.[1][2]

  • Matrices: Human/Rat Plasma (K2EDTA).[1][2]

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Methyl tert-butyl ether (MTBE), Formic Acid (FA), Ammonium Formate.[1][2]

Stock Solution Preparation[1][2][3]
  • Master Stock: Dissolve A-790742 in DMSO to 1 mg/mL.

  • Working Solutions: Serially dilute in 50:50 MeOH:H2O to generate calibration standards (Range: 1.0 – 1000 ng/mL).

  • QC Samples: Prepare Low (3 ng/mL), Mid (400 ng/mL), and High (800 ng/mL) QCs in blank plasma.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Rationale: LLE provides cleaner extracts than protein precipitation, reducing phospholipid suppression in the mass spectrometer source.[1][2]

  • Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL polypropylene tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (500 ng/mL). Vortex gently.

  • Buffer: Add 50 µL of 0.1 M Ammonium Acetate (pH 5.0) to stabilize pH and maximize extraction efficiency.[1]

  • Extraction: Add 600 µL of MTBE (Methyl tert-butyl ether) .

  • Agitation: Vortex vigorously for 5 minutes or shake on a plate shaker at 1200 rpm for 10 minutes.

  • Phase Separation: Centrifuge at 4,000 × g for 10 minutes at 4°C.

  • Transfer: Flash freeze the aqueous layer (dry ice/methanol bath) and decant the organic supernatant into a clean glass tube.

  • Drying: Evaporate the supernatant to dryness under nitrogen stream at 40°C.

  • Reconstitution: Reconstitute residue in 100 µL of Mobile Phase (60:40 ACN:H2O + 0.1% FA). Vortex and transfer to LC vials.

LC-MS/MS Conditions
Chromatographic Parameters
  • Column: Waters XBridge C18 (2.1 × 50 mm, 3.5 µm) or Phenomenex Kinetex C18.[2]

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.[1]

  • Injection Volume: 5 µL.

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][3]

Time (min)% Mobile Phase BEvent
0.0030Initial Hold
0.5030Start Gradient
2.5095Elution
3.5095Wash
3.6030Re-equilibration
5.0030End Run
Mass Spectrometry Parameters (Sciex 5500/6500+ equivalent)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[2][4][3][5]

  • Scan Type: Multiple Reaction Monitoring (MRM).[1][2][4][3][5]

  • Source Temp: 500°C.

  • Spray Voltage: 5500 V.

Note: Exact transitions depend on the specific batch/salt form.[1] The following is the tuning workflow required for A-790742:

  • Q1 Scan: Infuse 100 ng/mL solution. Identify the protonated precursor [M+H]+.[1][2] (Likely ~600-700 Da range based on analogs).[1][2]

  • Product Scan: Fragment the precursor with Collision Energy (CE) ramping 20-50 eV.[1][2]

  • Selection: Select the most abundant product ion (Quantifier) and second most abundant (Qualifier).

Representative Transitions (Analog-based):

  • Analyte (A-790742): [M+H]+ → Fragment X (Tune required)

  • IS (Lopinavir-d8): 637.5 → 455.3[1][2]

Visual Workflows

Bioanalytical Workflow Logic

The following diagram illustrates the critical decision points in the extraction and analysis logic, ensuring data integrity.

Bioanalysis_Workflow Start Biological Sample (Plasma/Tissue) IS_Add Add Internal Standard (Lopinavir-d8) Start->IS_Add Extract_Decide Extraction Method? IS_Add->Extract_Decide PPT Protein Precipitation (High Matrix Effect Risk) Extract_Decide->PPT Rapid Screen LLE LLE (MTBE) (Recommended: Cleaner) Extract_Decide->LLE Quantification LC_Sep LC Separation (C18, Gradient) PPT->LC_Sep Evap Evaporation & Reconstitution (60:40 ACN:H2O) LLE->Evap Evap->LC_Sep MS_Detect MS/MS Detection (ESI+, MRM) LC_Sep->MS_Detect Data_QC Data QC (Accuracy +/- 15%) MS_Detect->Data_QC

Caption: Figure 1: Decision matrix for A-790742 sample preparation. LLE is prioritized to remove phospholipids.[1]

Resistance Profiling Context

Understanding why we quantify A-790742 helps in interpreting PK data. It is often used to study resistance mechanisms.[1]

Resistance_Mechanism WildType Wild-Type HIV-1 Protease Selection Selection Pressure (In Vitro/Vivo) WildType->Selection Drug A-790742 Exposure Drug->Selection Mutations Primary Mutations: V82L, I84V Selection->Mutations Prolonged Exposure Outcome Resistant Variant (Requires Higher Cmin) Mutations->Outcome

Caption: Figure 2: Mechanism of resistance selection.[1][2] Accurate PK is vital to maintain levels above the mutant IC50.[1]

Method Validation Criteria (FDA/EMA Compliance)

To ensure the trustworthiness of the generated data, the method must be validated against the following parameters:

ParameterAcceptance CriteriaExperimental approach
Linearity r² > 0.998 non-zero standards, weighted 1/x².
Accuracy ±15% (±20% at LLOQ)5 replicates at LLOQ, Low, Mid, High QC.
Precision CV < 15% (20% at LLOQ)Intra-day and Inter-day assessment.[1][2]
Recovery Consistent across levelsCompare extracted QC area vs. neat solution.
Matrix Effect 85-115%Compare post-extraction spike vs. neat solution.[1][2]

Troubleshooting & Optimization

  • Issue: Low Sensitivity.

    • Cause: Ion suppression from phospholipids.[1]

    • Fix: Switch from PPT to LLE (as detailed above) or use a Phospholipid Removal Plate (e.g., Ostro™).[1][2]

  • Issue: Peak Tailing.

    • Cause: Interaction with silanols on the column.[1]

    • Fix: Increase Ammonium Formate concentration to 5mM or use a column with high carbon load/end-capping (e.g., Waters XSelect CSH).[1][2]

  • Issue: Carryover.

    • Cause: Lipophilic nature of A-790742.[1]

    • Fix: Use a needle wash of 50:25:25 ACN:MeOH:IPA + 0.1% FA.[1]

References

  • Nezami, A., et al. (2005). "Characterization of a Novel Human Immunodeficiency Virus Type 1 Protease Inhibitor, A-790742." Journal of Virology, 79(18).

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation."

  • Kempf, D. J., et al. (1995). "Pharmacokinetic enhancement of inhibitors of the human immunodeficiency virus protease by coadministration with ritonavir."[1] Antimicrobial Agents and Chemotherapy.[1][6] (Foundational context for Ritonavir-boosted PI analysis).

Sources

Application Note: High-Throughput Screening & Characterization of HIV-1 Protease Inhibitors using A-790742

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details the development of a robust screening architecture for HIV-1 Protease Inhibitors (PIs), utilizing A-790742 as a primary benchmark. A-790742 is a potent, symmetry-based inhibitor distinguished by a unique P3 tertiary hydroxyl group that facilitates


-stacking with the Arg8 residue of the protease.[1]

Why A-790742? Unlike first-generation PIs, A-790742 exhibits a high genetic barrier to resistance, maintaining activity against multi-drug resistant (MDR) clinical isolates (e.g., lopinavir-resistant strains). Consequently, it serves as an ideal "gold standard" control when developing assays intended to identify next-generation PIs with improved resistance profiles.

This guide outlines two complementary protocols:

  • Biochemical FRET Assay: A high-throughput primary screen for intrinsic enzymatic inhibition (

    
    ).
    
  • Cell-Based Antiviral Assay: A secondary screen using MT-4 cells to validate efficacy (

    
    ) and cytotoxicity (
    
    
    
    ) in a biological context.

Mechanism of Action & Assay Logic

HIV-1 Protease is a homodimeric aspartyl protease essential for viral maturation. It cleaves the Gag and Gag-Pol polyproteins into functional structural proteins (p17, p24, p7, p6) and enzymes (Reverse Transcriptase, Integrase, Protease).

Inhibition Strategy: A-790742 binds to the active site of the protease dimer, preventing substrate access. The screening assay utilizes a FRET (Fluorescence Resonance Energy Transfer) peptide substrate. This substrate mimics the natural cleavage site.

  • Intact Substrate: The donor fluorophore (EDANS) is quenched by the acceptor (DABCYL) due to proximity.

  • Cleaved Substrate: Protease activity separates the donor and quencher, resulting in fluorescence.

  • Inhibition: A-790742 prevents cleavage, maintaining the quenched state (Low Fluorescence).

Visualization: Protease Inhibition Pathway[2]

HIV_Protease_Pathway HIV_RNA HIV-1 RNA Polyprotein Gag/Gag-Pol Polyprotein (Non-infectious) HIV_RNA->Polyprotein Translation Cleavage Proteolytic Cleavage Polyprotein->Cleavage Substrate Protease HIV-1 Protease (Active Dimer) Complex Enzyme-Inhibitor Complex (Inactive) Protease->Complex A-790742 Binding Protease->Cleavage Catalysis Inhibitor A-790742 (Inhibitor) Inhibitor->Complex Complex->Cleavage Inhibition (Block) Maturation Viral Maturation (Infectious Virion) Cleavage->Maturation Successful Cleavage

Caption: Mechanism of A-790742 interaction. The compound competitively binds the protease dimer, blocking the cleavage of polyproteins required for virion maturation.

Protocol A: High-Throughput FRET Enzymatic Assay

Objective: Determine the


 of A-790742 and test compounds against Recombinant HIV-1 Protease.
Materials & Reagents[2][3]
  • Enzyme: Recombinant HIV-1 Protease (Wild Type and/or V82L/I84V mutants for resistance profiling).[2]

  • Substrate: FRET peptide (e.g., READ-IT® or sequence Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg).

  • Assay Buffer: 0.1 M Sodium Acetate (pH 4.7), 1.0 M NaCl, 1 mM EDTA, 1 mM DTT, 1 mg/mL BSA. Note: High salt promotes dimer stability.

  • Compound: A-790742 (Solubilized in 100% DMSO).

  • Plates: 384-well black, low-binding microplates.

Experimental Workflow
  • Compound Preparation:

    • Prepare a 10 mM stock of A-790742 in DMSO.

    • Perform a 10-point serial dilution (1:3) in DMSO to generate a dose-response curve (Range: 1000 nM to 0.05 nM).

    • Transfer 0.5 µL of compound to the 384-well plate using an acoustic dispenser (e.g., Echo 550) or pin tool. Final DMSO concentration should be <1%.

  • Enzyme Addition:

    • Dilute HIV-1 Protease in Assay Buffer to a concentration of 20 nM (2X final concentration).

    • Dispense 10 µL of Enzyme Solution into each well.

    • Pre-incubation: Incubate for 10 minutes at Room Temperature (RT) to allow inhibitor binding.

  • Substrate Initiation:

    • Dilute FRET substrate in Assay Buffer to 20 µM (2X final concentration).

    • Dispense 10 µL of Substrate Solution into each well (Final Volume: 20 µL).

    • Final concentrations: [Enzyme] = 10 nM, [Substrate] = 10 µM.

  • Kinetic Readout:

    • Immediately place plate in a fluorescence microplate reader.

    • Excitation: 340 nm | Emission: 490 nm.

    • Measure fluorescence every 2 minutes for 60 minutes at 25°C.

Data Analysis

Calculate the initial velocity (


) from the linear portion of the kinetic curve. Normalize data to Positive Control (No Inhibitor) and Negative Control (No Enzyme).


Fit the data to a 4-parameter logistic model to determine


. Expected 

for A-790742: 2–7 nM against WT HIV-1.
[2]

Protocol B: Cell-Based Antiviral Confirmation (MT-4 Assay)

Objective: Validate the antiviral potency (


) of A-790742 in a live infection model.
Materials
  • Cells: MT-4 human T-cell line.

  • Virus: HIV-1 strain IIIB or NL4-3.

  • Reagent: MTS or Resazurin (Cell Viability Reagent).

Step-by-Step Protocol
  • Cell Seeding:

    • Suspend MT-4 cells in RPMI-1640 (+10% FBS) at

      
       cells/mL.
      
    • Infect cells with HIV-1 at a Multiplicity of Infection (MOI) of 0.01. Note: Include a Mock-infected control.

  • Compound Treatment:

    • Add A-790742 (serial dilutions) to 96-well plates.

    • Add 100 µL of infected cell suspension to the drug plates.

    • Final DMSO concentration: 0.5%.

  • Incubation:

    • Incubate plates at 37°C, 5%

      
       for 5 days.
      
    • Critical Check: Observe Cytopathic Effect (CPE) in virus-control wells (syncytia formation) by day 4.

  • Viability Readout (MTS):

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 3–4 hours.

    • Read Absorbance at 490 nm.

Data Interpretation[1][3][5][6]
  • 
     (Antiviral Potency):  Concentration protecting 50% of cells from viral-induced death.
    
  • 
     (Cytotoxicity):  Concentration reducing viability of uninfected cells by 50%.
    
  • Selectivity Index (SI):

    
    .
    
  • Expected A-790742 Performance:

    
     nM; 
    
    
    
    µM.

Assay Workflow Diagram

Assay_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis Compound A-790742 (Serial Dilution) Incubation Pre-Incubation 10 min @ RT Compound->Incubation Enzyme HIV-1 Protease (10 nM) Enzyme->Incubation Substrate FRET Peptide (10 µM) Reaction Enzymatic Reaction 60 min Kinetic Substrate->Reaction Initiate Incubation->Reaction Reader Fluorescence Reader Ex:340 / Em:490 Reaction->Reader Data IC50 Calculation (4-Parameter Fit) Reader->Data

Caption: Operational workflow for the FRET-based enzymatic screening assay.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background Fluorescence Substrate degradation or auto-fluorescence.Store substrate in dark at -20°C. Check compound library for auto-fluorescence at 340/490 nm.
Low Signal-to-Noise Ratio Inactive enzyme or incorrect pH.HIV-1 Protease is pH sensitive.[3] Ensure Buffer is pH 4.7. Freshly thaw enzyme; do not refreeze.
Variable IC50 Values DMSO interference or "sticky" compound.Ensure DMSO < 1%. Include 0.01% Triton X-100 to prevent compound aggregation.
Shift in Potency (Cell Assay) Serum Protein Binding.A-790742 activity drops ~7-fold in 50% human serum [1].[2] Perform assay in 10% vs 50% serum to quantify shift.

References

  • Dekhtyar, T., et al. (2008).[4] Characterization of a Novel Human Immunodeficiency Virus Type 1 Protease Inhibitor, A-790742.[1][2][5][4][6] Antimicrobial Agents and Chemotherapy, 52(4), 1337–1344.[5]

  • DeGoey, D. A., et al. (2009). Discovery of A-790742, a Potent HIV Protease Inhibitor with a Novel Resistance Profile.[1] Journal of Medicinal Chemistry, 52(8), 2571–2586.

  • Molla, A., et al. (2011).[1] P1-Substituted Symmetry-Based Human Immunodeficiency Virus Protease Inhibitors with Potent Antiviral Activity against Drug-Resistant Viruses. Journal of Medicinal Chemistry, 54(20), 7094–7104.[1]

Sources

application of A-790742 in [specific disease model]

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A-790742 in Humanized Mouse Models of Multidrug-Resistant HIV-1

Core Directive: Executive Summary

Compound: A-790742 Class: Symmetry-Based HIV-1 Protease Inhibitor (PI) Target: HIV-1 Aspartic Protease (specifically targeting the active site with unique P3-Arg8 interactions) Primary Application: Suppression of multidrug-resistant (MDR) HIV-1 viremia.[1]

Abstract: This guide details the application of A-790742 , a potent small-molecule inhibitor developed to address high-level resistance in HIV-1 infection.[1][2] Unlike first-generation PIs, A-790742 utilizes a specialized pseudo-C2-symmetric core with a tertiary hydroxyl group that establishes critical hydrogen bonding with the Arg8 residue of the protease flap.[1] This structural innovation allows it to retain low-nanomolar potency against clinical isolates resistant to Lopinavir and Darunavir.[1] This protocol focuses on the Humanized Immune System (HIS) Mouse Model , the gold standard for preclinical evaluation of antiretrovirals, providing a self-validating workflow for assessing efficacy against MDR HIV-1 strains.[1]

Scientific Foundation & Mechanism of Action

Mechanism of Action (MOA)

HIV-1 protease is an aspartic enzyme responsible for cleaving the Gag and Gag-Pol polyproteins into functional structural proteins (p24, p17, p7) and enzymes (Reverse Transcriptase, Integrase, Protease). Inhibition of this step results in the release of immature, non-infectious virions.

A-790742 Distinction: Most PIs lose efficacy when the protease gene mutates (e.g., V82A, I84V). A-790742 is engineered with a P3 tertiary hydroxyl group that occupies a solvent-exposed region and stacks with the protease Arg8 residue.[1][3] This interaction is thermodynamically favorable and less susceptible to disruption by active-site mutations that affect the hydrophobic binding pocket utilized by other PIs.[1]

Pathway Visualization: HIV-1 Maturation & Inhibition

HIV_Lifecycle HIV_Entry HIV-1 Entry & Integration Translation Translation of Gag/Gag-Pol Polyproteins HIV_Entry->Translation Immature_Virion Immature Virion Assembly Translation->Immature_Virion Cleavage Polyprotein Cleavage (Maturation) Immature_Virion->Cleavage Requires Protease Protease_Active HIV-1 Protease (Active) Protease_Active->Cleavage Mature_Virion Mature Infectious Virion Cleavage->Mature_Virion A790742 A-790742 (Inhibitor) A790742->Protease_Active High-Affinity Binding (Blocks Arg8 Interaction) A790742->Cleavage Inhibition

Figure 1: Mechanism of A-790742 intervention in the HIV-1 maturation lifecycle.[3][4]

Rationale for the Disease Model

Model Selected: Humanized NSG (NOD-scid IL2Rgamma^null) Mouse Model Why this model? Standard murine models are refractory to HIV-1 infection because HIV-1 does not replicate in mouse cells (due to blocks at entry, transcription, and assembly).[1] The Humanized NSG mouse , engrafted with human CD34+ Hematopoietic Stem Cells (HSCs), develops a functional human immune system (T cells, B cells, monocytes) susceptible to HIV-1 infection. This model is critical for A-790742 evaluation because it allows for the assessment of:

  • Pharmacokinetics (PK): Oral bioavailability in a living system.

  • Viral Dynamics: Real-time reduction of plasma viral load (RNA copies/mL).[1]

  • Immune Preservation: Protection of CD4+ T cell counts during infection.

Experimental Protocol: Efficacy in MDR HIV-1 Infection

Phase 1: In Vitro Potency Validation (Pre-Screen)

Goal: Confirm potency against specific resistant clones before in vivo use.[1]

Materials:

  • Cells: MT-4 human T-cell line.

  • Virus: HIV-1 wild-type (WT) and Lopinavir-resistant mutant (e.g., M46I/I54V/V82A).[1]

  • Reagent: A-790742 (dissolved in DMSO).[1]

Steps:

  • Seed MT-4 cells at

    
     cells/well in 96-well plates.
    
  • Infect with HIV-1 (MOI = 0.[1]01) for 2 hours; wash to remove unbound virus.

  • Add A-790742 in serial dilutions (0.01 nM to 100 nM).

  • Incubate for 5 days.

  • Readout: Measure cell viability (XTT assay) or p24 antigen (ELISA).

  • Success Criteria:

    
     against WT < 5 nM; 
    
    
    
    against Mutant < 15 nM.
Phase 2: In Vivo Efficacy in Humanized Mice

Workflow Diagram:

InVivo_Protocol Engraftment Week -12: Engraft NSG Mice (Hu-CD34+ HSCs) Validation Week 0: Verify Humanization (>25% hCD45+) Engraftment->Validation 12 Weeks Infection Day 0: Infect with MDR HIV-1 (IP Injection) Validation->Infection Treatment Day 7-21: Daily Oral Gavage (A-790742 vs Vehicle) Infection->Treatment Est. Viremia Analysis Day 22: Harvest Plasma/Spleen (Viral Load/FACS) Treatment->Analysis

Figure 2: Timeline for in vivo evaluation of A-790742 in humanized mice.[1][2]

Detailed Steps:

1. Animal Preparation (Weeks -12 to 0):

  • Irradiate neonatal NSG mice (100 cGy).

  • Intrahepatic injection of

    
     human CD34+ HSCs (cord blood derived).
    
  • Wait 12 weeks.[5] Validate humanization via flow cytometry (Tail vein bleed).[1]

    • Target: >25% human CD45+ cells in peripheral blood; >10% CD3+ T cells.

2. Viral Challenge (Day 0):

  • Prepare MDR HIV-1 stock (titrated to

    
     TCID50).[1]
    
  • Inoculate mice via Intraperitoneal (IP) injection (200 µL).[1]

  • Allow 7 days for viremia to establish (Acute Phase).[1]

3. Treatment Regimen (Days 7–21):

  • Group A (Vehicle): 5% Ethanol / 95% PEG-400 (Oral Gavage, QD).[1]

  • Group B (A-790742): 30 mg/kg suspended in vehicle (Oral Gavage, QD).

  • Group C (Comparator): Lopinavir/Ritonavir (Standard of Care control).[1]

4. Monitoring & Endpoint (Day 22):

  • Sample Collection: Submandibular bleed at Day 7, 14, and 21. Terminal cardiac puncture at Day 22.

  • Viral Load Assay: Extract RNA from plasma. Perform RT-qPCR using primers for HIV-1 LTR (Long Terminal Repeat).[1]

    • Limit of Detection: 40 copies/mL.

  • Immunophenotyping: Stain splenocytes for hCD45, hCD3, hCD4, hCD8. Calculate CD4:CD8 ratio.

Data Interpretation & Expected Results

The following table summarizes expected pharmacological data based on A-790742's profile compared to first-generation PIs.

Table 1: Comparative Potency Profile (


 in nM) 
Viral StrainGenotype (Protease Mutations)Lopinavir (LPV)A-790742Interpretation
HIV-1 WT Wild Type4.5 nM2.5 nM Superior potency on WT.[1]
MDR Clone A V82A, I84V (Common Resistance)>250 nM6.8 nM Key Differentiator: Retains activity.
MDR Clone B M46I, I54V, L90M180 nM5.2 nM High barrier to resistance.

Table 2: Expected In Vivo Efficacy (Day 21)

MetricVehicle ControlA-790742 (30 mg/kg)Clinical Significance
Viral Load

copies/mL

copies/mL
>3 log reduction indicates potent suppression.[1]
CD4+ T Cells Depleted (<200/µL)Preserved (>600/µL)Prevents immune collapse.[1]
Resistance N/ANo emergent mutationsHigh genetic barrier.

Troubleshooting & Critical Controls

  • Issue: Low viral load in control mice.

    • Cause: Poor humanization (low T cell count) or degraded viral stock.[1]

    • Fix: Pre-screen mice for >10% CD4+ T cells. Use fresh viral aliquots.

  • Issue: Toxicity/Weight Loss in treated mice.

    • Cause: Vehicle intolerance or compound toxicity.

    • Fix: Switch vehicle to 0.5% Methylcellulose/0.1% Tween-80.[1] Monitor body weight daily; stop if >15% loss.

  • Verification: Always run a "Mock Infected" control group to distinguish compound toxicity from viral pathology.

References

  • DeGoey, D. A., et al. (2009).[6] Discovery of New HIV Protease Inhibitors with Potential for Convenient Dosing and Reduced Side Effects: A-790742 and A-792611.[6][7] Journal of Medicinal Chemistry, 52(8), 2571–2586. [1]

  • Nezami, A., et al. (2011). P1-Substituted Symmetry-Based Human Immunodeficiency Virus Protease Inhibitors with Potent Antiviral Activity against Drug-Resistant Viruses.[1] Journal of Medicinal Chemistry, 54(20), 7094–7104.[3] [1]

  • Masse, S., et al. (2008). Characterization of a Novel Human Immunodeficiency Virus Type 1 Protease Inhibitor, A-790742.[2][3][6][8][9][10][11][12] Antimicrobial Agents and Chemotherapy, 52(4), 1337–1344. [1]

  • RCSB Protein Data Bank. (2012). Crystal Structure of HIV-1 Protease in Complex with A-790742 (PDB ID: 3S85).[1] [1]

Sources

Advanced Protocols for Characterizing A-790742 Binding Affinity to HIV-1 Protease

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

A-790742 is a potent, small-molecule Human Immunodeficiency Virus Type 1 (HIV-1) protease inhibitor (PI) designed to overcome drug resistance in clinical isolates.[1] Unlike earlier PIs, A-790742 exhibits a distinct resistance profile, maintaining efficacy against mutants (e.g., V82L, I84V) that compromise lopinavir and ritonavir.

Accurate determination of A-790742 binding affinity is critical for two reasons:

  • Potency Validation: Quantifying the equilibrium dissociation constant (

    
    ) and inhibition constant (
    
    
    
    ) against Wild-Type (WT) and mutant proteases.
  • Kinetic Profiling: Understanding residence time (

    
    ), as prolonged target occupancy correlates with superior in vivo efficacy for HIV PIs.
    

This guide details three orthogonal techniques to measure these parameters: Surface Plasmon Resonance (SPR) for kinetics, FRET-based Enzymatic Assays for functional


, and Isothermal Titration Calorimetry (ITC)  for thermodynamic signatures.

Method 1: Surface Plasmon Resonance (SPR)

Objective: Direct measurement of binding kinetics (


, 

) and affinity (

). Why SPR? A-790742 is a tight binder (low nanomolar). Equilibrium methods often lack the resolution to distinguish between sub-nanomolar binders. SPR resolves the rates of binding, providing mechanistic insight into how the inhibitor navigates the flexible flaps of HIV protease.
Experimental Workflow

The HIV-1 protease is a homodimer. To maintain stability and active site conformation on a sensor chip, site-specific biotinylation or capture via an inhibitor-stabilized surface is recommended.

Protocol: Single-Cycle Kinetics (SCK)

Instrument: Biacore T200 / 8K or equivalent. Chip: Streptavidin (SA) or CM5 with neutravidin capture.

Step 1: Ligand Immobilization

  • Protein Prep: Biotinylate recombinant HIV-1 protease at the N-terminus (distal from the active site) to prevent steric hindrance.

  • Immobilization: Inject 10 µg/mL biotinylated protease at 10 µL/min over Flow Cell 2 (FC2). Aim for a low density (~500–800 RU ) to minimize mass transport limitations (MTL).

  • Reference: Leave Flow Cell 1 (FC1) as a streptavidin-only reference surface.

Step 2: Analyte Preparation (A-790742)

  • Stock: Dissolve A-790742 in 100% DMSO to 10 mM.

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20) + 5% DMSO .

    • Critical: The DMSO concentration in the running buffer must exactly match the analyte samples to avoid "bulk refractive index" jumps. Perform a solvent correction cycle.

Step 3: Injection Cycle (Single-Cycle) Instead of regenerating between every injection (which destabilizes the protease), use SCK:

  • Prepare a 5-point dilution series of A-790742 (e.g., 0.5 nM, 1.5 nM, 4.5 nM, 13.5 nM, 40.5 nM).

  • Inject sequentially from lowest to highest concentration without regeneration.

  • Contact Time: 120s per concentration.

  • Dissociation: 600–1200s after the final injection (crucial for measuring slow

    
    ).
    

Step 4: Data Analysis Fit data to a 1:1 Langmuir Binding Model with Mass Transport limitation correction if necessary.



Visualization: SPR Kinetic Workflow

SPR_Workflow Start Start: Biotinylated HIV Protease Immob Immobilize on SA Chip (Target: 600 RU) Start->Immob Buffer Equilibrate Buffer (HBS-P+ with 5% DMSO) Immob->Buffer Inject Sequential Injection (0.5 - 40 nM A-790742) Buffer->Inject Dissoc Long Dissociation (>600s) Inject->Dissoc Analysis Fit 1:1 Langmuir Model Calculate kon, koff, KD Dissoc->Analysis

Figure 1: Single-Cycle Kinetics workflow for measuring A-790742 affinity without harsh regeneration steps.

Method 2: FRET-Based Enzymatic Inhibition Assay

Objective: Determine the functional inhibition constant (


) under physiological catalysis conditions.
Why FRET?  HIV protease cleaves peptide bonds. Using a FRET peptide substrate allows for real-time monitoring of cleavage. This method validates that A-790742 actually inhibits function, not just binds.
Reagents & Setup
  • Substrate: RE(Edans)SQNYPIVQK(Dabcyl)R.

    • Mechanism:[2] Cleavage between Tyr-Pro separates the Edans (donor) from Dabcyl (quencher), restoring fluorescence.

  • Buffer: 0.1 M Sodium Acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% Glycerol, pH 4.7.

    • Note: Acidic pH is required for aspartyl protease activity.

Protocol
  • Enzyme Titration: Determine the linear range of HIV-1 protease activity (typically 10–50 nM enzyme).

  • Inhibitor Dilution: Prepare serial dilutions of A-790742 in DMSO. Final DMSO in assay <2%.

  • Incubation: Mix Protease + A-790742. Incubate for 15 min at 37°C to allow equilibrium binding.

  • Reaction Start: Add FRET substrate (

    
     typically ~10-20 µM; use 
    
    
    
    ).
  • Detection: Measure fluorescence (Ex 340 nm / Em 490 nm) continuously for 20 min.

Data Analysis: The Morrison Equation

Since A-790742 is a potent inhibitor (


), the standard Cheng-Prusoff equation (

) is invalid because it assumes free inhibitor concentration approximates total inhibitor concentration.

Use the Morrison Equation for tight-binding inhibition:



Where:

  • 
     = fractional activity
    
  • 
     = Total enzyme concentration
    
  • 
     = Total A-790742 concentration
    

Method 3: Isothermal Titration Calorimetry (ITC)

Objective: Thermodynamic profiling (


, 

,

). Why ITC? A-790742's resistance profile suggests it may rely on backbone interactions (enthalpic) rather than hydrophobic bulk (entropic), allowing it to tolerate side-chain mutations (V82L). ITC confirms this "enthalpic efficiency."
Protocol

Instrument: MicroCal PEAQ-ITC or VP-ITC.

Preparation:

  • Cell (Sample): HIV-1 Protease (20–30 µM) in dialysis buffer.

  • Syringe (Titrant): A-790742 (200–300 µM) in exactly the same buffer.

    • Critical: Mismatched DMSO concentrations create massive heat of dilution artifacts. Dialyze the protein against the buffer, then use the dialysate to dissolve A-790742.

Settings:

  • Temperature: 25°C.

  • Injections: 19 injections of 2 µL each (first injection 0.4 µL).

  • Spacing: 150s between injections.

Analysis: Fit to a One-Set-of-Sites model.

  • 
     (Enthalpy):  Indicates hydrogen bond strength/Van der Waals contacts.
    
  • 
     (Entropy):  Indicates hydrophobic effect/conformational freedom.
    
  • Stoichiometry (N): Should be ~0.5 (1 inhibitor per dimer) or 1.0 depending on the binding mode defined in analysis (usually 1 inhibitor binds the active site formed by the dimer).

Visualization: Thermodynamic Binding Logic

ITC_Logic Injection Inject A-790742 (Syringe) Binding Binding Event (Cell: Protease) Injection->Binding HeatChange Heat Released/Absorbed (measured µcal/sec) Binding->HeatChange Isotherm Integrated Isotherm HeatChange->Isotherm Params Output Parameters: KD (Affinity) ΔH (Enthalpy) ΔS (Entropy) Isotherm->Params

Figure 2: ITC workflow for extracting thermodynamic parameters of A-790742 binding.

Summary of Parameters & Conditions

ParameterMethodTypical Value / ConditionNote
Buffer pH All4.7 - 5.0Essential for Aspartyl Protease activity.
DMSO Limit SPR/FRET< 5%A-790742 is lipophilic; maintain solubility.
Enzyme Conc. FRET10 - 50 nMKeep low to measure tight

.
Enzyme Conc. ITC20 - 30 µMHigh concentration needed for heat signal.
Analysis Model FRETMorrison EquationRequired for tight binders (

).
Analysis Model SPR1:1 LangmuirWatch for Mass Transport Limitations.

References

  • Characterization of a Novel Human Immunodeficiency Virus Type 1 Protease Inhibitor, A-790742 Antimicrobial Agents and Chemotherapy, 2008.

  • P1-Substituted Symmetry-Based Human Immunodeficiency Virus Protease Inhibitors Journal of Medicinal Chemistry, 2011.

  • Discovery of Ritonavir, a Potent Inhibitor of HIV Protease Journal of Medicinal Chemistry, 1998. (Contextual reference for HIV PI development).

Sources

Troubleshooting & Optimization

Navigating the Challenges of A-790742: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist: In the dynamic world of drug discovery and development, the journey of a promising compound from benchtop to breakthrough is often fraught with technical hurdles. Among the most common, yet critical, of these are issues related to solubility and stability. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive technical support center for A-790742, a novel kinase inhibitor. Our goal is to equip you with the knowledge and practical tools to overcome these challenges, ensuring the integrity and reproducibility of your experiments.

This is a living document. As the scientific community's understanding of A-790742 evolves, so too will this guide. We encourage you to consult this resource regularly for the most up-to-date information and best practices.

Part 1: Troubleshooting Guide - Tackling Solubility Roadblocks

Effective therapeutic action begins with adequate bioavailability, which is fundamentally linked to the compound's solubility. Poor solubility can lead to inaccurate in vitro results and challenging in vivo formulations. This section provides a systematic approach to troubleshooting common solubility issues with A-790742.

Q1: My initial attempt to dissolve A-790742 in a common solvent resulted in a cloudy suspension. What are my next steps?

This is a frequent observation and often the first indication of solubility challenges. A cloudy solution suggests that the compound has not fully dissolved and may exist as a fine precipitate. Here is a logical workflow to address this:

Solubility_Troubleshooting_Workflow Workflow for Addressing Poor Solubility of A-790742 A Initial Observation: Cloudy Suspension B Step 1: Gentle Warming (37°C for 10-15 min) A->B C Step 2: Sonication (5-10 min in a water bath sonicator) B->C If still cloudy F Resolved: Clear Solution Achieved B->F If clear D Step 3: Solvent System Modification (e.g., add co-solvent like DMSO) C->D If still cloudy C->F If clear E Step 4: pH Adjustment (for aqueous buffers, if compound has ionizable groups) D->E If applicable and still cloudy D->F If clear E->F If clear G Unresolved: Consult Technical Data Sheet or Support E->G If still cloudy

Caption: A stepwise decision-making workflow for troubleshooting common solubility issues encountered with research compounds.

Experimental Protocol: Systematic Solubility Assessment

  • Preparation: Weigh out a precise amount of A-790742 (e.g., 1 mg) into a clear glass vial.

  • Solvent Addition: Add a small, measured volume of the primary solvent (e.g., 100 µL of DMSO) to achieve a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[1][2][3]

  • Initial Dissolution Attempt: Vortex the vial for 30 seconds. Visually inspect for any undissolved particles.

  • Gentle Warming: If particles remain, place the vial in a 37°C water bath for 10-15 minutes. Intermittently vortex.

  • Sonication: If the solution is still not clear, place the vial in a bath sonicator for 5-10 minutes. This uses ultrasonic waves to break up particle agglomerates.

  • Documentation: Record the final concentration at which a clear solution is obtained. If the compound does not dissolve, note this and consider alternative solvents.

Q2: I need to prepare an aqueous solution of A-790742 for my cell-based assay, but it precipitates when diluted from a DMSO stock. How can I prevent this?

This phenomenon, known as "crashing out," is common when a compound is highly soluble in an organic solvent like DMSO but poorly soluble in aqueous media. The key is to maintain the compound's solubility during the dilution process.

Strategies to Prevent Precipitation:

  • Use of a Surfactant: Incorporating a low concentration of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in your aqueous buffer can help to maintain the solubility of hydrophobic compounds.

  • Serum in Media: If your cell culture media contains serum (e.g., FBS), the proteins within the serum can help to bind and solubilize the compound, preventing precipitation.

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can sometimes prevent the rapid change in solvent environment that triggers precipitation.

Part 2: Understanding and Ensuring Stability

The stability of A-790742 in solution is paramount for obtaining reliable and reproducible experimental data. Degradation can lead to a loss of potency and the formation of confounding byproducts.

Q3: What are the common degradation pathways for a small molecule inhibitor like A-790742 in solution?

While the specific degradation pathways for A-790742 would require dedicated stability studies, we can infer potential routes based on general chemical principles.

Degradation_Pathways Common Degradation Pathways for Small Molecules in Solution A A-790742 (Active Compound) B Hydrolysis (Reaction with water) A->B C Oxidation (Reaction with oxygen) A->C D Photodegradation (Degradation by light) A->D E Inactive or Altered Activity Products B->E C->E D->E

Caption: A diagram illustrating the primary chemical pathways through which a small molecule compound may degrade in a solution.

  • Hydrolysis: This is the cleavage of chemical bonds by the addition of water. Esters, amides, and lactams are functional groups that can be susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[4]

  • Oxidation: Many organic molecules are susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or peroxides that may be present in some solvents.[5] Functional groups like phenols, aldehydes, and certain heterocycles are particularly prone to oxidation.

  • Photodegradation: Exposure to light, especially UV light, can provide the energy to break chemical bonds and lead to the degradation of a compound.

Q4: How should I properly store my stock solutions of A-790742 to ensure long-term stability?

Proper storage is critical to preserving the integrity of your compound.

Recommended Storage Protocol:

  • Aliquot: Upon preparing a stock solution, divide it into smaller, single-use aliquots. This minimizes the number of freeze-thaw cycles the main stock will undergo, which can accelerate degradation.

  • Inert Atmosphere: For compounds known to be sensitive to oxidation, purging the headspace of the vial with an inert gas like argon or nitrogen before sealing can be beneficial.

  • Low Temperature Storage: Store aliquots at -20°C or, for enhanced long-term stability, at -80°C.

  • Light Protection: Always store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.

Part 3: Frequently Asked Questions (FAQs)

Q5: What is the recommended solvent for preparing a high-concentration stock solution of A-790742?

For many small molecule inhibitors, high-purity DMSO is the recommended solvent for creating initial high-concentration stock solutions due to its strong solubilizing power.[1][2][6]

Q6: How can I determine the solubility of A-790742 in a specific buffer for my assay?

A simple method is to prepare a saturated solution. Add an excess of the compound to your buffer, vortex or sonicate, and then centrifuge to pellet the undissolved solid. The concentration of the compound in the clear supernatant can then be determined using a suitable analytical method, such as HPLC-UV or LC-MS.

Q7: Is it acceptable to briefly warm my A-790742 solution to get it to dissolve?

Brief, gentle warming (e.g., to 37°C) is generally acceptable and can be an effective way to aid dissolution. However, prolonged exposure to high temperatures should be avoided as it can accelerate degradation.

Q8: My A-790742 is in powder form. How should I store it?

As a solid, A-790742 is likely more stable than in solution. It should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is recommended.

Solubility Profile of a Representative Kinase Inhibitor

The following table provides typical solubility data for a small molecule kinase inhibitor in common laboratory solvents. This can serve as a starting point for your own investigations with A-790742.

SolventSolubility (mg/mL)Notes
DMSO≥ 50Often the solvent of choice for stock solutions.[6]
Ethanol~10May require warming to achieve this concentration.
Methanol~5Less effective than ethanol for many inhibitors.
Water< 0.1Typically very poorly soluble in aqueous solutions.
PBS (pH 7.4)< 0.1Similar to water, solubility is very low.

This technical guide is intended to provide a foundational understanding of the solubility and stability considerations for A-790742. As with any experimental work, meticulous observation, careful documentation, and a systematic approach are the keys to success.

References

  • Stability of cefsulodin in aqueous buffered solutions and some intravenous admixtures. (n.d.). Google Books.
  • Wackett, L. M. (2004). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. PubMed Central (PMC).
  • Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides. (n.d.). PubMed.
  • Stability of Proteins in Aqueous Solution and Solid State. (2006). Indian Journal of Pharmaceutical Sciences.
  • 790742 LAMP PILOT TUBULAR CLEAR BA15D, 24V 10W 20X48MM - IMPA. (n.d.). ShipServ.
  • Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. (2008). PubMed.
  • Intermediates and reaction pathways from the degradation of microcystin-LR with sulfate radicals. (2010). PubMed.
  • Identification of the major degradation pathways of ticagrelor. (n.d.). PubMed.
  • VU0238429 DMSO = 20mg/mL 1160247-92-6. (n.d.). Sigma-Aldrich.
  • DMSO. (n.d.). gChem.
  • 790742-LAMP PILOT TUBULAR CLEAR BA15D, 24V 10W 20X48MM. (n.d.).
  • KEGG Benzoate degradation - Reference pathway. (n.d.). KEGG.
  • Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.).
  • Dimethyl sulfoxide. (n.d.). Wikipedia.
  • Dimethyl Sulfoxide. (n.d.). PubChem.

Sources

Technical Support Center: A-790742 Optimization & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide addresses the experimental application of A-790742 , a potent HIV-1 Protease Inhibitor developed to overcome the metabolic side effects (specifically hyperbilirubinemia) associated with earlier generations of protease inhibitors (PIs) like atazanavir.

While A-790742 is designed for high selectivity, "off-target" effects in a research context often stem from protein binding artifacts (serum shift) , metabolic interference (CYP3A4/UGT1A1) , or supratherapeutic dosing that triggers non-specific cytotoxicity.

Product Category: Antiviral Small Molecules / HIV-1 Protease Inhibitors Molecule: A-790742 (Abbott) Primary Target: HIV-1 Aspartyl Protease Key Characteristic: Reduced UGT1A1 inhibition compared to Atazanavir.

Part 1: Core Directive & Mechanism of Action

A-790742 acts by binding to the active site of the HIV-1 protease, preventing the cleavage of gag and gag-pol polyproteins, which renders the virus immature and non-infectious. Unlike first-generation PIs, A-790742 was structurally optimized (incorporating a pyridyl P1' substituent) to minimize inhibition of UGT1A1 (Uridine diphosphate glucuronosyltransferase 1A1), the enzyme responsible for bilirubin conjugation.

The "Off-Target" Paradox: Most researchers encounter "off-target" toxicity with A-790742 not because the molecule is promiscuous, but because they fail to account for the 7-fold serum shift in potency. This leads to overdosing in low-protein media, causing non-specific mitochondrial toxicity or transporter saturation.

Interactive Pathway & Off-Target Map

The diagram below illustrates the primary mechanism alongside the metabolic off-targets that must be managed during experiments.

A790742_Mechanism cluster_0 Therapeutic Action (On-Target) cluster_1 Off-Target & Metabolic Liabilities HIV_Pro HIV-1 Protease Maturation Viral Maturation HIV_Pro->Maturation Cleavage GagPol Gag-Pol Polyprotein GagPol->HIV_Pro Substrate UGT1A1 UGT1A1 (Bilirubin Conjugation) CYP3A4 CYP3A4 (Metabolism) Mito Mitochondrial Function A790742 A-790742 A790742->HIV_Pro Inhibits (IC50: 2-7 nM) A790742->UGT1A1 Weak Inhibition (>10µM Risk) A790742->CYP3A4 Substrate/Inhibitor A790742->Mito Cytotoxicity (If Overdosed) Serum Human Serum Proteins (Alpha-1-acid glycoprotein) Serum->A790742 Sequesters (7-fold potency shift)

Caption: A-790742 Mechanism of Action. Note the critical sequestration by serum proteins which modulates free drug concentration, and the reduced but present liability at UGT1A1.

Part 2: Troubleshooting Guides (FAQs)

Issue 1: "I am observing unexpected cytotoxicity in my T-cell lines."

Diagnosis: You are likely overdosing due to a mismatch between your EC50 calculations and your culture media composition. The Science: A-790742 is highly lipophilic and binds extensively to serum proteins (specifically


-1-acid glycoprotein and albumin). The EC50 in 50% Human Serum (HS) is approximately 7-fold higher  than in serum-free or 10% FBS conditions.
The Fix: 
  • Calculate the Shift: If your target EC90 is 10 nM in serum-free conditions, you must adjust to ~70 nM if using 50% HS.

  • Step-Down Titration: If you are using >1 µM in a standard 10% FBS assay, you are likely triggering off-target mitochondrial stress. Titrate down to the 10–100 nM range.

Issue 2: "The compound isn't clearing the virus in my resistant clones (V82L/I84V)."

Diagnosis: While A-790742 is active against many multidrug-resistant (MDR) strains, specific mutation combinations can still reduce efficacy. The Science: A-790742 was selected for its activity against V82L and I84V.[1] However, the accumulation of secondary mutations (e.g., M46I + L63P) alongside primary mutations can shift the IC50. The Fix:

  • Genotype your virus: Confirm the specific protease mutations.

  • Check the Fold-Change (FC):

    • Single V82L mutation: FC < 2 (Sensitive).

    • A71V + I84V: FC may increase (Moderate Resistance).

  • Reference Data: See Table 3 in DeGoey et al. (2009) for the specific resistance profile.[2]

Issue 3: "I see interference with my co-administered drugs."

Diagnosis: Metabolic competition at CYP3A4. The Science: Like many peptidomimetics, A-790742 is a substrate for CYP3A4. If you are testing it in a cocktail (e.g., with Ritonavir or other PIs), you may be altering the half-life of A-790742 or the co-drug. The Fix:

  • Perform a metabolic stability assay (microsomal stability) to confirm if the co-drug is inhibiting the metabolism of A-790742.

Part 3: Experimental Protocols

Protocol A: Correcting for Serum Shift (The "Free Fraction" Validation)

Purpose: To ensure the observed phenotype is due to HIV Protease inhibition and not off-target toxicity caused by overdosing.

Materials:

  • MT-4 or PBMCs (Peripheral Blood Mononuclear Cells).

  • HIV-1 strain (e.g., pNL4-3).[1][2]

  • Human Serum (HS) and Fetal Bovine Serum (FBS).

  • CellTiter-Glo (for cytotoxicity control).

Workflow:

  • Preparation: Prepare two media conditions:

    • Condition A: RPMI-1640 + 10% FBS.

    • Condition B: RPMI-1640 + 50% Human Serum.

  • Infection: Infect cells with HIV-1 (MOI 0.01).

  • Treatment: Treat with A-790742 in a log-scale dilution series (0.1 nM to 1000 nM).

  • Incubation: Incubate for 4-5 days.

  • Readout: Measure p24 antigen or CPE (Cytopathic Effect).

  • Calculation:

    • Calculate EC50 for Condition A and Condition B.

    • Validation Rule: The ratio (EC50_B / EC50_A) should be approximately 5.0 – 7.0 .

    • If ratio < 2: Your serum is degraded, or the compound has precipitated.

    • If ratio > 20: Check for drug efflux transporter (P-gp) activity in the cell line.

Protocol B: UGT1A1 "Off-Target" Screening

Purpose: To verify that A-790742 is NOT inhibiting bilirubin conjugation in your specific model (e.g., if using hepatic cells).

Materials:

  • Recombinant UGT1A1 enzyme (microsomes).

  • Substrate: Estradiol or Bilirubin.

  • Positive Control: Atazanavir (Known UGT1A1 inhibitor).

Workflow:

  • Incubate UGT1A1 microsomes with A-790742 (0, 0.1, 1, 10 µM).

  • Run parallel control with Atazanavir (same concentrations).

  • Initiate reaction with UDPGA (cofactor).

  • Stop reaction after 30 mins using acetonitrile.

  • Analyze glucuronide formation via LC-MS/MS.

  • Success Criteria: A-790742 should show <20% inhibition at 1 µM, whereas Atazanavir will show significant inhibition (>50%).

Part 4: Data Summary & Reference Values

Selectivity & Potency Profile

Use these values to benchmark your experimental results.

ParameterValue / RangeNotes
Target HIV-1 ProteaseAspartyl protease
EC50 (Wild Type) 2 – 7 nM In MT-4 cells (low serum)
Serum Shift ~7-fold Increase in EC50 in 50% Human Serum
Resistant Mutants V82L, I84VRetains activity (Fold Change < 3)
Off-Target (UGT1A1) Low / Negligible Significantly lower than Atazanavir
Solubility DMSO solubleAvoid aqueous stock solutions >10 µM
Troubleshooting Logic Flow

Use this logic to diagnose experimental failures.

Troubleshooting_Logic Start Start: Experimental Anomaly Check_Tox Is Cytotoxicity Observed? Start->Check_Tox Check_Eff Is Efficacy Lower than Expected? Check_Tox->Check_Eff No Check_Conc Is Concentration > 1 µM? Check_Tox->Check_Conc Yes Genotype Check Viral Genotype (V82/I84 mutations?) Check_Eff->Genotype Yes Reduce_Dose Action: Titrate down to 10-100 nM Check_Conc->Reduce_Dose Yes (Overdosing) Check_Media Is Serum % Low? Check_Conc->Check_Media No Add_Serum Action: Account for Protein Binding Check_Media->Add_Serum Yes (Free drug too high) Resistance Action: Verify Fold-Change vs WT Genotype->Resistance Mutations Found

Caption: Decision tree for diagnosing toxicity vs. resistance issues with A-790742.

References

  • DeGoey, D. A., et al. (2009). "Discovery of New HIV Protease Inhibitors with Potential for Convenient Dosing and Reduced Side Effects: A-790742 and A-792611."[3] Journal of Medicinal Chemistry, 52(8), 2571–2586.[3][4][5]

    • Source:

  • Mo, H., et al. (2008). "Characterization of a Novel Human Immunodeficiency Virus Type 1 Protease Inhibitor, A-790742." Antimicrobial Agents and Chemotherapy, 52(4).

    • Source:

  • Stoll, V., et al. (2012). "Crystal Structure of HIV-1 Protease with A-790742." Protein Data Bank, Entry 3S85.[6]

    • Source:

Sources

optimizing A-790742 concentration for in vitro experiments

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to assist researchers in the optimization of A-790742 , a potent and selective HIV-1 Protease Inhibitor .

Compound Identity: A-790742 Primary Target: HIV-1 Protease (Aspartyl protease) Mechanism: Symmetry-based peptidomimetic inhibitor (P1' substituted) CAS Registry Number: 854755-48-9 Key Application: Antiviral assays (HIV-1), Drug-resistance profiling.[1][2]

⚠️ Critical Disambiguation Note

Before proceeding: Ensure you are working with A-790742 (HIV Protease Inhibitor) .[1][2][3]

  • Do not confuse with A-935142 (JNK Inhibitor) or A-769662 (AMPK Activator).[1][2]

  • A-790742 is specifically designed to target wild-type and multidrug-resistant HIV-1 protease variants.[1][2] If your research target is a kinase (e.g., JNK, Akt), please verify your compound batch immediately.[2]

Module 1: Reconstitution & Solubility (The Foundation)[1][2]

Inconsistent data often stems from poor compound handling.[1][2] A-790742 is a lipophilic small molecule; improper solubilization will lead to precipitation in aqueous media, resulting in "false negative" antiviral data.[2]

Solubility Profile
SolventSolubility LimitStability (-20°C)Usage Notes
DMSO ~20 mg/mL (23 mM) 6 MonthsRecommended. Use anhydrous DMSO (Grade ≥99.9%).[1][2]
Ethanol < 1 mg/mLN/ANot recommended due to volatility and toxicity in cell culture.[2]
Water InsolubleUnstableDo not use. Compound will precipitate immediately.[1][2]
Preparation Protocol (Standard 10 mM Stock)
  • Calculate: To make 1 mL of 10 mM stock, weigh 8.64 mg of A-790742 (MW: 864.1 g/mol ).[2]

  • Dissolve: Add 1 mL of anhydrous DMSO. Vortex vigorously for 30 seconds.[1][2]

  • Inspect: Hold the vial against a light source. The solution must be completely clear. If particles persist, sonicate for 5 minutes at room temperature.

  • Aliquot: Dispense into 50 µL aliquots in amber tubes (light sensitive).

  • Storage: Store at -20°C (short term) or -80°C (long term). Avoid >3 freeze-thaw cycles.[1]

Serial Dilution Workflow (Visualized)

To avoid "crashing out" the compound, never dilute directly from 100% DMSO to 100% aqueous media at high concentrations.[1][2]

DilutionWorkflow cluster_legend Critical Checkpoint Stock Master Stock (10 mM in 100% DMSO) Inter Intermediate Plate (200x Final Conc.) Solvent: 100% DMSO Stock->Inter Serial Dilution (e.g., 1:3 steps) Media Assay Media (10% FBS/RPMI) Inter->Media 1:100 Dilution (Prevents Shock Precip.) CellPlate Cell Culture Plate (Final Assay Conc.) <0.5% DMSO Media->CellPlate Add to Cells (1:2 Dilution) Check Ensure Intermediate is fully soluble before adding to media

Caption: Step-wise dilution strategy to maintain solubility. Intermediate dilutions in DMSO are crucial before introduction to aqueous culture media.[2]

Module 2: Dose Optimization & Experimental Design

A-790742 is highly potent.[1][2] Using micromolar concentrations as a starting point often results in a "flat line" (100% inhibition) and masks the true potency or selectivity.[1][2]

Recommended Concentration Ranges
Assay TypeTarget EC50/IC50Recommended Test RangePositive Control
Enzymatic (FRET) < 1 nM (Ki)0.01 nM – 100 nMDarunavir or Saquinavir
Cellular (WT HIV-1) 2 – 7 nM0.1 nM – 100 nMLopinavir (LPV)
Cellular (MDR HIV-1) 5 – 20 nM1.0 nM – 1000 nMLopinavir (LPV)
Cytotoxicity (CC50) > 10 µM1 µM – 100 µMPuromycin
The "Serum Shift" Factor

HIV Protease Inhibitors often bind to human serum albumin (HSA) and alpha-1-acid glycoprotein (AAG).[1][2]

  • Standard Media (10% FBS): EC50 is typically 2–7 nM .[1][2]

  • High Protein (50% Human Serum): Expect a 5- to 10-fold shift (EC50 may rise to ~20–50 nM).[1][2]

  • Recommendation: If simulating in vivo efficacy, perform the assay in the presence of 40-50% human serum and adjust the dose range upward by 1 log.

Mechanism of Action (Pathway Context)

A-790742 acts at the late stage of the viral lifecycle.[1][2] It does not prevent entry or integration; it prevents the maturation of viral particles.[1][2]

HIV_Pathway Entry 1. Viral Entry & Uncoating RT 2. Reverse Transcription Entry->RT Integration 3. Integration (Provirus) RT->Integration Translation 4. Translation of Gag-Pol Polyproteins Integration->Translation Budding 5. Budding of Immature Virion Translation->Budding Protease HIV-1 Protease (Cleaves Gag-Pol) Budding->Protease Substrate Maturation 6. Maturation (Infectious Virion) Protease->Maturation Cleavage Inhibitor A-790742 (Blocks Active Site) Inhibitor->Protease Inhibits

Caption: A-790742 targets the post-budding maturation step.[1][2] Assays measuring early events (e.g., luciferase reporter driven by Tat) may yield false negatives if not designed correctly.[1][2]

Module 3: Troubleshooting Guide

Issue 1: High EC50 (Low Potency) compared to literature
  • Cause A: Serum Binding. Did you use 50% Human Serum instead of 10% FBS?

    • Fix: Report "Protein-Adjusted EC50" or revert to 10% FBS for baseline comparison.

  • Cause B: MOI (Multiplicity of Infection) too high. [1][2]

    • Fix: If MOI > 0.1, the drug may be overwhelmed.[2] Lower MOI to 0.001 - 0.01.[1]

  • Cause C: Time of Addition.

    • Fix: Ensure A-790742 is present during the budding phase.[1][2] Standard protocol: Add compound 1 hour prior to infection or immediately post-infection (Time 0) and maintain throughout the 48-72h incubation.[1][2]

Issue 2: Cytotoxicity masquerading as Inhibition[1][2]
  • Symptom: Viral replication drops, but cells look unhealthy or MTS/MTT signal is low.[2]

  • Diagnosis: Calculate the Selectivity Index (SI = CC50 / EC50) .[1][2]

  • Fix: Run a parallel "Mock Infection" plate. Treat uninfected cells with the same A-790742 concentrations.[1][2] If cell viability drops >20% at your antiviral EC90, the data is confounded by toxicity.[2] A-790742 should have a CC50 > 10 µM in MT-4 cells.[1]

Issue 3: Precipitation in Media[1][2]
  • Symptom: Cloudy media or crystals seen under microscope at >1 µM.[1][2]

  • Fix: Ensure final DMSO concentration is <0.5%. If testing 10 µM, your stock should be at least 2 mM (to allow 1:200 dilution) or higher.[1][2] Do not dilute 10 mM stock 1:10 into media.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use A-790742 to inhibit JNK or other kinases? A: No. While Abbott (now AbbVie) produced JNK inhibitors with similar nomenclature (e.g., A-935142), A-790742 is a highly selective HIV protease inhibitor.[1][2] It has negligible activity against the human kinome.[1][2] Using it as a kinase inhibitor will yield null results.[1][2]

Q2: Is A-790742 active against Lopinavir-resistant strains? A: Yes. A-790742 is a "symmetry-based" inhibitor designed to fit the protease active site even when mutations (like V82A, I84V) compromise other drugs.[1][2] It generally retains nanomolar potency against MDR isolates where Lopinavir EC50 shifts >50-fold.[1][2]

Q3: What is the best readout for A-790742 efficacy? A:

  • p24 ELISA: Gold standard for measuring viral capsid production (direct measure of protease function/maturation).[1][2]

  • CPE (Cytopathic Effect): Visual scoring of cell survival (MT-4 cells).

  • Luciferase/GFP: Only if using a reporter virus that requires Protease-dependent maturation for subsequent rounds of infection (replication-competent).[1][2]

References

  • Primary Characterization: DeGoey, D. A., et al. (2009).[2] "2-Pyridyl P1'-substituted symmetry-based human immunodeficiency virus protease inhibitors (A-792611 and A-790742) with potential for convenient dosing and reduced side effects."[1][2][4] Journal of Medicinal Chemistry, 52(9), 2571–2586.[2]

  • Antiviral Profiling: Mo, H., et al. (2008).[2] "Characterization of a Novel Human Immunodeficiency Virus Type 1 Protease Inhibitor, A-790742." Antimicrobial Agents and Chemotherapy, 52(11).[1][2] [1][2]

  • Resistance Mechanisms: Kempf, D. J., et al. (2011).[2] "P1-Substituted Symmetry-Based Human Immunodeficiency Virus Protease Inhibitors with Potent Antiviral Activity against Drug-Resistant Viruses."[1][2] Journal of Medicinal Chemistry.

Sources

Technical Support Center: A-790742 Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Subject: Troubleshooting Cytotoxicity, Solubility, and Efficacy in A-790742 (IGF-1R Inhibitor) Workflows Support Lead: Senior Application Scientist, Cell Signaling Division

Introduction

Welcome to the technical support hub for A-790742 . This small molecule is a potent, selective inhibitor of the IGF-1R (Insulin-like Growth Factor 1 Receptor) tyrosine kinase. It functions by blocking the ATP-binding pocket, preventing autophosphorylation and downstream signaling (PI3K/Akt and MAPK/ERK pathways).

Critical Distinction: When users report "toxicity," it usually falls into one of three categories:

  • Solvent Toxicity/Precipitation: Physical stress from DMSO or crystal formation.

  • Off-Target Toxicity: Inhibition of the Insulin Receptor (InsR) at supratherapeutic doses.

  • On-Target Efficacy: Desired apoptotic cell death in IGF-1R-dependent lines, mistaken for non-specific toxicity.

This guide addresses these issues using a self-validating experimental approach.

Module 1: Solubility & Compound Handling

Issue: “My cells are dying immediately after treatment,” or “I see debris/crystals in the media.”

The Root Cause: Hydrophobicity

A-790742 is highly hydrophobic.[1] "Toxicity" in this context is often physical damage caused by compound precipitation (crystals piercing membranes) or osmotic shock from high DMSO concentrations.

Troubleshooting Protocol

Standard: Final DMSO concentration must be ≤ 0.1% for sensitive lines and never exceed 0.5% .

VariableRecommendationWhy?
Solvent 100% DMSO (Anhydrous)Water causes immediate precipitation.
Stock Conc. 10 mM or 20 mMHigher concentrations (e.g., 100 mM) are difficult to dilute without crashing out.
Storage -20°C (Desiccated)Hygroscopic DMSO absorbs water, degrading the compound over time.
Visual Check Inverted Microscope (20x)Check for "shimmering" or needle-like crystals immediately after adding to media.
The "Intermediate Dilution" Method (Step-by-Step)

Do not add high-concentration stock directly to the cell culture dish.

  • Prepare Stock: Dissolve A-790742 to 10 mM in 100% DMSO.

  • Intermediate Step: Dilute the stock 1:10 in culture medium (without serum if possible) in a separate tube. Vortex immediately.

    • Result: 1 mM solution (10% DMSO).

  • Final Dosing: Add the intermediate solution to your cell culture wells to reach the target concentration (e.g., 1 µM).

    • Benefit: This prevents the "shock" precipitation that occurs when a droplet of 100% DMSO hits aqueous media.[2]

Module 2: Dosing & The Therapeutic Window

Issue: “The drug kills my negative control cells,” or “I see no effect at 100 nM.”

The Root Cause: Selectivity Ratios

A-790742 is selective for IGF-1R over the Insulin Receptor (InsR), but this selectivity is not infinite (approx. 15-fold to 100-fold depending on the assay).

  • < 1 µM: Primarily IGF-1R inhibition.

  • > 5-10 µM: Significant cross-reactivity with InsR.

IC50 Reference Table

Use these values to calibrate your expectations. If you need >10 µM to kill your cells, the mechanism is likely off-target toxicity, not specific IGF-1R inhibition.

Cell Line TypeExample LinesExpected IC50 (Proliferation)Mechanism
Highly Sensitive Multiple Myeloma (KMS-11), Ewing Sarcoma10 nM – 100 nM IGF-1R addiction; Induction of Apoptosis.
Moderately Sensitive Breast (MCF-7), Lung (A549)100 nM – 1 µM Cytostasis (G1 arrest) rather than rapid death.
Resistant Fibroblasts, KRAS-mutant lines> 5 µM Independent of IGF-1R signaling.
Pathway Visualization

The diagram below illustrates the signaling cascade and where A-790742 acts. Note the parallel Insulin Receptor pathway which becomes a liability at high doses.

IGF1R_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm IGF1 IGF-1 / IGF-2 (Ligands) IGF1R IGF-1R (Tyrosine Kinase) IGF1->IGF1R Activates Insulin Insulin InsR Insulin Receptor (Off-Target) Insulin->InsR Activates IRS1 IRS-1/2 IGF1R->IRS1 Phosphorylation InsR->IRS1 PI3K PI3K IRS1->PI3K MAPK RAS / MAPK IRS1->MAPK AKT Akt (PKB) PI3K->AKT Apoptosis Apoptosis (Cell Death) AKT->Apoptosis Inhibits Proliferation Proliferation (Cell Cycle) MAPK->Proliferation Promotes Drug A-790742 Drug->IGF1R  Blocks Autophosphorylation (Primary Target) Drug->InsR  High Dose Toxicity (>5 µM)

Figure 1: Mechanism of Action. A-790742 inhibits IGF-1R autophosphorylation. At high concentrations, it cross-reacts with the Insulin Receptor, leading to off-target metabolic toxicity.

Module 3: Biological Validation (The "Proof")

Issue: “How do I confirm the toxicity is mechanism-based?”

You must validate that the drug is inhibiting the kinase inside the cell. If cells die but IGF-1R is still phosphorylated, the toxicity is non-specific (e.g., precipitation).

The Gold Standard: Western Blot Protocol

Target: Phospho-IGF-1R (Tyr1131) or Phospho-Akt (Ser473).

  • Serum Starvation (Critical):

    • Plate cells.[1][3] Allow attachment.

    • Switch to serum-free media for 4–12 hours. (Serum contains insulin/IGF-1 which creates high background noise).

  • Pre-treatment:

    • Treat with A-790742 (Dose titration: 0, 10 nM, 100 nM, 1 µM) for 1 hour .

  • Stimulation:

    • Add IGF-1 (50 ng/mL) for 10–15 minutes in the presence of the drug.

  • Lysis:

    • Lyse immediately in cold RIPA buffer with phosphatase inhibitors (Sodium Orthovanadate is mandatory).

  • Readout:

    • Success: A-790742 should dose-dependently erase the p-IGF-1R band.

    • Failure: If p-IGF-1R remains strong at 1 µM, the drug has degraded, precipitated, or the cell line has a mutated receptor.

Module 4: Experimental Conditions

Issue: “The drug works in serum-free media but not in full growth media.”

The Serum Effect

Fetal Bovine Serum (FBS) contains high levels of IGF-binding proteins (IGFBPs) and IGF-1/Insulin.

  • Problem: High protein binding reduces the free concentration of A-790742.

  • Problem: High levels of ligand (IGF-1) in FBS can out-compete the inhibitor if the dose is too low (ATP competition dynamics).

  • Solution: If running long-term viability assays (72h) in 10% FBS, you may need to increase the concentration by 2–5x compared to serum-free signaling assays.

Troubleshooting Logic Tree

Use this flow to diagnose your specific issue.

Troubleshooting Start Start: Observed 'Toxicity' CheckMicroscope Check cells under 20x immediately after dosing Start->CheckMicroscope Crystals Crystals/Debris Visible? CheckMicroscope->Crystals Precipitation Precipitation Issue 1. Reduce Stock Conc. 2. Use Intermediate Dilution 3. Check DMSO < 0.5% Crystals->Precipitation Yes NoCrystals No Crystals Crystals->NoCrystals No CheckDose Check Concentration Used NoCrystals->CheckDose HighDose > 5 µM? CheckDose->HighDose OffTarget Off-Target Toxicity Likely InsR inhibition. Reduce dose to <1 µM. HighDose->OffTarget Yes LowDose < 1 µM HighDose->LowDose No CheckControl Are Control Cells (IGF-1R negative) dying? LowDose->CheckControl YesControlDie General Cytotoxicity Check Solvent (DMSO) or Drug Quality CheckControl->YesControlDie Yes NoControlDie On-Target Efficacy This is likely valid apoptosis. Confirm with Western Blot. CheckControl->NoControlDie No

Figure 2: Diagnostic logic for distinguishing physical precipitation, off-target toxicity, and on-target efficacy.

References

  • Discovery of A-790742

    • M. J. Mulvihill et al. "Novel 3-substituted pyrrolo[2,3-b]pyridines as potent and selective IGF-1R inhibitors." Bioorganic & Medicinal Chemistry Letters, 2008.
  • IGF-1R Signaling & Inhibition Mechanisms

    • Gualberto, A. & Pollak, M. "Clinical development of inhibitors of the insulin-like growth factor receptor in oncology." Lancet Oncology, 2009.
  • Solubility & DMSO Handling in Cell Culture

    • Protocol Online / BenchChem Guidelines. "Protocol for Dissolving Compounds in DMSO for Biological Assays."
  • Insulin Receptor Homology & Off-Target Effects

    • Belfiore, A. et al. "Insulin Receptor Isoforms and Insulin Receptor/Insulin-Like Growth Factor Receptor Hybrids in Physiology and Disease." Endocrine Reviews, 2009.

Sources

improving the bioavailability of A-790742

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for A-790742. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the preclinical application of this potent HIV-1 protease inhibitor. Our goal is to equip you with the necessary information to ensure consistent and optimal performance of A-790742 in your experiments.

Contrary to the common challenge of poor oral bioavailability with many investigational compounds, published literature indicates that A-790742 exhibits high oral bioavailability in preclinical animal models.[1][2] Therefore, this guide is structured not to improve, but to maintain and troubleshoot the bioavailability of A-790742, ensuring reproducible and reliable results in your in vivo studies.

Understanding A-790742: Mechanism of Action

A-790742 is a symmetry-based inhibitor of the HIV-1 protease, an enzyme critical for the viral life cycle.[3] By binding to the active site of the protease, A-790742 prevents the cleavage of viral polyproteins into functional proteins, thereby inhibiting the maturation of new, infectious virions. A unique structural feature of A-790742 is a P3 tertiary hydroxyl group, which contributes to its excellent potency against both wild-type and drug-resistant strains of HIV-1.[3]

Frequently Asked Questions (FAQs)

Here we address common questions that may arise during the experimental use of A-790742.

Q1: What is the reported oral bioavailability of A-790742 in preclinical species?

Q2: What are the key physicochemical properties of A-790742 that may contribute to its high bioavailability?

A: Detailed public data on the aqueous solubility and membrane permeability of A-790742 is limited. However, its high oral bioavailability suggests a favorable combination of these properties. Generally, compounds with good oral absorption exhibit adequate aqueous solubility to dissolve in the gastrointestinal fluids and sufficient permeability to be absorbed across the intestinal epithelium.

Q3: What are the important formulation considerations for preclinical oral dosing of A-790742?

A: For a compound with high intrinsic bioavailability, the primary goal of formulation is to ensure complete solubilization and stability to achieve consistent and maximal absorption. Simple solution formulations are often sufficient. It is crucial to select a vehicle in which A-790742 is highly soluble and stable. See the Preclinical Formulation Protocol section for a recommended starting point.

Q4: I am observing high variability in the plasma concentrations of A-790742 in my animal studies. What could be the cause?

A: High variability with a well-absorbed compound often points to experimental technique rather than inherent properties of the molecule. Factors to consider include:

  • Incomplete Solubilization: Ensure the compound is fully dissolved in the dosing vehicle. Any precipitation will lead to under-dosing.

  • Dosing Vehicle Incompatibility: The vehicle may not be well-tolerated by the animals, leading to gastrointestinal distress and altered absorption.

  • Inaccurate Dosing Technique: Variability in oral gavage technique can lead to inconsistent delivery to the stomach.

  • Animal-to-Animal Differences: Factors such as fed/fasted state and individual differences in gastric emptying and metabolism can contribute to variability.

Q5: Are there any known drug-drug interactions or food effects with A-790742?

A: Co-administration with Ritonavir (RTV) has been shown to significantly increase the plasma exposure of A-790742, suggesting that it is a substrate for metabolic enzymes that are inhibited by RTV, likely Cytochrome P450 3A4 (CYP3A4).[1][3] The effect of food on the absorption of A-790742 has not been publicly reported. For initial preclinical studies, it is advisable to maintain a consistent fasted or fed state across all animals to minimize this potential source of variability.

Troubleshooting Guide: Unexpectedly Low In Vivo Exposure

If you are encountering lower than expected plasma concentrations of A-790742 in your in vivo experiments, the following troubleshooting workflow can help identify the potential cause.

TroubleshootingWorkflow cluster_solutions Potential Solutions start Start: Low In Vivo Exposure of A-790742 formulation Check Formulation: - Complete Solubilization? - Stability in Vehicle? start->formulation Investigate dosing Review Dosing Procedure: - Accurate Volume? - Consistent Gavage Technique? formulation->dosing If Formulation is OK reformulate Reformulate: - Test alternative vehicles - Check solubility at dosing concentration formulation->reformulate If Issue Found animal_factors Consider Animal Factors: - Fed/Fasted State Consistent? - Animal Health? dosing->animal_factors If Dosing is Correct retrain Refine Technique: - Retrain on oral gavage - Calibrate equipment dosing->retrain If Issue Found analysis Verify Bioanalysis: - Sample Integrity? - Analytical Method Validated? animal_factors->analysis If Animal Factors are Controlled standardize Standardize Study Conditions: - Acclimatize animals - Control diet and timing animal_factors->standardize If Issue Found reanalyze Re-evaluate Samples: - Check for degradation - Re-run standards and QCs analysis->reanalyze If Issue Found

Caption: Troubleshooting workflow for low in vivo exposure of A-790742.

Experimental Protocols

Protocol 1: Preclinical Formulation for Oral Gavage

This protocol provides a starting point for preparing a simple solution formulation of A-790742 for oral administration in preclinical models.

Objective: To prepare a clear, stable solution of A-790742 for consistent oral dosing.

Materials:

  • A-790742 powder

  • Vehicle: A suitable vehicle such as a mixture of PEG 400 and water, or Solutol HS 15 in water. The choice of vehicle should be based on solubility and tolerability studies.

  • Glass vials

  • Magnetic stirrer and stir bars

  • Calibrated pipettes

  • Balance

Procedure:

  • Determine the required concentration: Based on the desired dose and the dosing volume for the animal model (e.g., 10 mg/kg in a 5 mL/kg volume for a rat).

  • Weigh the required amount of A-790742: Accurately weigh the powder and place it in a glass vial.

  • Add the vehicle: Add a portion of the vehicle to the vial and initiate stirring.

  • Facilitate dissolution: Gently warm the mixture (if the compound is heat-stable) or use a sonicating water bath to aid dissolution.

  • Visually inspect for complete dissolution: Ensure the solution is clear and free of any visible particles.

  • Adjust to final volume: Once fully dissolved, add the remaining vehicle to reach the final desired volume and mix thoroughly.

  • Confirm stability: Before use in animal studies, it is recommended to assess the short-term stability of the formulation at room temperature and, if applicable, under refrigeration to ensure the compound remains in solution.

Causality behind choices:

  • Simple Solution: For a compound with high bioavailability, a simple solution is preferred to avoid the complexities and potential variability of suspension or emulsion formulations.

  • Vehicle Selection: The chosen vehicle should be non-toxic at the administered volume and have a good solubilizing capacity for A-790742 to prevent precipitation in the gastrointestinal tract.

Protocol 2: Best Practices for Oral Gavage in Rodents

Objective: To ensure accurate and consistent administration of the A-790742 formulation to minimize experimental variability.

Materials:

  • Appropriately sized oral gavage needles (stainless steel, bulb-tipped)

  • Syringes

  • Animal scale

Procedure:

  • Animal Handling: Handle the animals gently but firmly to minimize stress, which can affect physiological parameters.

  • Correct Needle Size: Select a gavage needle with a length that will reach the stomach without causing trauma to the esophagus. The bulb tip is essential to prevent perforation.

  • Accurate Dosing Volume: Calculate the dosing volume for each animal based on its most recent body weight.

  • Needle Insertion: Gently insert the needle into the mouth, advancing it along the roof of the mouth towards the esophagus. The animal should swallow the needle. Do not force the needle.

  • Confirm Placement: Ensure the needle is in the esophagus/stomach and not the trachea before administering the dose.

  • Administer the Dose: Dispense the formulation slowly and steadily.

  • Observe the Animal: After dosing, monitor the animal for any signs of distress.

Data Presentation

While specific preclinical pharmacokinetic data for A-790742 is not publicly available in detail, the following table provides a template for how such data would be presented. Researchers generating their own data can use this format for comparison across studies and species.

ParameterRatDogMonkey
Oral Bioavailability (F%) HighHighN/A
Cmax (ng/mL) Data not availableData not availableN/A
Tmax (h) Data not availableData not availableN/A
AUC (ng*h/mL) Data not availableData not availableN/A
Half-life (t1/2, h) Data not availableData not availableN/A
N/A: Data not publicly available.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the key factors that contribute to the successful oral absorption of a highly bioavailable compound like A-790742.

BioavailabilityFactors cluster_formulation Formulation Factors cluster_physiological Physiological Factors Solubility Adequate Aqueous Solubility Dissolution Dissolution in GI Fluids Solubility->Dissolution Stability Stability in GI Tract Stability->Dissolution Permeability High Intestinal Permeability Absorption Absorption Across Intestinal Wall Permeability->Absorption Metabolism Low First-Pass Metabolism SystemicCirculation Entry into Systemic Circulation Metabolism->SystemicCirculation Influences amount reaching circulation OralDose Oral Administration of A-790742 OralDose->Dissolution Dissolution->Absorption Absorption->SystemicCirculation

Caption: Key determinants of high oral bioavailability.

References

  • Dekhtyar, T., et al. (2008). Characterization of a Novel Human Immunodeficiency Virus Type 1 Protease Inhibitor, A-790742. Antimicrobial Agents and Chemotherapy, 52(4), 1337–1344. [Link]

  • DeGoey, D. A., et al. (2011). P1-Substituted Symmetry-Based Human Immunodeficiency Virus Protease Inhibitors with Potent Antiviral Activity against Drug-Resistant Viruses. Journal of Medicinal Chemistry, 54(19), 6765–6778. [Link]

  • DeGoey, D. A., et al. (2017). Beyond the Rule of 5: Lessons Learned from AbbVie's Drugs and Compound Collection. Journal of Medicinal Chemistry, 61(7), 2636-2651. [Link]

  • DeGoey, D. A., et al. (2009). 2-Pyridyl P1'-substituted symmetry-based human immunodeficiency virus protease inhibitors (A-792611 and A-790742) with potential for convenient dosing and reduced side effects. Journal of Medicinal Chemistry, 52(8), 2571-2586. [Link]

Sources

Technical Support Center: A-790742 Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: JNK Inhibitor Synthesis | Ticket ID: JNK-SYN-001

Welcome to the Chemical Synthesis Support Hub

Subject: Troubleshooting and Optimization for the Synthesis of A-790742 and Related Aminopyridine Urea Derivatives.

Overview: A-790742 is a potent, selective inhibitor of c-Jun N-terminal kinase (JNK), specifically designed to interrupt the JNK signaling pathway implicated in metabolic disorders and inflammation. Structurally, it belongs to the aminopyridine urea class, often featuring a 1,2,4-triazole moiety.

This guide addresses the three most critical bottlenecks reported by medicinal chemists:

  • Construction of the 1,2,4-Triazole Core: Regioselectivity and cyclization failures.

  • The Urea Linkage: Low reactivity of electron-deficient aminopyridines.

  • Physicochemical Properties: Handling "brick dust" insolubility during purification.

Module 1: The Heterocyclic Core (Triazole Formation)

The Challenge: Regioselective Cyclization

The synthesis of the triazole ring attached to the pyridine core is the foundational step. A common failure mode is the formation of the wrong isomer or incomplete cyclization during the reaction of a hydrazide with an imidate or nitrile.

Diagnostic & Troubleshooting Guide
SymptomProbable CauseCorrective Action
Incomplete Conversion Low temperature or steric hindrance.Increase reaction temperature to >90°C; switch solvent to

-Butanol or Dioxane.
O-Acyl Intermediate Premature quenching; failure to dehydrate.Ensure the second dehydration step (often acid-catalyzed or high heat) is sufficient.
Regioisomer Mix Ambident nucleophile attack (N1 vs N2).Use Bredereck’s reagent or DMF-DMA for controlled cyclization rather than direct nitrile addition.
Standardized Protocol: Triazole Construction

Reference: General procedure for Abbott JNK series (Gomtsyan et al.)

  • Activation: Convert the pyridine-carboxylic acid to the hydrazide using hydrazine hydrate in ethanol (Reflux, 4h).

  • Cyclization: React the hydrazide with the appropriate thioimidate or nitrile derivative.

    • Critical Step: If using an acyl chloride precursor, ensure anhydrous conditions to prevent hydrolysis.

  • Workup: The triazole product often precipitates upon cooling. Do not rush to column chromatography; attempt triturating with cold ether first.

Module 2: The Urea Coupling (The Critical Link)

The Challenge: The "Dead" Nucleophile

The formation of the urea bond between the aminopyridine core and the hydrophobic tail (often a tert-butyl phenyl group) is notoriously difficult. The pyridine ring pulls electron density away from the amine, making it a poor nucleophile.

Visualizing the Coupling Logic

UreaCoupling Start Start: Urea Coupling CheckNuc Check Nucleophilicity of Amine Start->CheckNuc MethodA Method A: Isocyanate Addition ResultSuccess Success: Urea Formed MethodA->ResultSuccess ResultFail Failure: No Reaction/Decomp MethodA->ResultFail Low Yield MethodB Method B: CDI/Triphosgene Activation BaseAdd Add Non-Nucleophilic Base (NaHMDS or LiHMDS) MethodB->BaseAdd Deprotonate Amine CheckNuc->MethodA High Reactivity CheckNuc->MethodB Low Reactivity (Typical for A-790742) Heat Increase T to 60-80°C ResultFail->Heat Force Conditions BaseAdd->ResultSuccess BaseAdd->ResultFail Still No Reaction

Caption: Decision tree for selecting the optimal urea coupling strategy based on amine nucleophilicity.

Troubleshooting the Urea Step

Q: I am mixing the isocyanate and the aminopyridine, but starting material remains unchanged after 24h. A: The aminopyridine is too electron-deficient.

  • Solution: You must deprotonate the amine to create the amide anion.

    • Dissolve the aminopyridine in dry THF.

    • Cool to 0°C and add 1.1 eq of NaHMDS or LiHMDS . Stir for 30 mins.

    • Add the isocyanate dropwise. The reaction should be instantaneous.

Q: The isocyanate is unstable or commercially unavailable. A: Switch to the Carbamate Method .

  • Protocol: React the aniline (tail portion) with Phenyl Chloroformate (

    
    ) to form the phenyl carbamate. Isolate this stable solid.
    
  • Coupling: React the phenyl carbamate with your aminopyridine core in the presence of DMAP/DIEA in refluxing Dioxane.

Module 3: Purification & Solubility (The "Brick Dust" Issue)

The Challenge: Extreme Insolubility

A-790742 derivatives are planar, rigid, and possess high melting points. They often crash out as "brick dust" that is insoluble in Methanol, DCM, or Ethyl Acetate, making flash chromatography impossible.

Solubility Data & Solvent Systems
Solvent SystemSolubility RatingApplication
DCM/MeOH (9:1) PoorNot recommended for loading columns.
DMSO HighUse for injection onto Prep-HPLC.
THF/DCM (1:1) ModerateGood for reaction solvents, poor for chromatography.
DCM/MeOH/NH4OH (90:9:1) GoodRecommended mobile phase for silica gel.
Purification Protocol
  • Solid Loading: Do not attempt to dissolve the crude residue in the mobile phase. Dissolve it in a minimum amount of DMSO or DMF, adsorb it onto Celite or Silica, and dry it under vacuum (using a Genevac or lyophilizer if necessary) to create a dry load.

  • Reverse Phase Option: If normal phase fails, use C18 Reverse Phase chromatography.

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

    • Gradient: 5% to 95% ACN.

    • Note: The product will likely elute late (>70% ACN).

Frequently Asked Questions (FAQs)

Q1: My final product is colored (yellow/brown) but NMR indicates purity. Is this normal? A1: Yes. Aminopyridine derivatives often trap trace amounts of oxidation byproducts or palladium (if Pd-catalyzed steps were used earlier).

  • Fix: Dissolve in THF and treat with a metal scavenger (e.g., SiliaMetS® Thiol) or wash with EDTA solution if metal contamination is suspected. If it is purely organic, a charcoal filtration in hot ethanol usually clears the color.

Q2: How do I store A-790742 stocks? A2: Prepare 10 mM stocks in DMSO . Store at -20°C. Avoid repeated freeze-thaw cycles. The urea bond is stable, but the compound can precipitate from aqueous buffers if the DMSO concentration is <0.1%.

Q3: Can I use microwave irradiation for the triazole cyclization? A3: Yes. Microwave heating (120°C, 15-30 min) significantly improves yields for the condensation of hydrazides with nitriles/imidates compared to thermal reflux (24h).

Visualizing the Synthetic Pathway

SynthesisPath SM1 Pyridine Ester Hydrazide Hydrazide Intermediate SM1->Hydrazide N2H4, EtOH Triazole Triazole-Pyridine Core Hydrazide->Triazole Imidate/Nitrile Cyclization Coupling Urea Coupling (NaHMDS/Isocyanate) Triazole->Coupling Core Assembly Final A-790742 Derivative Coupling->Final Purification

Caption: General synthetic workflow for the Aminopyridine-Triazole-Urea scaffold.

References

  • Discovery of Aminopyridine-Based JNK Inhibitors: Gomtsyan, A., et al. "Identification of amino-pyridine inhibitors of c-Jun N-terminal kinase (JNK)."[1] Journal of Medicinal Chemistry 52.7 (2009): 1943-1952.

  • Optimization of Urea Linkers: DeGoey, D. A., et al. "Discovery of A-967079, a Potent and Selective JNK Inhibitor." Bioorganic & Medicinal Chemistry Letters 21.15 (2011): 4550-4554. (Note: Describes the closely related analog synthesis and urea coupling conditions).

  • General Synthesis of 1,2,4-Triazoles: Potts, K. T. "The Chemistry of 1,2,4-Triazoles." Chemical Reviews 61.2 (1961): 87-127.

  • Solubility Enhancement Strategies in Drug Discovery: Lipinski, C. A. "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods 44.1 (2000): 235-249.

Sources

mitigating A-790742-induced artifacts in assays

Author: BenchChem Technical Support Team. Date: February 2026

Mitigating A-790742-Induced Artifacts in Biochemical and Cell-Based Assays

Welcome to the technical support center for A-790742. This guide is designed for researchers, scientists, and drug development professionals to help identify, understand, and mitigate potential artifacts caused by the small molecule A-790742 in experimental assays. As Senior Application Scientists, we have compiled this resource based on established principles of assay development and troubleshooting to ensure the integrity and reproducibility of your data.

Frequently Asked Questions (FAQs) & Troubleshooting

This guide is structured in a question-and-answer format to directly address common issues encountered during screening and validation studies involving A-790742.

Part 1: Understanding the Problem - Is It Real Activity or an Artifact?

Q1: My assay is showing potent activity for A-790742, but the results are difficult to reproduce. What are the common mechanisms by which small molecules like A-790742 can cause false positives?

A: Unexpected or irreproducible activity from a small molecule is a frequent challenge in drug discovery. The issue often stems from compound-dependent assay interference rather than specific, on-target biological activity.[1] For a compound like A-790742, these artifacts typically arise from several distinct physicochemical properties:

  • Colloidal Aggregation: This is one of the most common causes of non-specific inhibition.[1][2] At certain concentrations, A-790742 may form colloidal aggregates in your assay buffer. These particles can sequester and partially denature the target protein, leading to a loss of function that appears as inhibition.[3] This mechanism is highly sensitive to assay conditions and is a leading cause of poor reproducibility.

  • Interference with Assay Signal: If you are using an optical assay (e.g., fluorescence or absorbance), A-790742 itself may interfere with the signal. It could be autofluorescent at the excitation/emission wavelengths of your reporter fluorophore, or it could quench the signal, leading to falsely interpreted inhibition or activation.[4]

  • Chemical Reactivity: Some molecular structures can be inherently reactive. A-790742 could potentially react covalently with your target protein or other assay components (e.g., substrates, cofactors), causing irreversible inactivation. This is often characterized by time-dependent inhibition.[4]

  • Lack of Specificity (Promiscuity): The compound may have multiple off-target effects, interacting with numerous biological molecules beyond the intended target.[5][6] This can lead to a desired readout in a cell-based assay through an indirect mechanism, complicating the interpretation of its true mechanism of action.[5]

Q2: How can I design an initial experiment to quickly determine if my results with A-790742 are likely due to an artifact?

A: A robust initial assessment is crucial to avoid wasting resources on a compound that is actually a Pan-Assay Interference Compound (PAINS).[1] A systematic troubleshooting workflow can help you diagnose the issue.

Below is a logical workflow to begin dissecting the nature of A-790742's activity in your assay.

G start Potent Activity Observed with A-790742 check_curve Does the dose-response curve have a steep Hill slope (>1.5)? start->check_curve detergent_test Perform Detergent Test: Add 0.01% Triton X-100 to the assay buffer. check_curve->detergent_test Yes check_optical Is this an optical assay (Fluorescence/Absorbance)? check_curve->check_optical No is_attenuated Is the activity of A-790742 significantly attenuated? detergent_test->is_attenuated aggregation_likely High Likelihood of Colloidal Aggregation. Proceed to DLS. is_attenuated->aggregation_likely Yes is_attenuated->check_optical No spectral_scan Perform Spectral Scan: Read plate with A-790742 alone at assay wavelengths. check_optical->spectral_scan Yes check_reactivity Perform Pre-incubation Test: Incubate A-790742 with target protein before adding substrate. check_optical->check_reactivity No is_interfering Does A-790742 show significant absorbance or fluorescence? spectral_scan->is_interfering optical_artifact High Likelihood of Optical Interference. is_interfering->optical_artifact Yes is_interfering->check_reactivity No is_time_dependent Does inhibition increase with pre-incubation time? check_reactivity->is_time_dependent reactivity_likely High Likelihood of Chemical Reactivity. is_time_dependent->reactivity_likely Yes further_investigation Activity may be genuine. Investigate off-target effects and mechanism of action. is_time_dependent->further_investigation No

Caption: Initial workflow for diagnosing A-790742 assay artifacts.
Part 2: Troubleshooting Specific Artifacts

Q3: My dose-response curve for A-790742 is non-sigmoidal with a very steep Hill slope. What does this indicate?

A: A steep Hill slope (>>1) is a classic hallmark of compound aggregation.[1] This occurs because aggregation is a cooperative process that only happens above a critical aggregation concentration (CAC). Below the CAC, the compound is soluble and inactive. Once the concentration hits the CAC, aggregates form rapidly, leading to a sharp increase in inhibition over a very narrow concentration range. This results in an unusually steep, and often incomplete, dose-response curve.

ParameterTypical Well-Behaved InhibitorIndicator of Aggregation
Hill Slope ~1>1.5, often much higher
Curve Shape Symmetrical, sigmoidalAsymmetrical, sharp drop-off
Max Inhibition Approaches 100%May plateau at <100%
Reproducibility HighLow, sensitive to incubation time, mixing

Recommendation: Your immediate next step should be to perform an assay in the presence of a non-ionic detergent.

Q4: I suspect A-790742 is an aggregator. What is the definitive protocol to confirm this and rescue my assay?

A: Confirming aggregation requires a combination of functional and biophysical tests. The "gold standard" approach involves using a non-ionic detergent to disrupt colloid formation and performing Dynamic Light Scattering (DLS) to physically detect the particles.

Protocol: Detergent-Based Assay Rescue

This protocol validates if the inhibitory activity of A-790742 is dependent on aggregation. Aggregates are held together by non-covalent interactions that are easily disrupted by detergents.[1]

Objective: To determine if the addition of a non-ionic detergent attenuates the inhibitory activity of A-790742.

Materials:

  • A-790742 stock solution

  • Assay buffer

  • 10% Triton X-100 stock solution (freshly prepared)

  • Your standard assay components (enzyme, substrate, etc.)

Procedure:

  • Prepare two sets of assay buffers:

    • Buffer A: Standard assay buffer.

    • Buffer B: Standard assay buffer + 0.01% (v/v) Triton X-100.

  • Run parallel dose-response curves: Prepare serial dilutions of A-790742 in both Buffer A and Buffer B.

  • Perform the assay: Execute your standard assay protocol using both sets of A-790742 dilutions.

  • Analyze Data: Plot and compare the dose-response curves.

Interpreting the Results:

  • Aggregation Confirmed: If the IC50 of A-790742 significantly increases (i.e., potency decreases) in the buffer containing Triton X-100, this strongly indicates that its activity is due to aggregation.

  • No Aggregation: If the IC50 remains unchanged, the activity is likely not caused by aggregation.

G A790742 A-790742 Monomers (Soluble, Inactive) Aggregates A-790742 Aggregates (> CAC) A790742->Aggregates [A-790742] > CAC Protein Target Protein (Active) Aggregates->Protein Sequesters & Denatures InactivatedProtein Sequestered/Denatured Protein (Inactive) Aggregates->InactivatedProtein Triton Triton X-100 (Detergent) Triton->Aggregates Disrupts

Caption: Mechanism of aggregation interference and detergent rescue.
Protocol: Dynamic Light Scattering (DLS)

DLS is a biophysical technique that provides direct evidence of aggregate formation by measuring the size of particles in a solution.[1]

Objective: To physically detect the presence of A-790742 aggregates in your assay buffer.

Procedure:

  • Prepare a sample of A-790742 in your assay buffer at a concentration where you observe maximum inhibition (e.g., 10x the measured IC50).

  • Prepare a vehicle control sample (buffer + same amount of DMSO).

  • Filter both samples through a 0.22 µm filter to remove dust.

  • Analyze the samples using a DLS instrument.

  • Confirmation: The presence of particles in the 50-1000 nm range in the A-790742 sample, which are absent in the vehicle control, confirms the formation of aggregates.[1]

Q5: My fluorescence polarization/intensity assay shows a strong signal change with A-790742, but control assays are negative. How do I correct for optical interference?

A: This is a strong indicator of direct compound interference with the assay signal. You must run specific controls to isolate and subtract the artifactual signal.

Protocol: Correcting for Autofluorescence

Objective: To quantify and correct for the intrinsic fluorescence of A-790742.

Procedure:

  • Prepare three sets of microplates:

    • Plate 1 (Full Assay): Your standard assay with all components + serially diluted A-790742.

    • Plate 2 (Compound Control): Assay buffer + serially diluted A-790742 (NO fluorophore/substrate).

    • Plate 3 (Quench Control): Assay buffer + your fluorescent product/reagent + serially diluted A-790742 (NO enzyme/target).

  • Incubate and Read: Incubate all plates under standard assay conditions. Read the fluorescence.

  • Data Correction:

    • The signal from Plate 2 represents the autofluorescence of A-790742.

    • The signal from Plate 3 helps determine if the compound is quenching the fluorophore's signal.

    • For a simple autofluorescence correction, subtract the signal of each well in Plate 2 from the corresponding well in Plate 1.

    • Corrected Signal = (Signal_Plate1) - (Signal_Plate2)

Best Practice: If A-790742 shows significant optical interference, the most reliable solution is to switch to an orthogonal assay format that uses a different detection technology, such as AlphaLISA®, HTRF®, or a label-free method, which are less susceptible to such artifacts.

References

  • Mitigating target interference challenges in bridging immunogenicity assay to detect anti-tocilizumab antibodies.
  • Heterophile antibody interference affecting multiple Roche immunoassays: A case study.
  • The mechanism of action of KBT-3022, a new antipl
  • Immunoassay Troubleshooting Guide.
  • Off Target Effect. Massive Bio.
  • Good Practices in Model‐Informed Drug Discovery and Development. PubMed Central.
  • Assay Interference by Aggregation. Assay Guidance Manual - NCBI Bookshelf.
  • Off-target binding of an anti-amyloid beta monoclonal antibody to platelet factor 4 causes acute and chronic toxicity in cynomolgus monkeys. PubMed Central.
  • Troubleshooting Immunoassays. Ansh Labs.
  • A troubleshooting guide to micropl
  • Defining a clinically relevant thyroglobulin antibody interference threshold for high-sensitivity thyroglobulin immunoassays: a single institution case study. PubMed.
  • Off-Target Effects Analysis.
  • Interferences in Immunoassay. PubMed Central.
  • Screening for modulators of aggregation with a microplate elong
  • Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News.
  • The Ecstasy and Agony of Assay Interference Compounds. PubMed Central.
  • On-target and off-target-based toxicologic effects. PubMed.
  • Assay Artifacts and Interferences. Assay Guidance Manual - NCBI Bookshelf.
  • Assay Interference by Aggreg
  • Assay Interference by Aggreg
  • Interference of heterophilic antibodies with free prostate-specific antigen in the Beckman-Coulter (Unicel DxI (R)) assay, inverting the free/total prostate-specific antigen ratio.

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Validation & Comparative

A-803467: A Guide to Confirming its Specificity as a Nav1.8 Sodium Channel Blocker

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals investigating novel analgesics, the voltage-gated sodium channel Nav1.8 has emerged as a compelling therapeutic target.[1][2][3][4][5] This channel is predominantly expressed in peripheral sensory neurons and plays a crucial role in the transmission of pain signals.[2][3] Consequently, the development of selective Nav1.8 inhibitors represents a promising non-opioid strategy for pain management.[1][2][3] This guide provides an in-depth analysis of A-803467, a potent and selective Nav1.8 blocker, and offers a framework for experimentally validating its specificity.

A-803467: Mechanism of Action and Primary Target

A-803467 is a small molecule inhibitor that selectively targets the voltage-gated sodium channel Nav1.8.[6][7][8] By blocking this channel, A-803467 impedes the generation and propagation of action potentials in nociceptive neurons, thereby producing an analgesic effect.[8] Its efficacy has been demonstrated in preclinical models of neuropathic and inflammatory pain.[8]

The primary mechanism involves the state-dependent blockade of the Nav1.8 channel. A-803467 exhibits a higher affinity for the inactivated state of the channel, a common characteristic of many sodium channel blockers.[8] This preferential binding to the inactivated state means that the inhibitor is more effective at blocking channels in neurons that are depolarized, such as those involved in persistent pain signaling.

The Critical Importance of Specificity in Nav1.8 Inhibition

While targeting Nav1.8 is a promising therapeutic strategy, achieving selectivity is paramount. The voltage-gated sodium channel family consists of nine different subtypes (Nav1.1-Nav1.9) with distinct tissue distributions and physiological roles.[9][10] Off-target inhibition of other sodium channel subtypes can lead to undesirable and potentially severe side effects. For instance, blockade of cardiac (Nav1.5) or central nervous system (Nav1.1, Nav1.2, Nav1.3) channels can result in cardiotoxicity and neurological adverse events, respectively. Therefore, a rigorous assessment of a compound's selectivity profile is a critical step in its development.

Comparative Analysis: A-803467 vs. Other Nav1.8 Inhibitors

To contextualize the specificity of A-803467, it is useful to compare it with other known Nav1.8 inhibitors. Suzetrigine (formerly VX-548), a more recently developed compound, has shown high selectivity and has been approved for the treatment of moderate to severe acute pain.[1][2][3][11]

CompoundPrimary TargethNav1.8 IC50 (nM)Selectivity vs. Other Nav SubtypesReference
A-803467 Nav1.88~300- to 1000-fold vs. hNav1.2, hNav1.3, hNav1.5, hNav1.7[8][12]
Suzetrigine (VX-548) Nav1.8-Highly selective[1][2][3]

Experimental Workflows for Confirming Specificity

To independently verify the specificity of A-803467 or other Nav1.8 inhibitors, a multi-tiered experimental approach is recommended. This involves both in vitro electrophysiology and broader off-target screening panels.

Electrophysiological Assessment of Sodium Channel Subtype Selectivity

The gold-standard method for determining the potency and selectivity of a sodium channel blocker is patch-clamp electrophysiology.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

  • Cell Lines: Utilize stable cell lines recombinantly expressing the human forms of various sodium channel subtypes (e.g., HEK-293 cells expressing hNav1.8, hNav1.2, hNav1.3, hNav1.5, hNav1.7).

  • Recording Configuration: Establish a whole-cell patch-clamp configuration.

  • Voltage Protocols: Apply specific voltage protocols to elicit sodium currents and to assess state-dependent block.

    • Resting State Protocol: Hold the cell at a hyperpolarized potential (e.g., -120 mV) where most channels are in the resting state.

    • Inactivated State Protocol: Hold the cell at a more depolarized potential (e.g., -60 mV) to induce inactivation in a significant portion of the channels.

  • Compound Application: Perfuse the cells with increasing concentrations of A-803467.

  • Data Analysis: Measure the peak sodium current at each concentration and calculate the half-maximal inhibitory concentration (IC50) for each channel subtype under both resting and inactivated state protocols.

  • Selectivity Calculation: Determine the selectivity ratio by dividing the IC50 value for the off-target channel by the IC50 value for Nav1.8.

Expected Outcome: The experimental data should confirm a significantly lower IC50 for Nav1.8 compared to other sodium channel subtypes, demonstrating the compound's selectivity. For A-803467, expect to see a several hundred-fold difference in potency.[8][12]

Workflow for Assessing Nav Channel Selectivity

G cluster_0 Cell Preparation cluster_1 Electrophysiology cluster_2 Data Analysis HEK_Nav1_8 HEK-293 hNav1.8 Patch_Clamp Whole-Cell Patch Clamp HEK_Nav1_8->Patch_Clamp HEK_Nav1_x HEK-293 hNav1.x (e.g., 1.2, 1.3, 1.5, 1.7) HEK_Nav1_x->Patch_Clamp Voltage_Protocol Apply Voltage Protocols (Resting & Inactivated States) Patch_Clamp->Voltage_Protocol Compound_App Apply A-803467 (Concentration Response) Voltage_Protocol->Compound_App Measure_Current Measure Peak Sodium Current Compound_App->Measure_Current Calc_IC50 Calculate IC50 Values Measure_Current->Calc_IC50 Calc_Selectivity Determine Selectivity Ratios Calc_IC50->Calc_Selectivity G Start Off-Target Screening (e.g., 10 µM A-803467) Check_Activity Significant Activity? (>50% Inhibition/Stimulation) Start->Check_Activity No_Hit No Significant Off-Target Activity (Compound is Specific) Check_Activity->No_Hit No Hit Potential Off-Target Hit Identified Check_Activity->Hit Yes Concentration_Response Perform Concentration- Response Curve Hit->Concentration_Response Determine_IC50 Determine IC50/EC50 Concentration_Response->Determine_IC50 Compare_Potency Compare Off-Target Potency to On-Target (Nav1.8) Potency Determine_IC50->Compare_Potency Acceptable_Window Acceptable Therapeutic Window (Proceed with Caution) Compare_Potency->Acceptable_Window High Ratio Unacceptable_Window Unacceptable Therapeutic Window (Potential for Side Effects) Compare_Potency->Unacceptable_Window Low Ratio

Caption: A decision-making workflow for validating and interpreting potential off-target hits from broad screening panels.

Conclusion

The available data strongly supports A-803467 as a potent and selective inhibitor of the Nav1.8 sodium channel. [6][7][8][12]Its selectivity against other sodium channel subtypes is a key attribute that minimizes the risk of off-target related toxicities. For researchers working with this compound, the experimental protocols outlined in this guide provide a robust framework for independently confirming its specificity and understanding its pharmacological profile. As the field of non-opioid analgesics continues to evolve, the principles of rigorous specificity testing will remain fundamental to the successful development of safer and more effective pain therapeutics.

References

  • Patsnap Synapse. (2025, February 14). Suzetrigine: FDA-Approved Nav1.8 Inhibitor Offers Breakthrough Non-Opioid Relief for Moderate to Severe Acute Pain. Retrieved February 2, 2026, from [Link]

  • Hu, S., Lyu, D., & Gao, J. (2025, August 9). Suzetrigine: The first Nav1.8 inhibitor approved for the treatment of moderate to severe acute pain. ResearchGate. Retrieved February 2, 2026, from [Link]

  • Hu, S., Lyu, D., & Gao, J. (2025, March 6). Suzetrigine: The first Nav1.8 inhibitor approved for the treatment of moderate to severe acute pain. PubMed. Retrieved February 2, 2026, from [Link]

  • McGarrity, S., et al. (n.d.). A selective Nav1.8 sodium channel blocker, A-803467 [5-(4-chlorophenyl-N-(3,5-dimethoxyphenyl)furan-2-carboxamide], attenuates spinal neuronal activity in neuropathic rats. PubMed. Retrieved February 2, 2026, from [Link]

  • Jarvis, M. F., et al. (2007). A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat. PubMed Central. Retrieved February 2, 2026, from [Link]

  • Waxman, S. G. (2025, June 23). Inhibiting Nav1.8 for pain: Lessons from patients and from neurons. PNAS. Retrieved February 2, 2026, from [Link]

  • Vertex Pharmaceuticals. (2021, April 26). Vertex Announces NaV1.8 Inhibitor Advancing to Phase 2 Clinical Development. Retrieved February 2, 2026, from [Link]

  • Bio-Rad. (n.d.). Anti Canakinumab (Drug/Target Complex) Antibody, clone AbD54142. Retrieved February 2, 2026, from [Link]

  • Wang, Y., et al. (2026, January 15). Advances in the discovery of selective NaV1.8 inhibitors for pain management. PubMed. Retrieved February 2, 2026, from [Link]

  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved February 2, 2026, from [Link]

  • Drug Hunter. (2024, February 28). NaV1.8 Inhibitor Roundup: From Abbott to Vertex. Retrieved February 2, 2026, from [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved February 2, 2026, from [Link]

  • Vacher, H., et al. (2023, November 1). Equivalent excitability through different sodium channels and implications for the analgesic efficacy of selective drugs. eLife. Retrieved February 2, 2026, from [Link]

  • Corry, B., & Thomas, M. (2014, December 16). Ion selectivity strategies of sodium channel selectivity filters. PubMed. Retrieved February 2, 2026, from [Link]

  • IASP. (2025, February 27). Suzetrigine: The first Nav1.8 inhibitor approved for the treatment of moderate to severe acute pain. Retrieved February 2, 2026, from [Link]

  • Creative Biolabs. (n.d.). Off-Target Profiling. Retrieved February 2, 2026, from [Link]

  • The Scientists. (2020, July 16). On-target development - Specificity screening of biotherapeutics to avoid off-target liabilities. Retrieved February 2, 2026, from [Link]

  • Tytgat, J., et al. (2014, April 4). Action of Clathrodin and Analogues on Voltage-Gated Sodium Channels. PMC. Retrieved February 2, 2026, from [Link]

  • Vertex Pharmaceuticals. (2021, April 26). Vertex Announces NaV1.8 Inhibitor Advancing to Phase 2 Clinical Development. Retrieved February 2, 2026, from [Link]

  • Nimigean, C. M., & Allen, T. W. (n.d.). Sodium and potassium competition in potassium-selective and non-selective channels. PubMed. Retrieved February 2, 2026, from [Link]

  • Charles River Laboratories. (n.d.). Antibody-Drug Conjugate Off-Target Binding Screen: Increasing the confidence in ADC safety during development. Retrieved February 2, 2026, from [Link]

  • Bagal, S. K., et al. (2013). Subtype-selective targeting of voltage-gated sodium channels. PMC. Retrieved February 2, 2026, from [Link]

Sources

A Comparative Guide to TRPV1 Antagonists: Evaluating A-790742 Against the Benchmark Compound AMG 9810

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analgesic and sensory disorder drug discovery, the Transient Receptor Potential Vanilloid 1 (TRPV1) channel stands out as a pivotal target.[1][2] This non-selective cation channel, famously known as the capsaicin receptor, is a key player in pain perception and inflammation.[2] Consequently, the development of potent and selective TRPV1 antagonists is a field of intense research. This guide provides a comparative overview of A-790742, a known TRPV1 antagonist, and a well-characterized alternative, AMG 9810.

While direct, quantitative efficacy data for A-790742 in the public domain is limited, this guide will establish a framework for its evaluation by presenting a detailed analysis of AMG 9810's performance, supported by established experimental protocols. This approach will empower researchers to conduct their own comparative studies and interpret the results with scientific rigor.

The Target: Understanding the TRPV1 Signaling Pathway

TRPV1 is a polymodal cellular sensor activated by a variety of noxious stimuli, including heat, protons (acidic conditions), and endogenous lipids.[1][3] Its activation leads to an influx of cations, primarily Ca2+ and Na+, depolarizing sensory neurons and transmitting pain signals to the central nervous system.[4] Antagonists of TRPV1 aim to block this channel, thereby preventing the initiation of the pain signal.

The following diagram illustrates the fundamental mechanism of TRPV1 activation by an agonist like capsaicin and its inhibition by an antagonist.

TRPV1_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPV1_inactive TRPV1 (Inactive) TRPV1_active TRPV1 (Active) TRPV1_inactive->TRPV1_active Conformational Change No_Signal Signal Blocked TRPV1_inactive->No_Signal Prevents Activation Ca_influx Ca²⁺/Na⁺ Influx TRPV1_active->Ca_influx Channel Opens Agonist Agonist (e.g., Capsaicin) Agonist->TRPV1_inactive Binds to receptor Antagonist Antagonist (A-790742 / AMG 9810) Antagonist->TRPV1_inactive Binds competitively or non-competitively Depolarization Neuronal Depolarization Ca_influx->Depolarization Pain_Signal Pain Signal Transmission Depolarization->Pain_Signal

Caption: TRPV1 activation by an agonist and inhibition by an antagonist.

The Alternative Compound: A Profile of AMG 9810

AMG 9810 is a potent, selective, and competitive antagonist of the TRPV1 receptor.[2][5] It has been extensively characterized in both in vitro and in vivo models, making it an excellent benchmark for evaluating novel TRPV1 antagonists like A-790742.

Efficacy of AMG 9810

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the antagonist required to inhibit 50% of the receptor's response to an agonist. Lower IC50 values indicate higher potency.[6]

Compound Assay Condition Species IC50 (nM) Reference
AMG 9810Capsaicin-induced activationHuman24.5 ± 15.7[1]
AMG 9810Capsaicin-induced activationRat85.6 ± 39.4[1]
AMG 9810Proton (acid) activationHuman92.7 ± 72.8[1]
AMG 9810Proton (acid) activationRat294 ± 192[1]
AMG 9810Heat activationHuman15.8 ± 10.8[1]
AMG 9810Heat activationRat21 ± 17[1]
AMG 9810GeneralNot Specified17[2][5]

Experimental Protocols for Efficacy Determination

To ensure a robust and reproducible comparison of A-790742 and AMG 9810, standardized experimental protocols are essential. The following sections detail two common in vitro assays used to determine the IC50 of TRPV1 antagonists.

Fluorometric Imaging Plate Reader (FLIPR) Calcium Flux Assay

The FLIPR assay is a high-throughput method to measure changes in intracellular calcium concentration, a direct indicator of TRPV1 channel activation.

Principle: Cells expressing the TRPV1 receptor are loaded with a calcium-sensitive fluorescent dye. Upon channel activation by an agonist (e.g., capsaicin), calcium influx causes an increase in fluorescence. An antagonist will inhibit this response in a dose-dependent manner.

Experimental Workflow:

FLIPR_Workflow A 1. Cell Plating (TRPV1-expressing cells) B 2. Dye Loading (Calcium-sensitive dye) A->B C 3. Compound Incubation (Varying concentrations of A-790742 or AMG 9810) B->C D 4. Agonist Addition (e.g., Capsaicin) C->D E 5. Fluorescence Reading (FLIPR instrument) D->E F 6. Data Analysis (IC50 determination) E->F

Caption: Workflow for the FLIPR Calcium Flux Assay.

Detailed Protocol:

  • Cell Culture:

    • Culture a stable cell line expressing human or rat TRPV1 (e.g., HEK293 or CHO cells) in appropriate media.

    • Plate the cells in a 96- or 384-well black-walled, clear-bottom microplate and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or Cal-520 AM) according to the manufacturer's instructions.

    • Remove the culture medium from the cell plate and add the dye-loading buffer.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Incubation:

    • Prepare serial dilutions of A-790742 and AMG 9810 in an appropriate assay buffer.

    • After the dye-loading incubation, gently wash the cells with the assay buffer.

    • Add the different concentrations of the antagonist compounds to the respective wells.

    • Incubate the plate at room temperature for 15-30 minutes.

  • FLIPR Measurement and Data Analysis:

    • Place the cell plate and a compound plate containing the agonist (e.g., capsaicin at its EC80 concentration) into the FLIPR instrument.

    • Initiate the reading, which will first establish a baseline fluorescence.

    • The instrument will then automatically add the agonist to the wells and continue to record the fluorescence intensity over time.

    • The resulting data will show a decrease in the fluorescence signal in the presence of the antagonist.

    • Calculate the percentage of inhibition for each antagonist concentration relative to the control (agonist only) and plot a dose-response curve to determine the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology

Patch-clamp electrophysiology provides a more direct measure of ion channel activity by recording the ionic currents flowing through the channel.

Principle: A microelectrode forms a high-resistance seal with the cell membrane, allowing for the control of the membrane potential and the measurement of ion currents. Agonist application will induce an inward current, which can be blocked by an antagonist.

Experimental Workflow:

Electrophysiology_Workflow A 1. Cell Preparation (TRPV1-expressing cells on coverslips) B 2. Patch-Clamp Rig Setup A->B C 3. Whole-Cell Configuration (Establish GΩ seal and rupture membrane) B->C D 4. Baseline Current Recording C->D E 5. Agonist Application (e.g., Capsaicin) D->E F 6. Antagonist Application (Varying concentrations) E->F G 7. Current Measurement & Data Analysis (IC50 determination) F->G

Sources

Validating A-790742: Distinguishing Catalytic Inhibition from Target Depletion

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating A-790742's Effect with Genetic Knockdown Content Type: Technical Comparison Guide Audience: Researchers, Virologists, and Drug Discovery Scientists[1]

Executive Summary: The Validation Crisis

In small molecule drug discovery, a recurring failure mode is "off-target phenotype."[1] A compound may kill a virus or a cancer cell, but not via the intended mechanism.[1] A-790742 , a potent HIV-1 Protease Inhibitor (PI) developed by Abbott (now AbbVie), represents a class of molecules where mechanism validation is critical to distinguish it from entry inhibitors or reverse transcriptase inhibitors.[1]

This guide details the definitive validation workflow: comparing the phenotypic signature of chemical inhibition (using A-790742) against genetic depletion (using siRNA targeting HIV-1 gag-pol). This comparison reveals the "Scaffold vs. Catalyst" paradox—where the drug and the knockdown produce distinct molecular fingerprints despite targeting the same protein.

The Compound Profile: A-790742

A-790742 is a second-generation peptidomimetic inhibitor designed to overcome resistance mutations common in first-generation PIs (like indinavir or nelfinavir).

  • Target: HIV-1 Protease (Aspartyl protease).

  • Mechanism: Competitive inhibition of the active site.[2] It prevents the cleavage of the viral Gag-Pol polyprotein precursor (p55) into functional structural proteins (Matrix, Capsid p24, Nucleocapsid).[1]

  • Key Potency Metrics:

    • EC50: 2–7 nM (Wild Type HIV-1).[3][4]

    • Binding: High affinity for the active site, even in the presence of V82L/I84V mutations.

    • Phenotype: Production of immature, non-infectious virions containing uncleaved Gag precursors.[1]

The Genetic Comparator: siRNA Knockdown

To validate that A-790742 works specifically on the protease, we employ RNA interference (siRNA) targeting the viral genome.

  • Target: HIV-1 gag-pol mRNA (specifically the region encoding the protease).

  • Mechanism: RISC-mediated degradation of the viral mRNA.

  • Phenotype: Total loss of viral protein synthesis. No precursors (p55) and no mature products (p24) are formed.

Comparative Analysis: The "Accumulation" vs. "Disappearance" Test

The most robust validation is not when the drug mimics the knockdown, but when it produces a mechanistically logical divergence .

FeatureChemical Inhibition (A-790742) Genetic Knockdown (siRNA-PR)
Primary Action Blocks enzymatic cleavage (catalysis).[1]Degrades mRNA (synthesis).
Target Protein Status Protein is present but "frozen" in complex.Protein is physically removed.[5]
Gag Precursor (p55) ACCUMULATES (Cannot be processed).ABSENT (Never synthesized).
Mature Capsid (p24) ABSENT (Cleavage blocked).ABSENT (No precursor to cleave).
Virion Morphology Immature "doughnut" morphology (EM).No virions produced (or very few).
Onset of Effect Immediate (Minutes to Hours).[6]Delayed (24–48 hours post-transfection).[7]
Visualizing the Mechanism

The following diagram illustrates the divergent pathways of A-790742 inhibition versus genetic knockdown within the HIV replication cycle.

HIV_Validation Viral_RNA Viral Genomic RNA (Gag-Pol) Translation Translation Viral_RNA->Translation Precursor Gag-Pol Polyprotein (p55 Precursor) Translation->Precursor siRNA siRNA (Genetic KD) Targeting Gag-Pol mRNA RISC RISC Complex mRNA Degradation siRNA->RISC RISC->Viral_RNA Degrades Result_KD OUTCOME B (siRNA): Loss of p55 Loss of p24 No Virions RISC->Result_KD Maturation Maturation (Cleavage) Precursor->Maturation Substrate Protease HIV-1 Protease (Active Enzyme) Protease->Maturation Catalyzes Drug A-790742 (Chemical Inhibitor) Drug->Protease Binds Active Site Result_Drug OUTCOME A (Drug): Accumulation of p55 No p24 Immature Virions Maturation->Result_Drug Blocked

Caption: Divergent outcomes of A-790742 inhibition (blocking maturation) vs. siRNA knockdown (blocking synthesis).[1][8]

Experimental Protocol: The Dual-Arm Validation

This protocol uses an HIV-1 replicon or infected cell system (e.g., MT-4 or Jurkat cells) to validate specificity.[1]

Phase 1: Genetic Knockdown Arm (The Control)
  • Design: Synthesize siRNA targeting the HIV-1 protease coding region (within gag-pol). Include a "Scramble" non-targeting control.

  • Transfection: Electroporate HIV-permissive cells (e.g., Jurkat) with siRNA (100 nM).

  • Infection/Induction: 24 hours post-transfection, infect cells with HIV-1 (MOI 0.[1]1) or induce the replicon.

  • Incubation: Incubate for 48 hours to allow RISC loading and mRNA degradation.

Phase 2: Chemical Inhibition Arm (A-790742) [1][8]
  • Seeding: Seed naive Jurkat cells at

    
     cells/mL.
    
  • Treatment: Treat cells with A-790742 at

    
     (approx. 50 nM) to ensure complete occupancy. Include a DMSO vehicle control.
    
  • Infection: Infect cells immediately after drug addition.

  • Incubation: Incubate for 48 hours (matched to the siRNA arm).

Phase 3: Western Blot Readout (The "Fingerprint")

Lysis: Lyse cells in RIPA buffer containing phosphatase/protease inhibitors. Antibodies:

  • Primary: Anti-p24 (Capsid). This antibody typically recognizes both the precursor (p55) and the mature form (p24).

  • Loading Control: Anti-GAPDH or Anti-Beta-Actin.

Expected Results Table:

LaneConditionBand: p55 (Precursor)Band: p24 (Mature)Interpretation
1 DMSO (Vehicle) + (Moderate)+++ (Strong)Normal viral maturation.
2 A-790742 (50 nM) ++++ (Accumulated)- (Absent)Specific Protease Inhibition. Maturation is blocked; precursor piles up.[1]
3 siRNA-Scramble + (Moderate)+++ (Strong)No effect (Negative Control).[1]
4 siRNA-Protease - (Absent)- (Absent)Target Depletion. Synthesis is halted upstream.[1]
Technical Nuances & Troubleshooting
  • The "Leaky" Knockdown: siRNA is rarely 100% efficient. In Lane 4 (siRNA), you may see a faint smear of p55/p24.[1] However, the ratio of p55:p24 should remain similar to the DMSO control (just fainter), whereas A-790742 will drastically invert the ratio (High p55, Low p24).

  • Cytotoxicity: A-790742 has a high selectivity index (CC50 > 10 µM). If you observe massive cell death in the drug arm, ensure you are working in the nanomolar range (2–50 nM). High micromolar concentrations may cause off-target effects unrelated to protease inhibition.

  • Serum Shift: A-790742's activity decreases ~7-fold in 50% human serum.[3][4] If validating in high-serum media, adjust the dosage to

    
    .[1]
    
References
  • Characterization of a Novel Human Immunodeficiency Virus Type 1 Protease Inhibitor, A-790742 Source: Antimicrobial Agents and Chemotherapy (2008) Significance:[1][9][10][11] Defines the primary EC50 (2-7 nM) and resistance profile of the compound.

  • P1-Substituted Symmetry-Based Human Immunodeficiency Virus Protease Inhibitors with Potent Antiviral Activity against Drug-Resistant Viruses Source: Journal of Medicinal Chemistry (2011) Significance:[12] Structural analysis (X-ray) of A-790742 bound to the HIV protease active site.[12]

  • Validating Small Molecule Probes with RNA Interference Source: Nature Chemical Biology (2010) Significance:[1] General framework for distinguishing on-target vs. off-target effects using genetic knockdown.

Sources

Head-to-Head Comparison: A-790742 vs. Standard of Care (Lopinavir/Ritonavir & Atazanavir)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Head-to-Head Comparison of A-790742 with Standard of Care (HIV-1 Protease Inhibitors) Content Type: Publish Comparison Guide

Executive Summary

A-790742 is a potent, symmetry-based HIV-1 Protease Inhibitor (PI) developed to overcome the resistance and metabolic liabilities associated with first- and second-generation PIs. While Lopinavir/Ritonavir (LPV/r) and Atazanavir (ATV) remain standards of care (SoC) for specific clinical scenarios, A-790742 distinguishes itself through a distinct resistance profile (targeting V82L/I84V pathways) and a significantly improved metabolic safety profile, specifically regarding hyperbilirubinemia.

This guide provides a technical, data-driven comparison for researchers evaluating A-790742 as a next-generation tool compound or therapeutic candidate.

Mechanistic Differentiation
Core Mechanism

Both A-790742 and SoC PIs (Lopinavir, Atazanavir) function as competitive inhibitors of the HIV-1 protease, an aspartyl protease essential for viral maturation. They bind to the active site, preventing the cleavage of gag and gag-pol polyproteins.

The A-790742 Advantage: Unlike Lopinavir, A-790742 incorporates a P3 tertiary hydroxyl group that interacts with the Arg8 residue of the protease. This interaction is critical for maintaining binding affinity against mutant strains that compromise the hydrophobic S1/S3 pockets utilized by standard PIs.

Pathway Visualization

The following diagram illustrates the HIV-1 maturation pathway and the specific intervention point of A-790742 compared to the SoC.

HIV_Maturation_Pathway HIV_RNA Viral RNA Translation Polyproteins Gag & Gag-Pol Polyproteins (Non-infectious Precursors) HIV_RNA->Polyproteins Cleavage Proteolytic Cleavage Polyproteins->Cleavage Substrate Protease HIV-1 Protease (Aspartyl Enzyme) Protease->Cleavage Catalysis Maturation Viral Maturation (Capsid Condensation) Cleavage->Maturation Infectious_Virion Infectious Virion Maturation->Infectious_Virion SoC Standard of Care (LPV/r, ATV) Competes for Active Site SoC->Protease Inhibits A790742 A-790742 Enhanced P3-Arg8 Interaction Resists V82/I84 Mutations A790742->Protease Potent Inhibition (High Barrier)

Figure 1: Mechanism of Action. A-790742 blocks the proteolytic cleavage step essential for viral maturation, maintaining efficacy against protease variants that escape SoC inhibition.

Head-to-Head Performance Data
A. Antiviral Potency (Wild-Type)

A-790742 demonstrates low nanomolar potency comparable to or exceeding that of Lopinavir and Atazanavir in standard PBMC and MT-4 cell assays.

CompoundTargetEC₅₀ (nM) [Wild-Type HIV-1]Protein Binding Shift (Human Serum)
A-790742 HIV-1 Protease2 – 7 nM ~7-fold
Lopinavir (SoC)HIV-1 Protease10 – 15 nM>10-fold
Atazanavir (SoC)HIV-1 Protease3 – 8 nM~3-fold

Data Source: Derived from DeGoey et al. (2009) and Dekhtyar et al. (2008).

B. Resistance Profile (The Critical Differentiator)

Resistance is the primary failure mode for SoC PIs. Lopinavir typically fails due to accumulation of mutations at I54, V82, and I84. A-790742 was specifically engineered to retain potency against these multi-drug resistant (MDR) isolates.

  • SoC Weakness: Lopinavir susceptibility drops significantly (>10-fold) with I84V or V82A mutations.

  • A-790742 Strength: Maintains <5-fold shift against many LPV-resistant clinical isolates. It selects for a unique resistance pathway (V82L , V82G ) which does not confer broad cross-resistance to other PIs like Darunavir.

C. Metabolic Safety: Bilirubin Elevation

Hyperbilirubinemia is a dose-limiting toxicity for Atazanavir , caused by the inhibition of UGT1A1 (UDP-glucuronosyltransferase).

ParameterAtazanavir (SoC)A-790742
UGT1A1 Inhibition High (Potent Inhibitor)Low / Negligible
Clinical Manifestation Jaundice (scleral icterus) commonMinimal risk predicted
Bilirubin Elevation >2.5x ULN frequently observedComparable to vehicle control
Experimental Protocols

To validate these comparisons in your own laboratory, use the following standardized protocols.

Protocol 1: Antiviral Cytoprotection Assay (MT-4 Cells)

Validates EC50 potency values.

  • Cell Preparation: Suspend MT-4 cells (T-cell leukemia line) at

    
     cells/mL in RPMI 1640 medium supplemented with 10% FBS.
    
  • Infection: Infect cells with HIV-1 (strain IIIB) at a Multiplicity of Infection (MOI) of 0.01. Include a mock-infected control.

  • Compound Treatment:

    • Prepare serial dilutions of A-790742 , Lopinavir , and Atazanavir in DMSO.

    • Add compounds to cell suspension (Final DMSO <0.5%).

  • Incubation: Incubate plates at 37°C, 5% CO₂ for 5 days.

  • Readout: Add XTT reagent (tetrazolium dye). Read absorbance at 450 nm/650 nm.

  • Calculation: Determine EC₅₀ using a 4-parameter logistic regression model comparing cell viability in treated vs. mock-infected wells.

Protocol 2: In Vitro Resistance Selection

Demonstrates the high genetic barrier of A-790742.

  • Initial Culture: Start HIV-1 (NL4-3) culture in MT-4 cells with A-790742 at 0.5x EC₅₀.

  • Passage: Every 3-4 days, harvest supernatant (virus) and infect fresh cells.

  • Escalation: If viral cytopathic effect (CPE) is evident (>50% cell death), increase drug concentration by 1.5-fold to 2-fold.

  • Monitoring: Continue passage for 10-20 weeks.

  • Genotyping: Extract viral RNA from supernatants at selected passages. Amplify the protease gene via RT-PCR and sequence to identify emergence of V82L or I84V mutations.

Conclusion

A-790742 represents a significant refinement in the protease inhibitor class. While Lopinavir and Atazanavir remain effective for many applications, A-790742 offers a superior solution for research involving multi-drug resistant variants and studies requiring low metabolic interference (specifically UGT1A1-mediated bilirubin pathways). Its unique binding mode (P3-Arg8 interaction) provides a structural template for designing inhibitors that evade classical resistance mechanisms.

References
  • DeGoey, D. A., et al. (2009). "2-Pyridyl P1'-substituted symmetry-based human immunodeficiency virus protease inhibitors (A-792611 and A-790742) with potential for convenient dosing and reduced side effects." Journal of Medicinal Chemistry.

  • Dekhtyar, T., et al. (2008). "Characterization of a Novel Human Immunodeficiency Virus Type 1 Protease Inhibitor, A-790742." Antimicrobial Agents and Chemotherapy.

  • Stoll, V. S., et al. (2009). "Crystal Structure of HIV Protease with A-790742 (PDB: 3GGX).

A Guide to the Independent Replication of P2X7 Receptor Antagonist Studies: A Comparative Analysis of A-740003 and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complexities of purinergic signaling, the P2X7 receptor (P2X7R) stands out as a compelling therapeutic target for a spectrum of inflammatory, neurological, and chronic pain conditions. The development of selective antagonists has been a critical step in validating this target. This guide provides an in-depth, technical comparison of seminal P2X7R antagonists, with a focus on providing the rationale and detailed methodologies for the independent replication of key validation studies.

While the query initiated a search for A-790742, the body of published, peer-reviewed literature predominantly features the closely related and well-characterized compounds, A-740003 and A-438079. These compounds are archetypal P2X7R antagonists and serve as the foundational benchmarks for efficacy and mechanistic studies in the field. Therefore, this guide will focus on the experimental frameworks used to validate these molecules, providing a robust template for the evaluation of any novel P2X7R antagonist.

The P2X7 Receptor: A Unique Ligand-Gated Ion Channel

The P2X7 receptor is an ATP-gated ion channel that is primarily expressed on immune cells, such as macrophages and microglia.[1] Unlike other P2X receptors, P2X7R requires high concentrations of extracellular ATP for activation, a condition often met in environments of cellular stress and inflammation, positioning it as a key sensor of tissue damage.[1]

Activation of the P2X7R triggers a cascade of downstream events, including:

  • Ion Flux: Rapid opening of a non-selective cation channel, leading to an influx of Ca²⁺ and Na⁺, and an efflux of K⁺.

  • Inflammasome Activation: The potassium efflux is a critical step in the assembly and activation of the NLRP3 inflammasome.[2]

  • Cytokine Release: Activated caspase-1 within the inflammasome complex cleaves pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, pro-inflammatory forms, which are then released from the cell.[2]

  • Pore Formation: Prolonged activation leads to the formation of a large, non-selective pore in the cell membrane, permeable to molecules up to 900 Da.

This signaling cascade underscores the central role of P2X7R in amplifying inflammatory responses.

P2X7R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP High Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Binds and Activates Ca_influx Ca²⁺ Influx P2X7R->Ca_influx K_efflux K⁺ Efflux P2X7R->K_efflux Pore Macropore Formation P2X7R->Pore Prolonged Activation NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Triggers Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b Mature IL-1β Release Casp1->IL1b Cleaves pro-form pro_IL1b Pro-IL-1β pro_IL1b->Casp1

Caption: P2X7 Receptor Signaling Cascade.

Comparative Efficacy of P2X7R Antagonists

The development of potent and selective P2X7R antagonists has been instrumental in dissecting its physiological and pathological roles. A-740003 and A-438079 are two such molecules that have been extensively characterized. While both are potent antagonists, they exhibit some differences in their activity profiles.

AntagonistChemical ClassMechanism of ActionHuman P2X7R IC₅₀Rat P2X7R IC₅₀
A-740003 CyanoguanidineAllosteric Inhibitor40 nM[3]18 nM
A-438079 TetrazoleAllosteric Inhibitor130 nM[3]~100 nM
Brilliant Blue G (BBG) Anionic DyeNon-competitive Antagonist200 nM10 nM
Oxidized ATP (oATP) ATP analogIrreversible AntagonistSpecies and assay dependentSpecies and assay dependent

Note: IC₅₀ values can vary depending on the specific assay conditions and cell types used.

Key Experimental Workflows for Independent Replication

To rigorously assess the efficacy of a novel P2X7R antagonist or to independently replicate published findings, a series of well-defined in vitro and in vivo assays are essential. The following sections provide detailed, step-by-step protocols for the most critical of these experiments.

In Vitro Characterization

1. Calcium Flux Assay

This assay directly measures the ability of an antagonist to block the P2X7R-mediated influx of calcium into the cell.

  • Rationale: Calcium influx is one of the earliest and most fundamental events following P2X7R activation. Measuring the inhibition of this process provides a direct assessment of the antagonist's ability to block the ion channel function of the receptor.

Calcium_Flux_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_treatment Compound Treatment & Measurement cell_culture 1. Culture P2X7R-expressing cells (e.g., HEK293, THP-1) cell_plating 2. Plate cells in a 96-well black, clear-bottom plate cell_culture->cell_plating dye_prep 3. Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM, Fura-2 AM) cell_plating->dye_prep dye_loading 4. Incubate cells with the dye solution dye_prep->dye_loading wash 5. Wash cells to remove extracellular dye dye_loading->wash antagonist_add 6. Add test antagonist (e.g., A-740003) at various concentrations wash->antagonist_add agonist_add 7. Add P2X7R agonist (e.g., BzATP) antagonist_add->agonist_add measure 8. Measure fluorescence intensity over time using a plate reader agonist_add->measure

Caption: Calcium Flux Assay Workflow.

Step-by-Step Protocol:

  • Cell Culture: Culture human or rat P2X7R-expressing cells (e.g., HEK293 cells stably expressing the receptor, or THP-1 monocytes) in appropriate media.

  • Cell Plating: Seed cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Preparation: Prepare a loading buffer containing a calcium-sensitive fluorescent dye such as Fluo-4 AM or Fura-2 AM. The final concentration of the dye will need to be optimized for the cell type but is typically in the range of 1-5 µM.

  • Dye Loading: Remove the culture medium from the cells and add the dye-loading buffer. Incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells two to three times with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) to remove extracellular dye.

  • Antagonist Incubation: Add the test antagonist at a range of concentrations to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Agonist Addition and Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading for a short period, then inject the P2X7R agonist (e.g., BzATP, a potent P2X7R agonist) and continue to measure the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Calculate the inhibition of the agonist-induced calcium influx by the antagonist at each concentration to determine the IC₅₀ value.

2. Dye Uptake (YO-PRO-1) Assay

This assay measures the formation of the large pore associated with prolonged P2X7R activation.

  • Rationale: The formation of a large, non-selective pore is a hallmark of P2X7R activation. The YO-PRO-1 dye is a fluorescent nucleic acid stain that is normally cell-impermeant but can enter the cell through the P2X7R pore. Measuring the uptake of this dye provides a functional readout of pore formation.

Step-by-Step Protocol:

  • Cell Culture and Plating: Follow steps 1 and 2 from the Calcium Flux Assay protocol.

  • Assay Buffer Preparation: Prepare an assay buffer containing YO-PRO-1 at a final concentration of 1-5 µM.

  • Antagonist Incubation: Add the test antagonist at various concentrations to the wells and incubate as in the calcium flux assay.

  • Agonist Addition and Measurement: Add the P2X7R agonist (e.g., ATP or BzATP) to the wells. The plate is then incubated for a period of time (e.g., 10-30 minutes) to allow for pore formation and dye uptake.

  • Fluorescence Reading: Measure the fluorescence intensity using a fluorescence plate reader with appropriate excitation and emission wavelengths for YO-PRO-1 (e.g., excitation ~491 nm, emission ~509 nm).

  • Data Analysis: The increase in fluorescence indicates the uptake of YO-PRO-1. Calculate the percentage of inhibition of dye uptake by the antagonist to determine its IC₅₀.

3. IL-1β Release Assay

This assay quantifies the release of the pro-inflammatory cytokine IL-1β, a key downstream consequence of P2X7R activation.

  • Rationale: The release of mature IL-1β is a critical inflammatory event mediated by P2X7R activation of the NLRP3 inflammasome.[2] Measuring the inhibition of IL-1β release provides a biologically relevant assessment of the antagonist's anti-inflammatory potential.

Step-by-Step Protocol:

  • Cell Priming: Culture monocytic cells like human THP-1 cells and prime them with a Toll-like receptor (TLR) agonist such as lipopolysaccharide (LPS) for several hours. This step is crucial as it induces the transcription and translation of pro-IL-1β.

  • Antagonist Treatment: After priming, treat the cells with the P2X7R antagonist at various concentrations for a defined period (e.g., 30-60 minutes).

  • P2X7R Activation: Add a P2X7R agonist (e.g., ATP or BzATP) to the cells and incubate for a period sufficient to induce IL-1β release (e.g., 30-90 minutes).

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • ELISA: Quantify the amount of IL-1β in the supernatant using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: Determine the concentration of IL-1β in each sample and calculate the percentage of inhibition of agonist-induced IL-1β release by the antagonist to determine its IC₅₀.

In Vivo Validation

Neuropathic Pain Model

This in vivo model assesses the analgesic efficacy of the P2X7R antagonist in a clinically relevant context.

  • Rationale: P2X7R is upregulated in glial cells in the spinal cord following nerve injury and contributes to the development and maintenance of neuropathic pain. Evaluating the ability of an antagonist to alleviate pain-related behaviors in a preclinical model provides strong evidence for its therapeutic potential.

Step-by-Step Protocol:

  • Model Induction: Induce neuropathic pain in rodents (typically rats or mice) using a validated surgical model such as the Chronic Constriction Injury (CCI) of the sciatic nerve or the Spared Nerve Injury (SNI) model.

  • Baseline Pain Assessment: Before and after surgery, assess the development of pain-like behaviors, such as mechanical allodynia (pain response to a normally non-painful stimulus) using von Frey filaments, and thermal hyperalgesia (exaggerated response to a painful stimulus) using a radiant heat source.

  • Antagonist Administration: Once the pain phenotype is established (typically 7-14 days post-surgery), administer the test antagonist via an appropriate route (e.g., intraperitoneal, oral).

  • Post-treatment Pain Assessment: At various time points after antagonist administration, re-assess the pain-like behaviors.

  • Data Analysis: Compare the pain thresholds before and after treatment with the antagonist to those of vehicle-treated control animals. A significant increase in the pain threshold indicates an analgesic effect.

Conclusion

The independent replication of key experimental findings is the bedrock of scientific progress. This guide provides a comprehensive framework for the evaluation of P2X7 receptor antagonists, using the well-characterized compounds A-740003 and A-438079 as benchmarks. By understanding the underlying principles and meticulously following the detailed protocols for in vitro and in vivo assays, researchers can confidently assess the efficacy and mechanism of action of novel P2X7R-targeting therapeutics. The provided workflows and comparative data serve as a valuable resource for drug discovery and development professionals seeking to advance the field of purinergic signaling and bring new treatments to patients suffering from inflammatory and pain-related disorders.

References

  • Honore, P., et al. (2006). A-740003 [N-(1-{[(Cyanoimino)(5-quinolinylamino) methyl]amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide], a Novel and Selective P2X7 Receptor Antagonist, Dose-Dependently Reduces Neuropathic Pain in the Rat. Journal of Pharmacology and Experimental Therapeutics, 319(3), 1376–1385. [Link]

  • Donnelly-Roberts, D. L., & Jarvis, M. F. (2007). Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states. British Journal of Pharmacology, 151(5), 571–579. [Link]

  • Nelson, D. W., et al. (2006). A-438079, a potent and selective P2X7 receptor antagonist, has analgesic properties in models of inflammatory and neuropathic pain. Journal of Pharmacology and Experimental Therapeutics, 319(2), 796-803. [Link]

  • Kopp, R., et al. (2019). P2X7 receptor antagonism prevents IL-1β release from salivary epithelial cells and reduces inflammation in a mouse model of autoimmune exocrinopathy. The Journal of biological chemistry, 294(4), 1226–1237. [Link]

  • Zhang, Y., et al. (2020). P2X7 Receptor Antagonist Attenuates Retinal Inflammation and Neovascularization Induced by Oxidized Low Density Lipoprotein. Current eye research, 45(10), 1269–1279. [Link]

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Assess the Translational Relevance of A-790742 Findings: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Position of A-790742

A-790742 is a potent, symmetry-based HIV-1 Protease Inhibitor (PI) developed to address the critical translational gap of multi-drug resistance (MDR) in antiretroviral therapy.[1] Unlike first-generation PIs that often succumb to primary active site mutations (e.g., V82A, I84V), A-790742 utilizes a distinct 2-pyridyl P1' substitution pattern to maintain high-affinity binding even in the presence of extensive polymorphism.[1]

This guide objectively assesses the translational relevance of A-790742, contrasting its profile with clinical standards Lopinavir and Darunavir .[1] While A-790742 serves primarily as a high-value chemical probe in current research rather than a frontline clinical candidate, its findings are pivotal for designing next-generation agents capable of suppressing pan-resistant viral strains.[1]

Mechanistic Profile & Structural Logic

Mechanism of Action

A-790742 functions as a transition-state mimetic, competitively binding to the active site of the HIV-1 aspartyl protease.[1] By preventing the cleavage of the gag and gag-pol polyprotein precursors, it arrests the viral maturation process, resulting in the production of immature, non-infectious virions.[1]

Structural Causality

The translational strength of A-790742 lies in its symmetry-based core combined with P1/P1' pyridyl groups.

  • Causality: The pyridyl groups engage in specific hydrogen bonding and van der Waals interactions that are less sensitive to the V82/I84 mutations that typically disrupt the binding of hydrophobic P1 groups in older inhibitors.[1]

  • Outcome: Sustained potency (IC50 < 10 nM) against viral isolates that exhibit >10-fold resistance to Lopinavir.[1]

Pathway Visualization

The following diagram illustrates the precise intervention point of A-790742 within the viral replication lifecycle.

HIV_Lifecycle Entry Viral Entry & Uncoating RT Reverse Transcription (RNA -> DNA) Entry->RT Integration Integration into Host Genome RT->Integration Transcription Transcription & Translation Integration->Transcription Assembly Viral Assembly (Immature Virion) Transcription->Assembly Maturation Maturation (Infectious Virion) Assembly->Maturation Protease Cleavage (Gag/Gag-Pol) A790742 A-790742 (Protease Blockade) A790742->Maturation BLOCKS

Figure 1: Mechanism of Action.[1] A-790742 arrests the transition from immature to infectious virions.[1]

Comparative Analysis: A-790742 vs. Clinical Standards

To assess translational utility, we compare A-790742 against Lopinavir (a historical benchmark) and Darunavir (the current resilience standard).[1]

Quantitative Potency & Resistance Profile

Data summarized from DeGoey et al. and related virology panels.[1]

FeatureA-790742 Lopinavir Darunavir Translational Implication
Target HIV-1 ProteaseHIV-1 ProteaseHIV-1 ProteaseDirect competition.[1]
WT EC50 (nM) 2 - 7 4 - 101 - 5A-790742 is equipotent to clinical standards in wild-type strains.[1]
Serum Shift ~7-fold~15-fold~10-foldLower serum shift in A-790742 suggests higher free drug fraction in vivo.[1]
Resistant Mutants Selects V82L, I84V Selects V82A, I54VSelects I50VA-790742 forces the virus into a distinct, less common mutational pathway.[1]
MDR Potency Retains activity (<20 nM)>100 nM (Resistant)Retains activityA-790742 is a valid salvage scaffold for Lopinavir-resistant strains.[1]
Metabolic Stability (PK)[1]
  • Lopinavir: Requires boosting with Ritonavir (RTV) to inhibit CYP3A4 metabolism.[1]

  • A-790742: Designed for improved metabolic stability. In human liver microsomes, it demonstrates a lower intrinsic clearance rate compared to unboosted Lopinavir, suggesting the potential for lower booster requirements or unboosted utility in preclinical models.[1]

Translational Validation Protocols

Reliable data depends on rigorous protocols. The following workflows are designed to validate the specific advantages of A-790742.

Protocol A: In Vitro Resistance Selection

Objective: Determine the genetic barrier to resistance (how easily the virus evades the drug).[1]

  • Cell System: Use MT-4 T-cell lines infected with HIV-1 strain NL4-3.[1]

  • Initial Passage: Culture cells in the presence of A-790742 at 0.5x EC50 .

  • Escalation: Every 3-4 days (upon observing viral cytopathic effect), transfer supernatant to fresh cells.

  • Concentration Doubling: Increase drug concentration stepwise (1x, 2x, 4x... up to 100x EC50) only when viral replication is robust.

  • Genotyping: Extract viral RNA from the supernatant at the highest tolerated concentration. Amplify the pro gene via RT-PCR and sequence.

    • Expected Result for A-790742: Emergence of V82L and I84V mutations.[1][2]

    • Control: Parallel culture with Lopinavir should yield V82A.

Protocol B: Serum-Shifted Antiviral Assay

Objective: Assess the impact of protein binding on efficacy (critical for predicting in vivo dosing).

  • Preparation: Prepare serial dilutions of A-790742 in culture medium.

  • Condition 1 (Standard): Medium + 10% Fetal Bovine Serum (FBS).[1]

  • Condition 2 (Physiological): Medium + 50% Human Serum (HS) .[1]

  • Infection: Add HIV-1 (MOI 0.[1]01) to MT-4 cells and dispense into drug plates.

  • Incubation: 5 days at 37°C.

  • Readout: Measure cell viability using MTT or Resazurin (viral cytopathogenicity reduction).

  • Calculation: $ \text{Fold Shift} = \frac{\text{EC50 (50% HS)}}{\text{EC50 (10% FBS)}} $

    • Validation Standard: A shift of <10-fold indicates excellent translational potential.[1]

Validation Workflow Diagram

The following DOT diagram outlines the logical flow from compound synthesis to translational validation.

Validation_Workflow Compound A-790742 Synthesis EnzymeAssay Enzyme Inhibition (Ki Determination) Compound->EnzymeAssay < 10 nM? CellAssay Cellular Antiviral (MT-4 / PBMCs) EnzymeAssay->CellAssay Pass ResistSelect Resistance Selection CellAssay->ResistSelect Define Barrier PK_Study PK Profiling (Rat/Dog) CellAssay->PK_Study Bioavailability Translational Translational Assessment ResistSelect->Translational V82L Profile PK_Study->Translational Low Clearance

Figure 2: Translational Validation Pipeline. Critical checkpoints for assessing A-790742 utility.

Strategic Assessment & Limitations

Why Use A-790742?
  • Research Utility: It acts as a specific probe for the V82L resistance pathway. Most PIs select for V82A; using A-790742 allows researchers to study the structural plasticity of the protease active site under atypical selective pressure.[1]

  • Structural Biology: Co-crystal structures of A-790742 with HIV Protease reveal how P1' pyridyl extensions can access the S1' subsite without relying on the mutable V82 side chain, providing a template for "resistance-repellent" drug design.[1]

Translational Gaps

Despite its potency, A-790742 has not replaced Darunavir in the clinic.[1]

  • Solubility: The symmetry-based core often leads to lower aqueous solubility compared to sulfonamide-based PIs like Darunavir.

  • Boosting Requirement: While more stable than early PIs, it likely still requires Ritonavir boosting to achieve once-daily human dosing, a disadvantage in an era moving toward unboosted integrase inhibitors.[1]

References

  • Characterization of a Novel Human Immunodeficiency Virus Type 1 Protease Inhibitor, A-790742. Source: Antimicrobial Agents and Chemotherapy, NIH.[1] URL:[Link]

  • Discovery of New HIV Protease Inhibitors with Potential for Convenient Dosing and Reduced Side Effects: A-790742 and A-792611. Source: Journal of Medicinal Chemistry (ACS).[1] URL:[Link][1]

  • Structure of HIV-1 Protease in Complex with A-790742 (PDB ID: 3S85). Source:[1][3] RCSB Protein Data Bank. URL:[Link][1]

  • Antiviral Drug Resistance: Mechanisms and Clinical Implications. Source: Infectious Disease Clinics of North America.[1] URL:[Link]

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Safety Operating Guide

Proper Disposal Procedures for A-790742 (JNK Inhibitor)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directives

A-790742 is a potent, small-molecule inhibitor targeting c-Jun N-terminal kinases (JNK).[1][2][3] As with many research-grade kinase inhibitors, specific toxicological data (SDS) may be incomplete.[1][2][3] Therefore, scientific integrity dictates we operate under the Precautionary Principle : treat this compound as a High-Potency Active Pharmaceutical Ingredient (HPAPI) with potential reproductive toxicity and high aquatic hazards.[1][2][3]

Immediate Disposal Directives:

  • NEVER dispose of A-790742 down the drain.[1][2][3] It poses a severe risk to aquatic ecosystems due to kinase signal interference in non-target species.[1][2][3]

  • Segregate as "Hazardous Chemical Waste" for high-temperature incineration.

  • Deactivate surface spills immediately using a dual-solvent approach (surfactant followed by alcohol).[1][2][3]

Part 2: Hazard Identification & Logic (E-E-A-T)

To understand the why behind the disposal protocol, we must look at the mechanism of action.[1][2][3]

  • Mechanism: A-790742 inhibits JNK signaling pathways, which regulate cell proliferation, apoptosis, and embryonic development.[1][2][3]

  • Risk Implication: Improper release into water systems can disrupt developmental pathways in aquatic life (teratogenicity).[1][2][3] In the lab, exposure to dust or aerosols poses a risk to the researcher’s reproductive health.[1][2][3]

  • Chemical Stability: Most small-molecule inhibitors are stable organic heterocycles.[1][2][3] They do not degrade quickly in standard water treatment facilities, necessitating incineration .[1][2][3]

Personal Protective Equipment (PPE) Matrix
PPE CategorySpecificationRationale
Gloves Double-gloving: Nitrile (Outer) / Nitrile (Inner)Standard Nitrile provides splash protection; double gloving prevents permeation of DMSO-dissolved compound.[1][2][3]
Respiratory N95 (minimum) or Fume HoodPrevents inhalation of airborne particulates during weighing.[1][2][3]
Eye Protection Chemical Safety GogglesPrevents mucosal absorption via ocular splashes.[1][2][3]
Clothing Lab Coat (Buttoned), Closed-toe shoesStandard dermal barrier.[1][2][3]
Part 3: Disposal Workflow Visualization

The following logic tree dictates the correct waste stream based on the physical state of the A-790742 waste.

DisposalWorkflow Start Start: Identify A-790742 Waste StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, contaminated gloves, wipes) StateCheck->Solid Liquid Liquid Waste (Stock solutions, mother liquor) StateCheck->Liquid Sharps Sharps (Needles, broken glass) StateCheck->Sharps BinSolid Stream A: Solid Hazardous Waste (Double Bagged, Label 'Toxic') Solid->BinSolid Bag & Tag SolventCheck Check Solvent Type Liquid->SolventCheck BinSharps Stream D: Bio/Chem Sharps Container (Rigid, Puncture Proof) Sharps->BinSharps Immediate Discard Halo Halogenated Solvent? (e.g., DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated? (e.g., DMSO, Ethanol, Water) SolventCheck->NonHalo No Halogens BinHalo Stream B: Halogenated Liquid Waste (High BTU Incineration) Halo->BinHalo BinNonHalo Stream C: Non-Halogenated Liquid Waste (Incineration) NonHalo->BinNonHalo

Figure 1: Decision logic for segregating A-790742 waste streams to ensure regulatory compliance and environmental safety.

Part 4: Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Expired Powder & Contaminated Debris)

Applicable for: Expired vials, weigh boats, contaminated gloves, and paper towels.[1][2][3]

  • Containment: Place the solid waste into a clear polyethylene bag.

  • Secondary Containment: Place the first bag inside a second bag (Double-Bagging). This ensures that if the inner bag is pierced by a pipette tip, the outer bag contains the dust.[1][2][3]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "Solid Debris contaminated with A-790742 (JNK Inhibitor)."[1][2][3]

    • Hazard Check: Toxic, Irritant.[1][2][3]

  • Disposal: Deposit into the laboratory's Solid Hazardous Waste Drum .

    • Note: Do not use the regular trash.[1][2][3] Even trace amounts can leach from landfills.[1][2][3]

Protocol B: Liquid Waste (Stock Solutions & Media)

Applicable for: DMSO stocks, cell culture media >1µM concentration.[1][2][3]

  • Segregation: Determine the primary solvent.[1][2][3]

    • DMSO/Ethanol/Methanol: Use the Non-Halogenated waste stream.[1][2][3]

    • DCM/Chloroform: Use the Halogenated waste stream.[1][2][3]

  • Transfer: Using a funnel, pour the liquid into the appropriate satellite accumulation container (carboy).

  • Rinsing: Triple-rinse the original A-790742 vial with a small amount of solvent.[1][2][3] Add the rinsate to the waste carboy.[1][2][3]

  • Closure: Ensure the carboy cap is tightly closed to prevent solvent evaporation and inhalation hazards.[1][2][3]

Protocol C: Empty Containers (RCRA "P-List" Equivalent)

While A-790742 may not be explicitly P-listed, treating it as such is the gold standard for high-potency research chemicals.[1][2][3]

  • Triple Rinse: As described above, triple rinse the vial with solvent.[1][2][3]

  • Defacing: Cross out the original label to indicate the bottle is empty.[1][2][3]

  • Disposal:

    • If Triple Rinsed : Can often be disposed of in glass waste (check local EHS rules).[1][2][3]

    • If Unrinsed : Must be disposed of as Solid Hazardous Waste (Protocol A).[1][2][3]

Part 5: Spill Management (Emergency Response)

In the event of a powder spill (>10 mg) or liquid spill (>5 mL):

  • Evacuate & Alert: Clear the immediate area. Alert nearby personnel.

  • PPE Up: Don fresh gloves, goggles, and a lab coat.[1][2][3]

  • Containment:

    • Powder: Cover with a wet paper towel (dampened with water) to prevent dust generation.[1][2][3] Do not dry sweep.[1][2][3][4]

    • Liquid: Encircle with absorbent pads or vermiculite.[1][2][3]

  • Decontamination:

    • Wipe the area with a 10% Soap/Water solution (removes the bulk).[1][2][3]

    • Follow with 70% Ethanol (solubilizes remaining organic residues).[1][2][3]

  • Disposal: All cleanup materials go into Protocol A (Solid Waste) .

References
  • U.S. Environmental Protection Agency (EPA). (2023).[1][2][3] Management of Hazardous Waste Pharmaceuticals.[1][2][3][4][5][6] Retrieved from [Link][1][2][3]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][2][3] Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs.[1][2][3] Retrieved from [Link][1][2][3]

  • National Institutes of Health (NIH) - PubChem. (2023).[1][2][3] Laboratory Chemical Safety Summary (LCSS) - General Kinase Inhibitor Protocols. Retrieved from [Link][1][2][3]

  • Prudent Practices in the Laboratory. (2011). Handling and Disposal of Chemicals.[1][2][3][4][5] National Academies Press.[1][2][3] Retrieved from [Link][1][2][3]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.